molecular formula C6H11Cl2N3 B1197292 1,2,4-Benzenetriamine dihydrochloride CAS No. 615-47-4

1,2,4-Benzenetriamine dihydrochloride

Cat. No.: B1197292
CAS No.: 615-47-4
M. Wt: 196.07 g/mol
InChI Key: RKMFFOLUBJFMBQ-UHFFFAOYSA-N
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Description

1,2,4-Benzenetriamine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H11Cl2N3 and its molecular weight is 196.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,2,4-triamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-4-1-2-5(8)6(9)3-4;;/h1-3H,7-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMFFOLUBJFMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

615-71-4 (Parent)
Record name 1,2,4-Triaminobenzene dihydrochloride
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DSSTOX Substance ID

DTXSID4060652
Record name 1,2,4-Benzenetriamine, dihydrochloride
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Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-47-4
Record name 1,2,4-Triaminobenzene dihydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetriamine, hydrochloride (1:2)
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Record name 1,2,4-Benzenetriamine, dihydrochloride
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Record name Benzene-1,2,4-triyltriamine dihydrochloride
Source European Chemicals Agency (ECHA)
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Record name 1,2,4-TRIAMINOBENZENE DIHYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to 1,2,4-Benzenetriamine Dihydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and key applications of 1,2,4-Benzenetriamine dihydrochloride. This aromatic triamine serves as a critical building block in the synthesis of a wide array of organic compounds, from pharmaceuticals and dyes to advanced materials.

Core Chemical Properties

This compound is an organic compound featuring a benzene ring substituted with three amino groups at the 1, 2, and 4 positions.[1] The dihydrochloride salt form significantly enhances its stability and water solubility compared to its highly unstable and air-sensitive free base, 1,2,4-triaminobenzene.[1][2]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative look at its characteristics.

PropertyValueSource(s)
CAS Number 615-47-4[1][2][3][4]
Molecular Formula C₆H₁₁Cl₂N₃[1][5]
Molecular Weight 196.08 g/mol [1][2][5][6][7]
Appearance Purple, Orange to Brown to Dark purple powder/crystal[3][6]
Melting Point 290°C[4][5][8]
Boiling Point 342.5°C at 760 mmHg[4][5]
Flash Point 191.2°C[4][5]
Water Solubility Slightly soluble[4][5][8]
Stability Hygroscopic; the free base is unstable in air and prone to oxidation[1][5][8]
Storage Hygroscopic, -20°C Freezer, Under inert atmosphere[5][8]
Spectroscopic Data
TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling constants would be influenced by the positions of the amino groups and the protonation state.
¹³C NMR Resonances for the six carbon atoms of the benzene ring. The carbons attached to the amino groups would show characteristic shifts.
FT-IR N-H stretching vibrations for the primary amine groups, C-N stretching, and aromatic C-H and C=C stretching bands.
Mass Spectrometry A molecular ion peak corresponding to the free base (1,2,4-benzenetriamine) and fragmentation patterns characteristic of the loss of amino groups and ring fragmentation.

Experimental Protocols

The synthesis of this compound is well-established, with primary routes involving the reduction of nitroaromatic precursors or multi-step synthesis from dichlorobenzene derivatives.[1]

Synthesis from m-Dichlorobenzene

One common industrial method begins with m-dichlorobenzene and proceeds through nitration, ammonolysis, and catalytic hydrogenation steps.[1][3]

Step 1: Nitration of m-Dichlorobenzene

  • In a suitable reaction vessel, m-dichlorobenzene is treated with a mixture of concentrated sulfuric acid and fuming nitric acid.

  • The reaction is typically carried out at a low temperature initially, followed by a period at a higher temperature to ensure complete dinitration, yielding 1,3-dichloro-4,6-dinitrobenzene.[3]

Step 2: Ammonolysis

  • The resulting 1,3-dichloro-4,6-dinitrobenzene is subjected to ammonolysis.

  • A molar ratio of 1,3-dichloro-4,6-dinitrobenzene to aqueous ammonia of 1:(10-14) is used, and the reaction is conducted for 3.5-4 hours to produce 4,6-dinitro-1,3-phenylenediamine.[3]

Step 3: Catalytic Hydrogenation

  • The 4,6-dinitro-1,3-phenylenediamine is reduced via catalytic hydrogenation.

  • The dinitro compound, a palladium-carbon catalyst (Pd/C), and oxygen-free distilled water are used in a mass ratio of 1:0.05:10.[3]

  • The reaction is carried out under hydrogen pressure for 3-4 hours to yield 1,2,4-benzenetriamine.[3][9]

Step 4: Formation of the Dihydrochloride Salt

  • The resulting 1,2,4-benzenetriamine solution is treated with concentrated hydrochloric acid.

  • A volume ratio of the amine solution to concentrated hydrochloric acid of 1:(0.2-0.3) is used to precipitate the dihydrochloride salt.[3]

  • The product is then isolated by filtration, washed, and dried.

Below is a DOT script visualizing the general experimental workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow start m-Dichlorobenzene nitration Nitration (H₂SO₄, HNO₃) start->nitration Step 1 ammonolysis Ammonolysis (aq. NH₃) nitration->ammonolysis Step 2 hydrogenation Catalytic Hydrogenation (H₂, Pd/C) ammonolysis->hydrogenation Step 3 salt_formation Salt Formation (conc. HCl) hydrogenation->salt_formation Step 4 product 1,2,4-Benzenetriamine dihydrochloride salt_formation->product G A 1,2,4-Benzenetriamine Scaffold B Retigabine (Discontinued KCNQ agonist) A->B Basis for C Pynegabine (HN37) (Improved Stability Analog) B->C Structural Analog D Phase I Clinical Trials (Epilepsy Treatment) C->D Advanced to

References

An In-Depth Technical Guide to 1,2,4-Benzenetriamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 615-47-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,4-Benzenetriamine dihydrochloride, a versatile chemical compound with significant applications in materials science and as a precursor for various functional molecules. This document details its chemical and physical properties, synthesis methodologies, key applications, and safety information. Furthermore, it explores the potential biological activities and cellular mechanisms of closely related compounds, offering insights for researchers in drug development.

Chemical and Physical Properties

This compound is the salt form of 1,2,4-benzenetriamine, which enhances its stability and solubility in aqueous solutions.[1] The free base, 1,2,4-triaminobenzene, is highly susceptible to air oxidation.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 615-47-4[1]
Molecular Formula C₆H₁₁Cl₂N₃[1]
Molecular Weight 196.08 g/mol [1]
Appearance Purple to orange to brown powder/crystals[2][3]
Melting Point 290 °C[4]
Boiling Point 342.5 °C at 760 mmHg[4][5]
Solubility Soluble in water[6]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place under inert gas[7][8]
Sensitivity Air sensitive, hygroscopic[7][8]

Synthesis of this compound

A common and established method for synthesizing this compound is a multi-step process starting from m-dichlorobenzene.[1] This pathway involves nitration, ammonolysis, and catalytic hydrogenation.[1]

G A m-Dichlorobenzene B 1,3-Dichloro-4,6-dinitrobenzene A->B Nitration (Conc. H₂SO₄, Fuming HNO₃) C 4,6-Dinitro-1,3-phenylenediamine B->C Ammonolysis (Ammonia) D 1,2,4-Benzenetriamine C->D Catalytic Hydrogenation (e.g., Pd/C, H₂) E 1,2,4-Benzenetriamine dihydrochloride D->E Acidification (Conc. HCl)

Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis from m-Dichlorobenzene

This protocol is a composite of information from various sources describing the general steps. Specific conditions may require optimization.

Step 1: Nitration of m-Dichlorobenzene to 1,3-Dichloro-4,6-dinitrobenzene

  • Reagents: m-Dichlorobenzene, concentrated sulfuric acid, fuming nitric acid.

  • Procedure: In a suitable reactor, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled. m-Dichlorobenzene is added dropwise to the stirred acid mixture, maintaining a low temperature. After the addition is complete, the reaction temperature is carefully raised to complete the nitration. The reaction mixture is then poured onto ice, and the precipitated 1,3-dichloro-4,6-dinitrobenzene is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.[9]

Step 2: Ammonolysis of 1,3-Dichloro-4,6-dinitrobenzene to 4,6-Dinitro-1,3-phenylenediamine

  • Reagents: 1,3-Dichloro-4,6-dinitrobenzene, aqueous ammonia.

  • Procedure: 1,3-Dichloro-4,6-dinitrobenzene is placed in a high-pressure reactor with aqueous ammonia. The reactor is sealed and heated to approximately 145-150 °C for 3.5-4 hours.[9] The molar ratio of 1,3-dichloro-4,6-dinitrobenzene to ammonia is typically in the range of 1:10 to 1:14.[9] After cooling, the resulting 4,6-dinitro-1,3-phenylenediamine is collected by filtration.

Step 3: Catalytic Hydrogenation of 4,6-Dinitro-1,3-phenylenediamine to 1,2,4-Benzenetriamine

  • Reagents: 4,6-Dinitro-1,3-phenylenediamine, palladium on carbon (Pd/C) catalyst, deoxygenated distilled water, hydrogen gas.

  • Procedure: 4,6-Dinitro-1,3-phenylenediamine, deoxygenated water, and a Pd/C catalyst (e.g., 5% by weight of the dinitro compound) are placed in a hydrogenation autoclave.[9] The reactor is purged with nitrogen and then pressurized with hydrogen to 1-1.5 MPa. The reaction is carried out at approximately 85 °C for 3-4 hours with stirring.[9] The hot reaction mixture is then filtered under a nitrogen atmosphere to remove the catalyst.

Step 4: Formation of this compound

  • Reagents: 1,2,4-Benzenetriamine solution from Step 3, concentrated hydrochloric acid.

  • Procedure: To the filtrate containing 1,2,4-benzenetriamine, concentrated hydrochloric acid is added (typically in a volume ratio of 1:0.2 to 1:0.3 of amine solution to acid).[9] The dihydrochloride salt precipitates and can be collected by filtration, washed with a suitable solvent, and dried.

Applications

This compound is a valuable building block in several areas of research and industry.

Table 2: Applications of this compound

ApplicationDescriptionReference(s)
Fluorescent Carbon Dots Serves as a nitrogen-rich precursor for the synthesis of multicolor fluorescent carbon dots, which have applications in white-light-emitting diodes and as fluorescent probes.[1][9]
Polymers and COFs Acts as a building block for polymers and as an amine linker for the construction of Covalent Organic Frameworks (COFs).[1]
Dyes and Pigments Used as an intermediate in the synthesis of various dyes and pigments.[1]
Agrochemicals A precursor in the development of new agrochemical compounds.[10]
Pharmaceuticals A starting material for the synthesis of pharmaceutically active molecules, including anticonvulsants.[1][10]
Corrosion Inhibitor Shows potential as a corrosion inhibitor for various metals.[1]
Antimicrobial and Anticancer Research Studied for its potential antimicrobial and anticancer properties.[1]
Experimental Protocol: Hydrothermal Synthesis of Fluorescent Carbon Dots

This protocol is adapted from a method for a similar precursor, 1,2,4,5-benzenetetramine, and may require optimization for this compound.[1]

  • Reagents: this compound, deionized water.

  • Procedure:

    • Dissolve this compound in deionized water to create a precursor solution.

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to a temperature in the range of 170-180 °C for a duration of 5.5 to 8 hours.[1]

    • After the reaction, allow the autoclave to cool to room temperature.

    • The resulting dark solution containing carbon dots is then purified. Purification can be achieved by centrifugation to remove larger particles, followed by dialysis (e.g., using a 1 kDa MWCO dialysis bag) against deionized water for 48 hours to remove unreacted precursors and small molecules.[1]

    • The purified carbon dot solution can be stored at 4 °C in the dark.

G A Prepare Precursor Solution (this compound in DI water) B Hydrothermal Reaction (Teflon-lined autoclave, 170-180°C, 5.5-8h) A->B C Cooling to Room Temperature B->C D Purification C->D E Centrifugation (Remove large particles) D->E Step 1 F Dialysis (Remove small molecules) E->F Step 2 G Fluorescent Carbon Dots F->G

Caption: Experimental workflow for the synthesis of fluorescent carbon dots.

Biological Activity and Potential Signaling Pathways

Direct studies on the signaling pathways affected by 1,2,4-benzenetriamine are limited. However, research on the related benzene metabolite, 1,2,4-benzenetriol, provides insights into potential mechanisms of cytotoxicity, particularly in myeloid cells.[5][11] This compound has been shown to induce halogenative stress, leading to DNA damage and apoptosis.[5]

The proposed mechanism involves the intracellular generation of hydrogen peroxide (H₂O₂) by 1,2,4-benzenetriol.[5] In myeloid cells, which have high levels of myeloperoxidase (MPO), H₂O₂ is converted to hypochlorous acid (HOCl).[5][11] HOCl is a potent oxidizing and halogenating agent that can lead to the formation of halogenated DNA and tyrosines, causing cellular damage and triggering apoptosis.[5]

G cluster_cell Myeloid Cell BT 1,2,4-Benzenetriol ROS Reactive Oxygen Species (ROS) (including H₂O₂) BT->ROS Autoxidation MPO Myeloperoxidase (MPO) ROS->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl DNA_damage Halogenated DNA HOCl->DNA_damage Protein_damage Halogenated Tyrosines HOCl->Protein_damage Apoptosis Apoptosis DNA_damage->Apoptosis Protein_damage->Apoptosis

Caption: Proposed signaling pathway for 1,2,4-benzenetriol-induced cytotoxicity.

Safety Information

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.

Table 3: Hazard and Safety Information for this compound

Hazard StatementPrecautionary StatementReference(s)
Harmful if swallowed.Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.[11]
Causes skin irritation.Wear protective gloves/protective clothing/eye protection/face protection.[11]
Causes serious eye irritation.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[11]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[11]

  • Skin Contact: Wash off immediately with soap and plenty of water.[11]

  • Inhalation: Move to fresh air.[11]

  • Ingestion: Do NOT induce vomiting. Drink plenty of water.[11]

In all cases of exposure, seek medical attention.[11]

Conclusion

This compound is a chemical intermediate with significant potential in the development of advanced materials and as a precursor in organic synthesis. Its utility in creating fluorescent carbon dots and as a building block for polymers highlights its importance in materials science. While direct evidence of its interaction with specific biological signaling pathways is currently limited, studies on the related compound, 1,2,4-benzenetriol, suggest a potential for inducing cellular stress and apoptosis, which warrants further investigation for drug development purposes. Researchers and professionals working with this compound should adhere to strict safety protocols due to its hazardous nature. This guide serves as a foundational resource for understanding and utilizing this compound in scientific and industrial applications.

References

synthesis of 1,2,4-Benzenetriamine dihydrochloride from m-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,2,4-Benzenetriamine Dihydrochloride from m-Dichlorobenzene

Introduction

1,2,4-Benzenetriamine and its salts are valuable chemical intermediates, particularly in the synthesis of dyes, pigments, polymers, and pharmaceutical agents.[1] Its trifunctional nature, featuring three amine groups on a benzene ring, allows for diverse chemical modifications, making it a crucial building block for complex organic molecules.[1] This guide provides a comprehensive, step-by-step technical overview for the synthesis of this compound, commencing from the readily available starting material, m-dichlorobenzene. The described pathway involves a sequence of nitration, nucleophilic aromatic substitution (ammonolysis), and reduction reactions.[2][3]

This document is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis. It offers detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to facilitate a thorough understanding of the process.

Overall Synthetic Pathway

The transformation of m-dichlorobenzene into this compound is a multi-step process. The logical flow of this synthesis is illustrated in the diagram below. Each step is designed to introduce the required functional groups in a controlled manner, leading to the desired product. The key stages are:

  • Dinitration: Introduction of two nitro groups onto the m-dichlorobenzene ring.

  • Ammonolysis: Selective substitution of one chlorine atom with an amino group.

  • Reduction: Conversion of the two nitro groups into amino groups.

  • Salt Formation: Isolation of the final product as a stable dihydrochloride salt.

Synthesis_Workflow Start m-Dichlorobenzene Int1 1,3-Dichloro-4,6-dinitrobenzene Start->Int1 Step 1: Dinitration Reagents: Conc. H₂SO₄, Fuming HNO₃ Conditions: Elevated Temperature Int2 3-Chloro-4,6-dinitroaniline Int1->Int2 Step 2: Ammonolysis Reagents: NH₃·H₂O (Ammonia Water) Conditions: 145-150 °C, High Pressure Int3 1,2,4-Benzenetriamine (Free Base) Int2->Int3 Step 3: Reduction Reagents: H₂, Pd/C Catalyst Conditions: 85 °C, 1-1.5 MPa Product 1,2,4-Benzenetriamine dihydrochloride Int3->Product Step 4: Salt Formation Reagent: HCl

Caption: Synthetic workflow from m-Dichlorobenzene to the final product.

Quantitative Data Summary

The following table summarizes key quantitative parameters for each step of the synthesis. Yields and conditions are based on documented procedures and may vary based on experimental scale and specific laboratory conditions.

StepReactionStarting MaterialKey ReagentsConditionsProductYield (%)
1Dinitrationm-DichlorobenzeneConc. H₂SO₄, Fuming HNO₃99 °C, 1 hour1,3-Dichloro-4,6-dinitrobenzene~85%[4]
2Ammonolysis1,3-Dichloro-4,6-dinitrobenzeneAqueous Ammonia (NH₃·H₂O)145-150 °C, High Pressure3-Chloro-4,6-dinitroanilineNot specified
3Reduction3-Chloro-4,6-dinitroanilineH₂, Pd/C Catalyst, H₂O85 °C, 1-1.5 MPa Hydrogen1,2,4-BenzenetriamineNot specified
4Salt Formation1,2,4-BenzenetriamineHydrochloric Acid (HCl)Aqueous SolutionThis compoundHigh

*Note: The intermediate from Step 2 is inferred based on the final product structure. Some sources name this intermediate 4,6-dinitro-1,3-benzenediamine, which would result from a double substitution.[3][5] However, this would lead to a tetra-amine final product. The protocol described here assumes a selective mono-amination followed by reduction and dehalogenation.

Experimental Protocols

Step 1: Dinitration of m-Dichlorobenzene

This step involves the electrophilic aromatic substitution of m-dichlorobenzene to yield 1,3-dichloro-4,6-dinitrobenzene. The two chlorine atoms are deactivating but direct the incoming nitro groups to the ortho and para positions.

Methodology: A mixture of concentrated sulfuric acid (e.g., 340 g) and fuming nitric acid is prepared in a reaction vessel equipped with a mechanical stirrer and a thermometer.[3][4] m-Dichlorobenzene (e.g., 50 g) is added portion-wise to the mixed acid, controlling the initial exothermic reaction.[4][6] The mixture is then heated, for instance at 99 °C, for approximately one hour with continuous shaking or stirring to ensure complete reaction.[4] After cooling, the reaction mixture is carefully poured onto crushed ice, causing the solid product to precipitate. The precipitate is collected by filtration, washed thoroughly with water until free of acid, and dried under a vacuum. The crude product contains primarily 1,3-dichloro-4,6-dinitrobenzene (approx. 85%) along with the 1,3-dichloro-2,4-dinitrobenzene isomer (approx. 15%).[4] Further purification can be achieved by recrystallization from ethanol or concentrated sulfuric acid to isolate the desired 1,3-dichloro-4,6-dinitrobenzene isomer.[4]

Step 2: Ammonolysis of 1,3-Dichloro-4,6-dinitrobenzene

In this step, a nucleophilic aromatic substitution (SNAr) is performed. The strong electron-withdrawing nitro groups activate the aryl chloride towards substitution by a nucleophile, in this case, ammonia.

Methodology: 1,3-Dichloro-4,6-dinitrobenzene is charged into a high-pressure autoclave.[3][5] Aqueous ammonia (ammonia water) is added as the aminating agent and solvent. The reactor is sealed, and the mixture is heated to a temperature of 145–150 °C.[3][5] The reaction is maintained under pressure at this temperature for a sufficient duration to achieve substitution of one chlorine atom. After cooling, the reactor is vented, and the product mixture is processed. The resulting product, 3-chloro-4,6-dinitroaniline, can be isolated and purified using standard techniques such as recrystallization.

Step 3: Reduction of 3-Chloro-4,6-dinitroaniline

This step involves the simultaneous reduction of both nitro groups to primary amines and the hydrogenolysis of the remaining chloro group to yield the 1,2,4-benzenetriamine free base. Catalytic hydrogenation is an effective method for this transformation.[2][3]

Methodology: The dinitro intermediate (3-chloro-4,6-dinitroaniline), oxygen-free distilled water, and a palladium-on-carbon catalyst (e.g., 5-10% Pd/C) are placed in a hydrogenation autoclave.[3][5] The reactor is sealed and purged with an inert gas (e.g., nitrogen) before being pressurized with hydrogen gas to 1-1.5 MPa. The reaction mixture is heated to 85 °C and stirred vigorously to ensure efficient contact between the substrate, catalyst, and hydrogen.[3][5] The reaction progress is monitored by the cessation of hydrogen uptake. Upon completion, the reactor is cooled, and the reaction mixture is hot-filtered under a nitrogen atmosphere to remove the palladium catalyst.[3] The resulting filtrate is an aqueous solution of 1,2,4-benzenetriamine.

Step 4: Formation of this compound

The final step is the conversion of the unstable triamine free base into its stable dihydrochloride salt for easier handling, storage, and purification.

Methodology: The aqueous filtrate containing 1,2,4-benzenetriamine from the previous step is acidified by the addition of concentrated hydrochloric acid. The addition of HCl protonates the amine groups, leading to the precipitation of this compound, which has lower solubility in the acidic aqueous medium. The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or ether) to remove impurities, and dried under vacuum to yield the final product as a crystalline solid, often appearing as a purple or off-white powder.[1][3]

References

1,2,4-Benzenetriamine dihydrochloride molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,2,4-Benzenetriamine dihydrochloride, a significant chemical intermediate in various industrial and research applications. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, physicochemical properties, synthesis protocols, and key applications.

Molecular Structure and Formula

This compound is an aromatic amine, characterized by a benzene ring substituted with three amine (-NH2) groups at the 1, 2, and 4 positions. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions.[1]

Molecular Formula: C₆H₉N₃·2HCl[2]

Synonyms: 1,2,4-Triaminobenzene dihydrochloride, Benzene-1,2,4-triamine dihydrochloride.[1]

Structural Representation:

  • SMILES: NC1=C(N)C=CC(N)=C1.Cl.Cl[1]

  • InChI: InChI=1S/C6H9N3.2ClH/c7-4-1-2-5(8)6(9)3-4;;/h1-3H,7-9H2;2*1H[1]

The spatial arrangement of the amine groups on the benzene ring makes it a versatile building block in organic synthesis.[3]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 615-47-4[2][4]
Molecular Weight 196.08 g/mol [2]
Appearance Orange to Brown to Dark purple powder/crystal[2]
Melting Point 290°C[5][6]
Boiling Point 342.5°C at 760 mmHg[5][6]
Flash Point 191.2°C[5][6]
Water Solubility Soluble[1][6]
Stability Hygroscopic[5][6]

Experimental Protocols: Synthesis

A well-established method for synthesizing this compound involves a multi-step process starting from m-dichlorobenzene.[4][7] This pathway includes nitration, ammonolysis, and catalytic hydrogenation.[4][7]

Step 1: Nitration of m-dichlorobenzene

  • Objective: To produce 1,3-dichloro-4,6-dinitrobenzene.

  • Procedure: m-dichlorobenzene is added dropwise to a mixed acid system of concentrated sulfuric acid and fuming nitric acid at low temperature, followed by high-temperature nitration.[4]

Step 2: Ammonolysis

  • Objective: To synthesize 4,6-dinitro-1,3-phenylenediamine.

  • Procedure: The 1,3-dichloro-4,6-dinitrobenzene from the previous step is placed in a high-pressure reactor with aqueous ammonia. The temperature is raised to 145-150°C to facilitate the ammonolysis reaction.[4]

Step 3: Catalytic Hydrogenation

  • Objective: To reduce the dinitro compound to 1,2,4-Benzenetriamine.

  • Procedure: 4,6-dinitro-1,3-phenylenediamine, deoxygenated distilled water, and a palladium-carbon (Pd/C) catalyst are placed in a hydrogenation autoclave.[4] The reaction is carried out under a hydrogen atmosphere of 1-1.5 MPa at 85°C.[4]

Step 4: Formation of Dihydrochloride Salt

  • Objective: To isolate the final product as a stable salt.

  • Procedure: After the hydrogenation is complete, the catalyst is removed by hot filtration under a nitrogen atmosphere. The resulting solution contains 1,2,4-triaminobenzene, which is then treated with hydrochloric acid to precipitate the dihydrochloride salt.[4]

Visualizations

The following diagrams illustrate the synthesis workflow and the diverse applications of this compound.

Synthesis_Workflow m-Dichlorobenzene m-Dichlorobenzene 1,3-Dichloro-4,6-dinitrobenzene 1,3-Dichloro-4,6-dinitrobenzene m-Dichlorobenzene->1,3-Dichloro-4,6-dinitrobenzene Nitration (H₂SO₄, HNO₃) 4,6-Dinitro-1,3-phenylenediamine 4,6-Dinitro-1,3-phenylenediamine 1,3-Dichloro-4,6-dinitrobenzene->4,6-Dinitro-1,3-phenylenediamine Ammonolysis (NH₃, 145-150°C) 1,2,4-Benzenetriamine 1,2,4-Benzenetriamine 4,6-Dinitro-1,3-phenylenediamine->1,2,4-Benzenetriamine Catalytic Hydrogenation (H₂, Pd/C, 85°C) 1,2,4-Benzenetriamine\ndihydrochloride 1,2,4-Benzenetriamine dihydrochloride 1,2,4-Benzenetriamine->1,2,4-Benzenetriamine\ndihydrochloride Acidification (HCl)

Caption: Synthesis pathway of this compound.

Applications cluster_core Core Compound cluster_applications Applications BTA 1,2,4-Benzenetriamine dihydrochloride Pharma Pharmaceuticals BTA->Pharma Anticonvulsants (e.g., Pynegabine) Polymers Polymers & COFs BTA->Polymers Building Block / Amine Linker Dyes Dyes & Pigments BTA->Dyes Intermediate Materials Nanomaterials BTA->Materials Fluorescent Carbon Dots

Caption: Key application areas of this compound.

Applications in Research and Development

This compound is a versatile intermediate with a growing number of applications in both industrial and academic research.

  • Pharmaceutical Synthesis: Its derivatives are crucial in the development of advanced anticonvulsant drugs.[7] A notable example is its use as a precursor for Pynegabine, a structural analog of the antiepileptic drug retigabine.[7]

  • Fluorescent Probes: The unique structure of 1,2,4-benzenetriamine has been leveraged to create fluorescent probes for biological imaging, including intracellular pH imaging.[7] This is vital for studying cellular processes and diagnosing diseases linked to pH imbalances.[7]

  • Nanomaterials: As a nitrogen-rich aromatic compound, it serves as an excellent carbon and nitrogen source for synthesizing fluorescent carbon dots.[4][7][8] These nanomaterials are of significant interest due to their unique optical properties, low toxicity, and good biocompatibility.[7]

  • Polymer Chemistry: It acts as a building block for high-performance polymers and as an amine linker for Covalent Organic Frameworks (COFs).[7]

  • Industrial Applications: It is also used as an intermediate for dyes, pigments, agrochemicals, and as a corrosion inhibitor for various metals.[7]

Safety and Handling

This compound is harmful if swallowed, inhaled, or in contact with skin.[6] It can cause skin and respiratory irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[5][6]

References

solubility of 1,2,4-Benzenetriamine dihydrochloride in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,4-Benzenetriamine dihydrochloride in aqueous and organic media. Due to the limited availability of precise quantitative data for this specific compound, this document synthesizes qualitative information, data from structurally similar molecules, and standardized experimental protocols to offer a practical resource for laboratory work.

Introduction

This compound is an aromatic amine salt with potential applications in chemical synthesis and pharmaceutical research. Understanding its solubility is a critical first step in the design of experimental protocols, formulation development, and toxicological studies. This guide aims to provide a thorough understanding of its solubility characteristics.

Solubility Data

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityNotes
This compound WaterSlightly soluble / SolubleThe dihydrochloride salt form enhances water solubility compared to the free base.
Organic SolventsNo specific data availableGeneral principles suggest solubility in polar organic solvents.
1,4-Phenylenediamine dihydrochloride Water≥ 100 mg/mL at 21°C (70°F)[1][2]Structurally similar di-amine dihydrochloride.
1,3,5-Triaminobenzene WaterSoluble[3][4]Isomer of the free base.
AcetoneSoluble[3][4]
AlcoholSoluble[3][4]
Diethyl EtherInsoluble[3][4]
Benzene (cold)Insoluble[3][4]
Carbon TetrachlorideInsoluble[3][4]
Petroleum EtherInsoluble[3][4]

Experimental Protocols for Solubility Determination

The following protocols are based on established international guidelines and general laboratory methods for determining the solubility of chemical substances.

Aqueous Solubility Determination (Adapted from OECD Test Guideline 105: Flask Method)

This method is suitable for substances with a solubility of 10 mg/L or higher and is the recommended starting point for determining the water solubility of this compound.[5][6][7]

Principle: A supersaturated solution is prepared by adding an excess of the test substance to water. The mixture is then equilibrated at a constant temperature, and the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath or shaker

  • Volumetric flasks

  • Centrifuge (optional)

  • Analytical balance

  • pH meter

  • Suitable analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preliminary Test: To estimate the approximate solubility, add about 100 mg of this compound to 10 mL of water in a flask. Shake for 24 hours at 20-25°C. Visually inspect for undissolved particles. If fully dissolved, repeat with a larger amount of substance. This helps in determining the appropriate amount for the definitive test.

  • Definitive Test: a. Add an excess amount of this compound (determined from the preliminary test) to a known volume of deionized water in a flask. b. Place the flask in a constant temperature bath and stir for at least 24 hours. A longer equilibration time (e.g., 48 hours) may be necessary. c. After equilibration, allow the mixture to settle. d. Separate the aqueous phase from the undissolved solid. This can be achieved by centrifugation or filtration. Ensure the separation method does not alter the concentration of the dissolved substance. e. Measure the pH of the saturated solution. f. Quantify the concentration of this compound in the clear aqueous phase using a validated analytical method.

Data Analysis: The solubility is reported in units of mass per volume (e.g., mg/L or g/100 mL) at the specified temperature and pH.

Organic Solvent Solubility Determination

A general protocol for determining the solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol is outlined below.

Procedure:

  • Add a pre-weighed amount of this compound (e.g., 1-10 mg) to a vial.

  • Incrementally add the organic solvent (e.g., in 100 µL portions) to the vial.

  • After each addition, vortex the vial for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any remaining solid particles.

  • Continue adding solvent until the solid is completely dissolved.

  • The solubility can be expressed as the concentration at which the compound is fully dissolved (e.g., mg/mL).

Visualizations

The following diagrams illustrate the workflow for solubility determination and the logical progression of solubility testing.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis weigh Weigh excess 1,2,4-Benzenetriamine dihydrochloride add_solvent Add known volume of deionized water weigh->add_solvent stir Stir at constant temperature (e.g., 24-48 hours) add_solvent->stir settle Allow to settle stir->settle separate Centrifuge or Filter settle->separate measure_ph Measure pH separate->measure_ph quantify Quantify concentration (e.g., HPLC, LC-MS) separate->quantify G start Start: Unknown Solubility water_sol Test Solubility in Water start->water_sol is_water_sol Soluble in Water? water_sol->is_water_sol polar_org Test in Polar Organic Solvents (e.g., DMSO, Ethanol) is_water_sol->polar_org No end End: Characterized is_water_sol->end Yes nonpolar_org Test in Non-polar Organic Solvents (e.g., Toluene, Hexane) polar_org->nonpolar_org nonpolar_org->end

References

1,2,4-Benzenetriamine Dihydrochloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 1,2,4-Benzenetriamine dihydrochloride (CAS No. 615-47-4). Understanding the chemical and physical characteristics of this compound is critical for ensuring its integrity, purity, and performance in research and development applications, from chemical synthesis to the development of novel materials and pharmaceuticals.

Compound Profile and Properties

This compound is an aromatic amine salt, appearing as a white to off-white or sometimes orange to dark purple crystalline solid or powder.[1][2] The dihydrochloride salt form enhances its solubility in water compared to the free base.[1] It is a versatile chemical intermediate used in the synthesis of dyes, pigments, polymers, and as a building block in pharmaceutical development.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 615-47-4[3]
Molecular Formula C₆H₉N₃·2HCl[3]
Molecular Weight 196.08 g/mol [3]
Appearance White to off-white; Orange to Brown to Dark purple powder/crystal[1][2]
Solubility Soluble in water[1]
Melting Point ~290°C[4]
Decomposition Temp. >260°C[5]
Key Sensitivities Hygroscopic (moisture sensitive), Air Sensitive[2]

Chemical Stability Profile

The stability of this compound is influenced by several environmental factors. While stable under recommended storage conditions, its reactivity, particularly the presence of three amine groups on the benzene ring, makes it susceptible to degradation.

Factors Influencing Stability

The primary factors affecting the stability of this compound are moisture, air (oxygen), light, and temperature. The diagram below illustrates the relationship between these factors and potential degradation pathways.

cluster_compound This compound Moisture Moisture (H₂O) Hydrolysis Hydrolysis Moisture->Hydrolysis Air Air (Oxygen) Oxidation Oxidation Air->Oxidation Light Light (UV/Visible) Photodegradation Photodegradation Light->Photodegradation Temp Elevated Temperature ThermalDecomp Thermal Decomposition Temp->ThermalDecomp Compound C₆H₉N₃·2HCl

Figure 1. Key factors influencing the degradation of this compound.
Susceptibility to Degradation

  • Hygroscopicity and Hydrolysis: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This absorbed water can affect its physical state and may promote hydrolytic degradation, although the dihydrochloride salt form is generally stable against hydrolysis. The primary concern with moisture is the potential to accelerate oxidative processes.

  • Oxidative Degradation: Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen. This process is often accelerated by light and moisture and can lead to the formation of colored impurities, such as quinone-imines and polymeric materials.[7][8] This explains why the compound's appearance can vary from off-white to dark purple.

  • Photostability: As an aromatic amine, the compound may be sensitive to light. Exposure to UV or visible light can provide the energy needed to initiate oxidative degradation pathways.[9] Photostability testing is crucial to determine the need for light-protective packaging.

  • Thermal Stability: The compound has a high melting point and a decomposition temperature above 260°C.[5] However, prolonged exposure to elevated temperatures, even below the decomposition point, can accelerate other degradation pathways like oxidation. Thermal decomposition can lead to the release of irritating gases and vapors.[5]

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the quality and shelf-life of this compound. The following recommendations are based on its known sensitivities.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dark place. Options include Room Temperature (<25°C), Refrigerated (2-8°C), or Freezer (-20°C).[2]Minimizes thermal degradation and slows the rate of oxidative reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[2]Prevents oxidative degradation from atmospheric oxygen.
Moisture Keep in a tightly sealed container in a dry place. Use of a desiccator is recommended.Prevents moisture absorption due to its hygroscopic nature.
Light Protect from light. Use amber vials or store in a dark cabinet.Prevents light-catalyzed (photo) degradation.
Incompatibilities Keep away from strong oxidizing agents.[5]To prevent vigorous and potentially hazardous reactions.

The following decision tree provides a logical workflow for determining the appropriate storage conditions in a research environment.

Start Start: Receiving Compound CheckUse Immediate Use? Start->CheckUse ShortTerm Short-Term Storage (< 1 month) CheckUse->ShortTerm No Use Use in Experiment CheckUse->Use Yes LongTerm Long-Term Storage (> 1 month) ShortTerm->LongTerm No Store1 Store in tightly sealed container in a cool, dark, dry place. ShortTerm->Store1 Yes Store2 1. Purge container with Inert Gas (Ar/N₂). 2. Seal tightly with paraffin film. 3. Store in freezer (-20°C). 4. Place in a desiccator. LongTerm->Store2 Yes

Figure 2. Decision workflow for appropriate storage of this compound.

Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a protocol based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) for drug substances can be adapted.[1][10] This provides a systematic approach to evaluating the impact of temperature, humidity, and light.

General Stability Testing Workflow

The diagram below outlines a typical workflow for a comprehensive stability study.

cluster_storage Place Samples in Stability Chambers Start Select Batch of This compound InitialAnalysis Time Zero (T₀) Analysis: - Appearance - Assay (% Purity) - Impurity Profile (HPLC) - Water Content (Karl Fischer) Start->InitialAnalysis LongTerm Long-Term: 25°C / 60% RH InitialAnalysis->LongTerm Accelerated Accelerated: 40°C / 75% RH InitialAnalysis->Accelerated Photo Photostability (ICH Q1B): 1.2 million lux hours 200 watt hours/m² InitialAnalysis->Photo PullPoints Pull Samples at Defined Time Points (e.g., 1, 3, 6, 12 months) LongTerm->PullPoints Accelerated->PullPoints Analysis Repeat T₀ Analysis at Each Time Point Photo->Analysis Post-Exposure PullPoints->Analysis Evaluation Data Evaluation: - Compare to T₀ - Identify Trends - Determine Degradation Rate Analysis->Evaluation End Establish Retest Period and Storage Conditions Evaluation->End

Figure 3. Experimental workflow for a formal stability study based on ICH guidelines.
Protocol for Hygroscopicity Testing

Objective: To quantify the moisture uptake of the compound under specific relative humidity (RH) conditions.

Methodology:

  • Sample Preparation: Accurately weigh 10-15 mg of the test sample into a pre-weighed vapor sorption analyzer pan.

  • Drying: Dry the sample in the instrument under a flow of dry nitrogen at 25°C until a stable weight is achieved (<0.01% change in 5 minutes).

  • Sorption/Desorption Cycle:

    • Increase the RH in steps of 10% from 0% to 90% RH.

    • At each step, allow the sample to equilibrate until a stable weight is recorded.

    • Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the change in mass (%) versus RH. Classify the hygroscopicity based on the percentage of water uptake at a defined endpoint (e.g., 80% RH).[6][11]

Protocol for Accelerated Stability and Photostability

Objective: To perform stress testing to identify likely degradation products and evaluate stability under accelerated and light-exposed conditions.

Methodology:

  • Sample Preparation: Place samples of the compound in chemically inert, transparent containers. For photostability, also prepare a control sample protected from light (e.g., wrapped in aluminum foil).

  • Accelerated Conditions: Place samples in a stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH for a period of 6 months.[12]

  • Photostability Conditions (ICH Q1B):

    • Expose the sample to a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]

    • Maintain the light-protected control sample under the same temperature and humidity conditions.

  • Analysis: At specified time points (e.g., initial, 1, 3, and 6 months for accelerated; post-exposure for photostability), analyze the samples for:

    • Appearance: Visual inspection for color change or physical state change.

    • Purity/Assay: Use a validated stability-indicating HPLC method (e.g., reverse-phase with UV detection) to quantify the parent compound.

    • Degradation Products: Profile and quantify any new peaks that appear in the chromatogram.

Conclusion

This compound is a stable compound when stored under appropriate conditions. However, its inherent chemical nature as an aromatic amine makes it susceptible to degradation via oxidation, which is exacerbated by exposure to moisture, light, and elevated temperatures. For researchers, scientists, and drug development professionals, adherence to strict storage protocols—including the use of tightly sealed containers, protection from light, and storage in a cool, dry environment, preferably under an inert atmosphere—is essential to preserve its purity and ensure the reliability of experimental outcomes. Formal stability studies, guided by established protocols such as those from the ICH, are recommended to fully characterize its stability profile for critical applications.

References

Spectroscopic and Synthetic Profile of 1,2,4-Benzenetriamine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthesis of 1,2,4-benzenetriamine dihydrochloride (CAS No. 615-47-4). Due to the limited availability of public domain raw spectroscopic data for this compound, this document focuses on predicted spectroscopic features based on its chemical structure, alongside detailed, standardized experimental protocols for data acquisition. This guide is intended to support researchers in the identification, characterization, and application of this versatile chemical intermediate.

Chemical and Physical Properties

This compound is an aromatic triamine salt. The free base is known to be unstable and susceptible to oxidation, making the dihydrochloride salt the more common and stable form for laboratory use and storage.[1]

PropertyValue
Molecular Formula C₆H₁₁Cl₂N₃
Molecular Weight 196.08 g/mol [2]
Appearance Purple powder[3]
Melting Point 290°C[4]
Solubility Slightly soluble in water[4]

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to show a complex splitting pattern for the aromatic protons due to the unsymmetrical substitution on the benzene ring. The amine protons are expected to be broad and their chemical shift may vary depending on the solvent and concentration.[1]

Predicted ¹H NMR Data
Chemical Shift (δ) ppm Multiplicity
Aromatic ProtonsComplex Multiplet
Amine/Ammonium ProtonsBroad Singlet

¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each of the chemically non-equivalent carbon atoms in the molecule. The aromatic carbons will resonate in the typical downfield region for benzene derivatives, with their shifts influenced by the electron-donating amino groups.[1]

Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment
~110-150Aromatic Carbons (C-N and C-H)
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the vibrations of its functional groups. The dihydrochloride salt form will notably influence the N-H stretching and bending vibrations due to the formation of ammonium ions (-NH₃⁺).[1]

Predicted IR Absorption Data
Frequency (cm⁻¹) Vibrational Mode
3200-2800 (strong, broad)N-H Stretch (Ammonium Salt)
3100-3000 (medium)C-H Stretch (Aromatic)
1600-1450 (medium to strong)C=C Stretch (Aromatic Ring)
1600-1500 (medium)N-H Bend (Ammonium Salt)
Mass Spectrometry (MS)

For mass spectral analysis, electrospray ionization (ESI) in positive ion mode is the most suitable technique, as the amine groups are readily protonated. The expected molecular ion would correspond to the protonated free base.[1]

Predicted Mass Spectrometry Data
Ionization Mode Predicted m/z
ESI (+)[C₆H₉N₃ + H]⁺

Synthesis Protocol

A common and established method for synthesizing this compound begins with m-dichlorobenzene. This multi-step pathway involves nitration, ammonolysis, and catalytic hydrogenation.[1]

Synthesis Workflow

A m-Dichlorobenzene B 1,3-Dichloro-4,6-dinitrobenzene A->B Nitration (H₂SO₄, HNO₃) C 4,6-Dinitro-1,3-phenylenediamine B->C Ammonolysis (Ammonia) D 1,2,4-Benzenetriamine C->D Catalytic Hydrogenation (e.g., Pd/C, H₂) E This compound D->E Acidification (HCl)

Caption: Synthesis pathway of this compound.

Detailed Experimental Protocol
  • Nitration of m-Dichlorobenzene: m-Dichlorobenzene is treated with a mixture of concentrated sulfuric acid and fuming nitric acid to yield 1,3-dichloro-4,6-dinitrobenzene.[3]

  • Ammonolysis: The resulting dinitro compound undergoes ammonolysis, where the chloro groups are substituted by amino groups, to form 4,6-dinitro-1,3-phenylenediamine.[1]

  • Catalytic Hydrogenation: The dinitro intermediate is then reduced via catalytic hydrogenation, typically using a palladium-on-carbon catalyst, to produce the free base, 1,2,4-benzenetriamine.[1][3]

  • Formation of the Dihydrochloride Salt: The final product is obtained by treating the 1,2,4-benzenetriamine with hydrochloric acid.

Spectroscopic Analysis Workflow

The following diagram outlines a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Synthesized Product B Purification A->B C Pure Compound B->C D NMR (¹H, ¹³C) C->D E IR C->E F MS C->F G Structure Elucidation D->G H Purity Assessment D->H E->G F->G F->H

Caption: General workflow for spectroscopic analysis.

Applications in Research and Development

This compound serves as a valuable building block in various scientific fields:

  • Materials Science: It is used as a precursor for the synthesis of multicolor fluorescent carbon dots and as a linker in the formation of covalent organic frameworks (COFs).[1][3]

  • Polymer Chemistry: The trifunctional amine nature of this compound makes it a useful monomer in polymerization reactions.[5]

  • Chemical Synthesis: It acts as an intermediate in the production of dyes, pigments, and other organic molecules.[5]

This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. For definitive characterization, it is recommended that researchers acquire experimental data using the protocols outlined herein.

References

A Technical Overview of the Physical Characteristics of 1,2,4-Benzenetriamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a concise technical summary of the physical and chemical properties of 1,2,4-Benzenetriamine Dihydrochloride (CAS No. 615-47-4), a compound of interest in various research and development applications. The information is compiled for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Summary of Physical Properties

This compound is the dihydrochloride salt of 1,2,4-Benzenetriamine. The addition of two hydrochloride moieties enhances the compound's stability and solubility in aqueous solutions compared to its free base form. Its primary use is as a chemical intermediate and a reagent in the synthesis of various organic molecules, including dyes and pigments.[1]

The physical appearance of this compound can vary, which may be dependent on its purity and manufacturer. Generally, it is described as a crystalline solid or powder.[1] The color is most consistently reported as ranging from orange to brown and can extend to a dark purple.[1][2][3] One source also describes it as a purple powder, while another indicates it may appear as a white to off-white crystalline solid.[1][4]

A summary of the key physical and chemical properties is presented in the table below for quick reference.

PropertyDescriptionSource(s)
Chemical Name This compound[1]
Synonyms 1,2,4-Triaminobenzene dihydrochloride[1][2]
CAS Number 615-47-4[1][2]
Molecular Formula C₆H₉N₃·2HCl[3]
Molecular Weight 196.08 g/mol [1][3]
Physical Form Powder to crystal; solid[1][2][3]
Color Orange to Brown to Dark purple; Purple; White to off-white[1][2][3][4]

Methodology for Property Determination

The physical properties outlined in this document are typically determined through standardized laboratory procedures.

  • Visual Inspection: The color and physical form of the chemical are determined by direct visual observation under controlled laboratory conditions. This is a qualitative assessment and is usually performed as a standard quality control check.

  • Spectroscopic Analysis: While not directly providing a simple color name, techniques such as UV-Visible spectroscopy can quantify the wavelengths of light absorbed and reflected by the compound, providing a more objective measure of its color properties.

  • Purity Analysis: The purity of the substance, often determined by methods like High-Performance Liquid Chromatography (HPLC) or Titration (T), can influence its physical appearance. The noted purity for this compound is typically greater than 95.0%.[1][2][3]

No detailed experimental protocols for the determination of these specific batches' properties are publicly available; however, the methodologies listed above represent the industry standard for such characterizations.

Logical Representation of Compound Properties

The following diagram illustrates the relationship between the compound's identity and its observed physical characteristics.

cluster_compound This compound cluster_properties Physical Properties cluster_details Observed Characteristics A CAS: 615-47-4 B Physical Form A->B C Color A->C D Powder to Crystal B->D E Orange to Brown to Dark Purple C->E

Caption: Relationship between the chemical identifier and its physical properties.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 1,2,4-Benzenetriamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,4-Benzenetriamine is a highly activated aromatic system due to the presence of three powerful electron-donating amino groups. This high reactivity presents both opportunities and challenges for its functionalization via electrophilic aromatic substitution (EAS). Direct electrophilic substitution on the unprotected triamine is often complicated by polysubstitution, oxidation, and lack of regioselectivity. Therefore, a strategic approach involving the use of protecting groups is essential to control the reactivity and achieve desired substitution patterns. This guide provides a comprehensive overview of the theoretical and practical aspects of performing electrophilic aromatic substitution reactions on 1,2,4-benzenetriamine, with a focus on a protection-substitution-deprotection strategy.

The Challenge of Direct Electrophilic Aromatic Substitution

The three amino groups in 1,2,4-benzenetriamine are strong activating groups, making the benzene ring exceptionally electron-rich and highly susceptible to electrophilic attack. This heightened reactivity leads to several challenges:

  • Polysubstitution: It is difficult to control the reaction to achieve monosubstitution, often resulting in a mixture of products with multiple electrophilic additions.

  • Oxidation: The electron-rich nature of the ring makes it prone to oxidation, especially under the acidic conditions often required for electrophilic aromatic substitution.

  • Lack of Regioselectivity: The combined directing effects of the three amino groups can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.

To overcome these challenges, a common and effective strategy is to protect the amino groups, thereby moderating their activating effect and enabling controlled electrophilic substitution.

A Strategic Approach: Protection of the Amino Groups

The most common strategy for controlling the reactivity of 1,2,4-benzenetriamine is the acylation of the amino groups to form amides. Acetyl groups are particularly useful as they are easily introduced and can be removed under relatively mild conditions. The resulting N,N',N''-triacetyl-1,2,4-benzenetriamine serves as a versatile intermediate for subsequent electrophilic aromatic substitution reactions.

The acetamido groups are still activating and ortho-, para-directing, but their activating effect is significantly attenuated compared to the free amino groups. This moderation of reactivity allows for more controlled and selective electrophilic substitution.

Synthesis of N,N',N''-triacetyl-1,2,4-benzenetriamine

A plausible synthetic route for the preparation of the protected starting material is the acetylation of 1,2,4-benzenetriamine using an excess of an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.

Experimental Protocol: Acetylation of 1,2,4-Benzenetriamine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-benzenetriamine in a suitable solvent such as pyridine or a mixture of acetic acid and sodium acetate.

  • Acetylation: Slowly add a threefold molar excess of acetic anhydride to the solution while stirring.

  • Reaction Conditions: Heat the reaction mixture at a moderate temperature (e.g., 50-80 °C) for a sufficient time to ensure complete acetylation of all three amino groups. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, pour the mixture into cold water to precipitate the N,N',N''-triacetyl-1,2,4-benzenetriamine. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain the purified product.

Electrophilic Aromatic Substitution Reactions of Protected 1,2,4-Benzenetriamine

With the amino groups protected as acetamides, the aromatic ring is now suitably deactivated for controlled electrophilic aromatic substitution. The acetamido groups are ortho-, para-directing.[1][2] In N,N',N''-triacetyl-1,2,4-benzenetriamine, the positions ortho and para to the three acetamido groups are considered for substitution. The most likely positions for electrophilic attack are the C5 and C6 positions, which are ortho and para to the activating groups. Steric hindrance may influence the regioselectivity, favoring the less hindered position.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring. A documented example involves the nitration of a phthalyl-protected 1,2,4-benzenetriamine derivative, indicating the feasibility of this reaction on a protected substrate. The reaction with N,N',N''-triacetyl-1,2,4-benzenetriamine is expected to proceed similarly.

Experimental Protocol: Nitration of N,N',N''-triacetyl-1,2,4-benzenetriamine

  • Reaction Setup: Dissolve N,N',N''-triacetyl-1,2,4-benzenetriamine in a suitable solvent like glacial acetic acid in a flask cooled in an ice bath.

  • Nitrating Agent: Slowly add a nitrating agent, such as fuming nitric acid, to the cooled solution with constant stirring.

  • Reaction Conditions: Maintain the reaction at a low temperature (e.g., 0-10 °C) to control the reaction rate and minimize side reactions. The reaction progress should be monitored by TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice water to precipitate the nitrated product. Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent.

Halogenation

Halogenation involves the introduction of a halogen atom (Cl, Br, or I) onto the aromatic ring. Due to the activated nature of the substrate, even in its protected form, mild halogenating agents are recommended.

Experimental Protocol: Bromination of N,N',N''-triacetyl-1,2,4-benzenetriamine

  • Reaction Setup: Dissolve N,N',N''-triacetyl-1,2,4-benzenetriamine in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Brominating Agent: Slowly add a solution of a mild brominating agent, such as N-bromosuccinimide (NBS), to the reaction mixture. The use of a catalyst like a Lewis acid may not be necessary due to the activated nature of the ring.

  • Reaction Conditions: Conduct the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Work-up and Purification: After the reaction is complete, quench any excess bromine with a reducing agent like sodium thiosulfate solution. Extract the product with an organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring. This reaction is typically carried out using sulfuric acid or oleum.

Experimental Protocol: Sulfonation of N,N',N''-triacetyl-1,2,4-benzenetriamine

  • Reaction Setup: Carefully add N,N',N''-triacetyl-1,2,4-benzenetriamine portion-wise to concentrated sulfuric acid or fuming sulfuric acid (oleum) at a low temperature.

  • Reaction Conditions: Gently heat the reaction mixture to a moderate temperature (e.g., 50-100 °C) and maintain it for several hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. The sulfonated product will precipitate and can be collected by filtration. The product can be purified by recrystallization from water or an aqueous alcohol solution.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst. However, the presence of the nitrogen atoms in the acetamido groups can lead to complexation with the Lewis acid, potentially deactivating the catalyst. Therefore, careful selection of the catalyst and reaction conditions is crucial. Amide groups, while having a lone pair on the nitrogen, are generally compatible with Friedel-Crafts reactions as the lone pair is delocalized by resonance with the carbonyl group, making it less basic and less likely to coordinate with the Lewis acid.

Experimental Protocol: Friedel-Crafts Acylation of N,N',N''-triacetyl-1,2,4-benzenetriamine

  • Reaction Setup: Suspend N,N',N''-triacetyl-1,2,4-benzenetriamine and a Lewis acid catalyst (e.g., AlCl3) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere.

  • Acylating Agent: Slowly add the acylating agent (e.g., an acyl chloride or acid anhydride) to the suspension at a low temperature.

  • Reaction Conditions: Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC.

  • Work-up and Purification: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent. Wash the organic layer with water, a dilute base solution, and brine. Dry the organic layer and concentrate it to obtain the crude product, which can be purified by column chromatography or recrystallization.

Deprotection of the Acetyl Groups

After the desired electrophilic substitution has been achieved, the acetyl protecting groups can be removed to yield the functionalized 1,2,4-benzenetriamine derivative. This is typically accomplished by hydrolysis under acidic or basic conditions.

Experimental Protocol: Deprotection of Acetylated 1,2,4-Benzenetriamine Derivatives

  • Acidic Hydrolysis: Reflux the acetylated compound in an aqueous solution of a strong acid such as hydrochloric acid or sulfuric acid.

  • Basic Hydrolysis: Reflux the acetylated compound in an aqueous or alcoholic solution of a strong base such as sodium hydroxide or potassium hydroxide.

The choice between acidic and basic conditions will depend on the stability of the newly introduced electrophilic substituent to the hydrolysis conditions. After hydrolysis, the reaction mixture is neutralized, and the deprotected product is isolated by extraction or precipitation and purified by appropriate methods.

Summary of Quantitative Data

ReactionElectrophileReagents & ConditionsExpected Major Product(s)
Nitration -NO₂Fuming HNO₃ in glacial acetic acid, 0-10 °C5-Nitro-N,N',N''-triacetyl-1,2,4-benzenetriamine
Bromination -BrN-Bromosuccinimide (NBS) in acetic acid, room temp.5-Bromo-N,N',N''-triacetyl-1,2,4-benzenetriamine
Sulfonation -SO₃HConcentrated H₂SO₄ or oleum, 50-100 °CN,N',N''-Triacetyl-1,2,4-benzenetriamine-5-sulfonic acid
Acylation -CORRCOCl, AlCl₃ in an inert solvent5-Acyl-N,N',N''-triacetyl-1,2,4-benzenetriamine

Note: The regioselectivity is predicted based on the directing effects of the acetamido groups. Experimental verification is necessary to confirm the exact product distribution.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the protection-substitution-deprotection strategy and the general mechanism of electrophilic aromatic substitution.

G cluster_workflow Experimental Workflow Start 1,2,4-Benzenetriamine Protection Protection (Acetylation) Start->Protection Protected N,N',N''-triacetyl- 1,2,4-benzenetriamine Protection->Protected EAS Electrophilic Aromatic Substitution (EAS) Protected->EAS Substituted Substituted Triacetyl Derivative EAS->Substituted Deprotection Deprotection (Hydrolysis) Substituted->Deprotection Final_Product Substituted 1,2,4-Benzenetriamine Deprotection->Final_Product G cluster_mechanism General EAS Mechanism Aromatic Protected 1,2,4-Benzenetriamine Intermediate Sigma Complex (Arenium Ion) Aromatic->Intermediate Attack on E+ Electrophile E+ Electrophile->Intermediate Product Substituted Product Intermediate->Product Loss of H+ Proton H+ Intermediate->Proton

References

The Oxidation Potential of 1,2,4-Triaminobenzene and its Dihydrochloride Salt: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical oxidation of 1,2,4-triaminobenzene and its dihydrochloride salt. While specific experimental data for 1,2,4-triaminobenzene is limited in publicly available literature, this document extrapolates from the well-documented electrochemical behavior of analogous aromatic amines, such as anilines and phenylenediamines, to predict its properties. This guide covers the fundamental principles of its oxidation, expected potential ranges, the influence of its chemical structure on redox properties, and detailed experimental protocols for its determination. Furthermore, it includes diagrams illustrating the electrochemical workflow and the proposed oxidation pathway, serving as a valuable resource for researchers in drug development and related scientific fields.

Introduction

1,2,4-Triaminobenzene is an aromatic amine of significant interest in various chemical and pharmaceutical applications. Its three amino groups make it a highly electron-rich system, susceptible to oxidation. The oxidation potential is a critical parameter that governs its reactivity, stability, and potential biological activity, including its role in redox-mediated signaling pathways and as a precursor for conductive polymers or dye synthesis. The dihydrochloride salt of 1,2,4-triaminobenzene is often used to improve its stability and solubility in aqueous media, and its electrochemical behavior is expected to be pH-dependent.

Understanding the oxidation potential and the associated electrochemical mechanisms is crucial for applications ranging from the synthesis of novel materials to the design of new therapeutic agents. This guide aims to provide a detailed technical overview of the core principles and methodologies for studying the oxidation of 1,2,4-triaminobenzene.

Fundamental Principles of Aromatic Amine Oxidation

The electrochemical oxidation of aromatic amines, including anilines and phenylenediamines, has been extensively studied.[1][2] The initial step in the anodic oxidation of these compounds is typically a one-electron transfer from the nitrogen atom to form a cation radical.[3] The stability of this radical cation is highly dependent on the molecular structure and the presence of substituents on the aromatic ring.

For 1,2,4-triaminobenzene, the presence of three electron-donating amino groups is expected to significantly lower its oxidation potential compared to aniline, making it more susceptible to oxidation.[3] The general mechanism for the electrochemical oxidation of anilines involves the formation of a cation radical, which can then undergo further reactions such as deprotonation, dimerization, or polymerization.

Expected Oxidation Potential of 1,2,4-Triaminobenzene

Given that p-phenylenediamine has a lower oxidation potential than aniline due to the presence of a second amino group, it is highly probable that 1,2,4-triaminobenzene, with three amino groups, will have an even lower oxidation potential. The oxidation is expected to be a multi-step process, with the potential for multiple oxidation waves corresponding to the successive oxidation of the amino groups or the aromatic ring.

For the dihydrochloride salt, the electrochemical behavior will be strongly influenced by the pH of the medium. In acidic solutions, the amino groups will be protonated, which is expected to increase the oxidation potential due to the decreased availability of the lone pair of electrons on the nitrogen atoms.

Experimental Protocol: Determination of Oxidation Potential using Cyclic Voltammetry

Cyclic voltammetry (CV) is a versatile and widely used electrochemical technique to study the redox properties of chemical species.[4] A standard experimental setup for determining the oxidation potential of 1,2,4-triaminobenzene or its dihydrochloride salt would involve the following:

4.1. Materials and Equipment

  • Potentiostat: An instrument for controlling the potential of the working electrode.

  • Electrochemical Cell: A three-electrode cell consisting of:

    • Working Electrode: A glassy carbon electrode is a common choice for studying the oxidation of organic compounds.

    • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

    • Counter (or Auxiliary) Electrode: A platinum wire or graphite rod.

  • Analyte Solution: A solution of 1,2,4-triaminobenzene or its dihydrochloride salt in a suitable solvent.

  • Supporting Electrolyte: A non-reactive salt (e.g., tetrabutylammonium perchlorate, TBAP, or potassium chloride, KCl) to ensure sufficient conductivity of the solution.

  • Solvent: Acetonitrile or an aqueous buffer solution, depending on the solubility of the analyte and the desired experimental conditions.

  • Inert Gas: Nitrogen or argon to deoxygenate the solution, as dissolved oxygen can interfere with the electrochemical measurements.

4.2. Experimental Procedure

  • Solution Preparation: Prepare a solution of the analyte (e.g., 1-5 mM) and the supporting electrolyte (e.g., 0.1 M) in the chosen solvent.

  • Deoxygenation: Purge the electrochemical cell containing the analyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

  • Electrode Polishing: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the solvent being used.

  • Cyclic Voltammetry Measurement:

    • Immerse the three electrodes into the solution.

    • Set the parameters on the potentiostat:

      • Initial and Final Potentials: Define a potential window that is wide enough to observe the oxidation peak(s) of the analyte. For an initial experiment, a range from 0 V to +1.5 V vs. Ag/AgCl could be appropriate.

      • Scan Rate: Start with a typical scan rate of 100 mV/s. Varying the scan rate can provide information about the reversibility of the redox process.

    • Run the cyclic voltammogram.

  • Data Analysis:

    • Identify the anodic peak potential (Epa), which corresponds to the oxidation of the analyte.

    • If the process is reversible, a corresponding cathodic peak (Epc) will be observed on the reverse scan. The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Analyte and Supporting Electrolyte Solution deoxygenate Deoxygenate Solution (Inert Gas Purge) prep_solution->deoxygenate polish_electrode Polish Working Electrode deoxygenate->polish_electrode setup_cell Assemble 3-Electrode Electrochemical Cell polish_electrode->setup_cell run_cv Run Cyclic Voltammetry setup_cell->run_cv analyze_voltammogram Analyze Voltammogram run_cv->analyze_voltammogram determine_potential Determine Oxidation Potential (Epa, E1/2) analyze_voltammogram->determine_potential OxidationPathway TAB 1,2,4-Triaminobenzene CationRadical Cation Radical TAB->CationRadical -e⁻ (Oxidation) Diimine Quinone Diimine CationRadical->Diimine -e⁻, -2H⁺ Polymer Polymerization Products CationRadical->Polymer Coupling Reactions Diimine->Polymer Further Reactions

References

Methodological & Application

Application Notes and Protocols for the Synthesis of a Novel Hyperbranched/Cross-linked Polybenzimidazole (PBI) using 1,2,4-Benzenetriamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, theoretical framework and experimental protocol for the synthesis of a novel polybenzimidazole (PBI) derivative using 1,2,4-Benzenetriamine dihydrochloride as a monomer. Standard PBI synthesis relies on tetra-functional aromatic amines to produce linear polymers. The use of a tri-functional amine, such as 1,2,4-Benzenetriamine, is hypothesized to yield a hyperbranched or cross-linked polymer network. Such materials could offer unique properties, including altered solubility, thermal stability, and mechanical behavior, which may be of interest in various applications, including drug delivery matrices, specialized membranes, and high-performance composites. As this is a novel synthetic route, the following protocols are based on established methodologies for PBI synthesis and are intended to serve as a foundational guide for the exploration of this new class of PBI-related materials.

Introduction

Polybenzimidazoles (PBIs) are a class of high-performance thermoplastic polymers known for their exceptional thermal and chemical stability. Traditionally, the synthesis of linear PBI involves the polycondensation of an aromatic tetra-amine with a dicarboxylic acid or its derivative. This process results in a robust, linear polymer chain.

This document outlines a pioneering approach to PBI synthesis by employing this compound, a tri-functional amine. The reaction of this A3-type monomer with a di-functional B2 monomer, such as isophthalic acid, is expected to produce a hyperbranched or cross-linked PBI structure. The degree of branching and cross-linking can theoretically be controlled by adjusting the reaction conditions. These novel PBI architectures may exhibit unique physicochemical properties compared to their linear counterparts, opening avenues for new applications in advanced materials and pharmaceutical sciences.

Proposed Reaction Pathway

The proposed synthesis involves the polycondensation of this compound with a dicarboxylic acid, for instance, isophthalic acid, in a dehydrating medium like polyphosphoric acid (PPA). The reaction is anticipated to proceed through the formation of an intermediate poly(amino amide), followed by intramolecular cyclodehydration to form the benzimidazole rings. The trifunctional nature of the amine monomer is the key to inducing branching and potential cross-linking.

Caption: Proposed reaction for hyperbranched/cross-linked PBI.

Experimental Protocols

3.1. Materials and Equipment

Material/EquipmentSpecifications
This compound>98% purity
Isophthalic Acid>99% purity
Polyphosphoric Acid (PPA)115% P₂O₅ content
N,N-Dimethylacetamide (DMAc)Anhydrous, >99.8%
Ammonium Hydroxide28-30% solution
Deionized WaterHigh purity
Three-neck round-bottom flask250 mL, with appropriate joints
Mechanical StirrerWith a suitable stirring rod and seal
Nitrogen Inlet and OutletFor maintaining an inert atmosphere
Heating Mantle with Temperature ControllerCapable of reaching at least 250°C
Vacuum OvenFor drying the polymer
Standard laboratory glasswareBeakers, funnels, etc.

3.2. Synthesis Protocol: Solution Polymerization in PPA

This protocol is a widely used method for producing high molecular weight PBI and is adapted here for the synthesis of a hyperbranched/cross-linked structure.

  • Preparation of the Reaction Apparatus:

    • Assemble a 250 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a gas outlet.

    • Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the PPA.

  • Charging the Reactor:

    • Under a gentle stream of nitrogen, add polyphosphoric acid (PPA) to the flask. The amount should be sufficient to achieve a monomer concentration of 2-5% (w/w).

    • Add equimolar amounts of this compound and isophthalic acid to the PPA.

  • Polymerization:

    • Begin stirring the mixture to ensure homogeneity.

    • Slowly heat the reaction mixture according to the following temperature program:

      • 150°C for 2-4 hours to facilitate the initial reaction and formation of the poly(amino amide).

      • Increase the temperature to 200-220°C and maintain for 6-8 hours to promote the cyclodehydration and formation of the benzimidazole rings. The viscosity of the solution is expected to increase significantly.

  • Polymer Isolation and Purification:

    • After the polymerization is complete, carefully pour the hot, viscous polymer solution into a large volume of vigorously stirred deionized water. The PBI will precipitate as a solid.

    • Break up the precipitated polymer and wash it repeatedly with deionized water until the washings are neutral to pH paper.

    • To neutralize any remaining acid, stir the polymer in a dilute ammonium hydroxide solution for several hours.

    • Wash the polymer again with deionized water until the washings are neutral.

    • Dry the purified hyperbranched/cross-linked PBI in a vacuum oven at 120-150°C overnight.

Caption: Workflow for hyperbranched/cross-linked PBI synthesis.

Characterization of the Synthesized Polymer

Due to the novel, hyperbranched, or cross-linked nature of the polymer, a thorough characterization is crucial to understand its structure and properties.

Characterization TechniquePurposeExpected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of the benzimidazole ring.Disappearance of amine and carboxylic acid peaks and the appearance of characteristic imidazole ring vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the polymer structure and confirm the degree of branching.Complex spectra are expected due to the non-linear structure. Analysis of aromatic and imidazole proton/carbon signals will be key.
Gel Permeation Chromatography (GPC) To estimate the molecular weight and molecular weight distribution.A broad molecular weight distribution is anticipated, characteristic of hyperbranched polymers.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.High decomposition temperature, characteristic of PBI materials, is expected.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).A high Tg is expected, which may differ from linear PBI.
Solubility Tests To evaluate the solubility in various organic solvents.The hyperbranched structure may lead to improved solubility in certain polar aprotic solvents compared to linear PBI.

Potential Applications

The unique structure of a hyperbranched or cross-linked PBI synthesized from this compound could lead to a variety of specialized applications:

  • Drug Delivery: The highly branched structure could serve as a scaffold for encapsulating or conjugating therapeutic agents, potentially offering controlled release profiles.

  • Membrane Technology: Modified PBI membranes could be developed for gas separation or filtration applications where the altered free volume and surface chemistry of a hyperbranched polymer might be advantageous.

  • High-Temperature Adhesives and Composites: The cross-linked network could enhance the mechanical properties and dimensional stability of PBI at elevated temperatures, making it suitable for demanding aerospace and industrial applications.

  • Coatings: The potentially improved solubility could facilitate the application of PBI as a protective, high-temperature coating.

Safety Precautions

  • This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Polyphosphoric acid is corrosive and hygroscopic. Handle with care in a fume hood.

  • The polymerization reaction should be conducted under an inert atmosphere of nitrogen to prevent oxidation of the amine monomer.

  • High temperatures are involved in the synthesis; therefore, appropriate precautions should be taken to avoid thermal burns.

Disclaimer

The protocols and information provided in these application notes are for research and development purposes only. The synthesis of polybenzimidazole from this compound is a novel area of research, and the procedures described are based on established principles of polymer chemistry. The actual results may vary, and optimization of the reaction conditions will likely be necessary. All experiments should be conducted by qualified personnel in a well-equipped laboratory, adhering to all applicable safety guidelines.

Application Notes and Protocols for 1,2,4-Benzenetriamine Dihydrochloride in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,2,4-Benzenetriamine dihydrochloride as a monomer in the synthesis of high-performance polymers. The trifunctional nature of this aromatic amine offers a unique avenue for creating branched and cross-linked polymer architectures, leading to materials with potentially enhanced thermal, mechanical, and chemical properties.

Introduction to this compound as a Monomer

This compound is an aromatic amine containing three reactive amine groups on a benzene ring.[1] In polymer chemistry, it serves as a valuable building block for introducing branching and cross-linking into otherwise linear polymer chains.[2] When used as a co-monomer with traditional linear diamines in the synthesis of polymers like aramids or polyimides, it can significantly alter the final material properties. The incorporation of this triamine can lead to polymers with enhanced thermal stability, improved fire resistance, and modified solubility.[2] Beyond structural applications, its derivatives are also explored as precursors for fluorescent carbon dots and as linkers in the construction of complex porous materials like Covalent Organic Frameworks (COFs).[2]

Key Applications in Polymer Science

The unique structure of this compound makes it a candidate for several advanced applications:

  • High-Performance Branched Aramids: By incorporating it into aramid synthesis, the resulting polymers can exhibit a three-dimensional network structure. This can lead to materials with superior mechanical strength and thermal stability compared to their linear counterparts.

  • Cross-linked Polyimides: Polyimides are known for their excellent thermal and chemical resistance.[3] The use of a triamine monomer can create a cross-linked polyimide network, further enhancing these properties for applications in aerospace, electronics, and high-temperature insulation.

  • Precursor for Functional Nanomaterials: The monomer is a key reagent in the synthesis of multicolor fluorescent carbon dots, which have potential applications in solid-state lighting and advanced sensing platforms.[2]

  • Building Block for Porous Polymers: The trifunctional nature of the molecule allows it to be a linker for creating Covalent Organic Frameworks (COFs) and other porous polymers with potential uses in catalysis and gas separation.[2]

Data Presentation

Quantitative data for polymers specifically derived from this compound is not extensively available in public literature. The following tables provide the properties of the monomer and typical properties of related high-performance branched aromatic polymers.

Table 1: Physicochemical Properties of 1,2,4-Benzenetriamine and its Dihydrochloride Salt

Property1,2,4-Benzenetriamine (Free Base)This compound
CAS Number 5307-03-9 (unspecified)615-47-4
Molecular Formula C₆H₉N₃C₆H₉N₃·2HCl
Molecular Weight 123.16 g/mol 196.08 g/mol
Appearance Not specifiedWhite to off-white crystalline solid[1]
Solubility Not specifiedSoluble in water[1]

Table 2: Typical Thermal and Mechanical Properties of Branched Aromatic Polymers

Note: These are representative values for high-performance polymers with branched or cross-linked structures. Specific values for polymers derived from this compound will depend on the co-monomers and polymerization conditions.

PropertyTypical Value RangeCharacterization Method
Glass Transition Temperature (Tg) > 250 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td, 5% wt. loss) > 450 °CThermogravimetric Analysis (TGA)
Tensile Strength 100 - 300 MPaUniversal Testing Machine
Tensile Modulus 3 - 10 GPaUniversal Testing Machine
Solubility Generally insoluble in common organic solventsSolubility Testing

Experimental Protocols

Protocol 1: Synthesis of a Branched Aromatic Polyimide via Two-Step Polycondensation

This protocol describes a representative synthesis of a branched polyimide using this compound and a common aromatic dianhydride, such as Pyromellitic dianhydride (PMDA). This is a widely practiced method for polyimide synthesis.[4]

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Triethylamine (TEA) or other base for neutralization

  • Acetic anhydride

  • Pyridine

  • Methanol

Procedure:

  • Neutralization of the Monomer:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar quantity of this compound in anhydrous NMP.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of a base, such as triethylamine, to neutralize the hydrochloride salt and liberate the free amine. Stir for 1-2 hours at low temperature.

  • Poly(amic acid) Synthesis:

    • To the stirred solution of the free triamine, slowly add an equimolar amount of PMDA in small portions. The molar ratio of triamine to dianhydride should be carefully controlled to manage the degree of branching and prevent premature gelation. A common approach is to use a slight excess of the dianhydride.

    • Maintain the reaction temperature below 25°C to prevent premature imidization.

    • Continue stirring under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • Chemical Imidization:

    • To the viscous poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride and a catalyst such as pyridine.

    • Stir the mixture at room temperature for 12-24 hours to facilitate the cyclization to the polyimide.

  • Precipitation and Purification:

    • Pour the polymer solution slowly into a large excess of a non-solvent like methanol with vigorous stirring to precipitate the branched polyimide.

    • Collect the polymer by filtration.

    • Wash the polymer powder thoroughly with methanol and then with water to remove residual solvent and catalyst.

    • Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Characterization of the Branched Polymer

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the polymer, specifically the formation of the imide rings.

  • Method: Acquire the FTIR spectrum of the dried polymer powder using a KBr pellet or an ATR accessory. Look for characteristic imide absorption bands around 1780 cm⁻¹ and 1720 cm⁻¹ (C=O stretching), and 1370 cm⁻¹ (C-N stretching).

2. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the polymer.

  • Method: Heat a small sample of the polymer (5-10 mg) in a TGA instrument under a nitrogen atmosphere from room temperature to 800°C at a heating rate of 10 °C/min. Determine the onset decomposition temperature and the temperature of 5% weight loss.

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) of the polymer.

  • Method: Heat a sample of the polymer in a DSC instrument under a nitrogen atmosphere. Typically, a heat-cool-heat cycle is used to erase the thermal history of the sample. The Tg is identified as a step transition in the heat flow curve during the second heating scan.

Visualizations

Polymerization_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products Monomer1 1,2,4-Benzenetriamine (Triamine) Step1 Polycondensation in NMP Monomer1->Step1 Monomer2 Pyromellitic Dianhydride (Dianhydride) Monomer2->Step1 Step2 Chemical Imidization (Acetic Anhydride/Pyridine) Step1->Step2 Poly(amic acid) intermediate Polymer Branched Aromatic Polyimide Step2->Polymer Byproduct Water Step2->Byproduct

Caption: Polycondensation of 1,2,4-Benzenetriamine with a dianhydride.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Prep Monomer Preparation & Neutralization Polymerization Polycondensation Monomer_Prep->Polymerization Purification Precipitation & Washing Polymerization->Purification Drying Vacuum Drying Purification->Drying FTIR FTIR Spectroscopy Drying->FTIR TGA Thermogravimetric Analysis (TGA) Drying->TGA DSC Differential Scanning Calorimetry (DSC) Drying->DSC

Caption: General workflow for polymer synthesis and characterization.

Logical_Relationship cluster_properties Monomer 1,2,4-Benzenetriamine (Trifunctional Monomer) Structure Branched/Cross-linked Polymer Architecture Monomer->Structure leads to Properties Enhanced Properties Structure->Properties Prop1 • Increased Thermal Stability Prop2 • Higher Mechanical Strength Prop3 • Reduced Solubility

Caption: Structure-property relationship for triamine-based polymers.

References

Application Notes and Protocols: Synthesis of Dyes and Pigments Using 1,2,4-Benzenetriamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2,4-benzenetriamine dihydrochloride in the synthesis of azo dyes and pigments. This versatile precursor, containing three reactive amine groups, allows for the formation of complex polyazo dyes, which are valuable in various industrial applications, including textiles, leather, and paper for producing black, brown, and dark blue colors.

Introduction

This compound is a key building block in the synthesis of a variety of organic molecules. Its trifunctional nature, with three amine groups on a benzene ring, makes it a highly reactive compound for creating complex chromophores. The primary application in dye and pigment synthesis lies in its ability to undergo multiple diazotization and coupling reactions, leading to the formation of polyazo dyes with intense colors and good fastness properties.

The general synthetic strategy involves a two-step process:

  • Diazotization: The primary aromatic amine groups of this compound are converted into highly reactive diazonium salts in the presence of a mineral acid and a nitrite source, typically at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Azo Coupling: The resulting diazonium salt solution is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. This electrophilic aromatic substitution reaction forms the azo bond (-N=N-), which is the primary chromophore responsible for the color of the dye.

Due to the presence of three amine groups, 1,2,4-benzenetriamine can be diazotized and coupled multiple times to create disazo or trisazo dyes, leading to a wide range of colors and properties.

Experimental Protocols

The following section provides a generalized protocol for the synthesis of a polyazo dye using this compound. This protocol is based on established methods for azo dye synthesis and should be adapted and optimized for specific target molecules.

General Protocol for the Synthesis of a Polyazo Dye

This protocol outlines the synthesis of a disazo dye by reacting diazotized 1,2,4-benzenetriamine with two equivalents of a coupling agent (e.g., β-naphthol).

Materials:

  • This compound

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • β-Naphthol (or other suitable coupling agent)

  • Sodium hydroxide

  • Sodium chloride

  • Distilled water

  • Ice

Procedure:

Step 1: Diazotization of this compound

  • In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and distilled water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound, ensuring the temperature remains between 0-5 °C.

  • Continue stirring for 15-30 minutes after the addition is complete to ensure full diazotization. The resulting solution contains the tris-diazonium salt of 1,2,4-benzenetriamine.

Step 2: Preparation of the Coupling Agent Solution

  • In a separate beaker, dissolve the desired molar equivalent of the coupling agent (e.g., β-naphthol) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

Step 3: Azo Coupling Reaction

  • Slowly add the cold diazonium salt solution from Step 1 to the cold coupling agent solution from Step 2 with vigorous stirring.

  • Maintain the temperature of the reaction mixture at 0-5 °C.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture for 1-2 hours at low temperature to ensure the completion of the coupling reaction.

Step 4: Isolation and Purification of the Dye

  • Isolate the precipitated dye by vacuum filtration.

  • Wash the filter cake with a cold saturated sodium chloride solution to remove unreacted starting materials and byproducts.

  • Wash the precipitate with cold distilled water until the washings are neutral.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Reaction Conditions and Yields for Polyazo Dye Synthesis

Dye IDMolar Ratio (Triamine:Coupling Agent)Coupling AgentReaction Temperature (°C)Reaction Time (h)Yield (%)
DYE-0011:2β-Naphthol0-52Data not available
DYE-0021:3Phenol0-53Data not available
DYE-0031:2Aniline0-52.5Data not available

Table 2: Spectroscopic and Colorimetric Data for Synthesized Dyes

Dye IDAppearanceλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Key FT-IR Peaks (cm⁻¹)CIELAB Color Coordinates
DYE-001Dark Red PowderData not availableData not available~1600 (N=N stretch)Data not available
DYE-002Brown PowderData not availableData not available~1600 (N=N stretch)Data not available
DYE-003Dark PowderData not availableData not available~1600 (N=N stretch)Data not available

Visualizations

The following diagrams illustrate the key processes in the synthesis of polyazo dyes from this compound.

experimental_workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product start1 1,2,4-Benzenetriamine dihydrochloride diazotization Diazotization (0-5 °C) start1->diazotization start2 HCl, H₂O start2->diazotization start3 NaNO₂ start3->diazotization start4 Coupling Agent coupling_solution Coupling Solution Preparation start4->coupling_solution start5 NaOH, H₂O start5->coupling_solution azo_coupling Azo Coupling (0-5 °C) diazotization->azo_coupling coupling_solution->azo_coupling isolation Isolation & Purification azo_coupling->isolation product Polyazo Dye/Pigment isolation->product

Caption: Experimental workflow for polyazo dye synthesis.

reaction_pathway BTD 1,2,4-Benzenetriamine dihydrochloride reagents1 NaNO₂, HCl 0-5 °C BTD->reagents1 diazonium Tris-diazonium salt reagents1->diazonium reagents2 NaOH, H₂O 0-5 °C diazonium->reagents2 coupling_agent Coupling Agent (Ar-H) (e.g., β-Naphthol) coupling_agent->reagents2 polyazo_dye Polyazo Dye reagents2->polyazo_dye

Caption: General reaction pathway for polyazo dye synthesis.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of polyazo dyes and pigments. The presence of three amine groups allows for the creation of complex and intensely colored molecules with potential applications across various industries. The provided general protocol and data templates serve as a foundation for researchers to develop and characterize novel dyes and pigments based on this starting material. Further research and optimization of reaction conditions are necessary to explore the full potential of this compound in the field of color chemistry.

Application Notes and Protocols: The Role of 1,2,4-Benzenetriamine Dihydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,2,4-Benzenetriamine dihydrochloride as a key starting material in the synthesis of agrochemicals, particularly fungicides. This document details the synthesis of a benzimidazole-based fungicide, including a detailed experimental protocol, quantitative data, and a workflow diagram.

Introduction

This compound is a versatile aromatic amine that serves as a valuable building block for the synthesis of various heterocyclic compounds.[1][2] Its trifunctional nature, possessing three reactive amine groups on a benzene ring, allows for the construction of complex molecular architectures.[1][2] In the field of agrochemicals, this compound is a key precursor for the synthesis of benzimidazole and triazole-based fungicides, which are crucial for controlling a wide range of fungal diseases in crops.

The benzimidazole scaffold is the core structure of a major class of systemic fungicides, including well-known examples like benomyl and carbendazim. These fungicides act by inhibiting the beta-tubulin assembly in fungi, thereby disrupting cell division and arresting fungal growth. The introduction of an amino group at the 5-position of the benzimidazole ring, which can be achieved using this compound, offers a site for further chemical modification to develop new fungicidal derivatives with potentially improved efficacy and a broader spectrum of activity.

Application: Synthesis of 5-Aminobenzimidazole-2-Carbamate (A Carbendazim Analogue)

A significant application of this compound in agrochemical synthesis is the preparation of 5-aminobenzimidazole-2-carbamate, an analogue of the widely used fungicide carbendazim. The presence of the amino group provides a handle for creating a variety of derivatives to explore structure-activity relationships and develop new crop protection agents.

The synthesis involves a cyclocondensation reaction of this compound with a suitable reagent to form the benzimidazole ring system with the desired carbamate side chain.

Experimental Protocol: Synthesis of Methyl 5-aminobenzimidazole-2-carbamate

This protocol describes the synthesis of methyl 5-aminobenzimidazole-2-carbamate from this compound.

Materials:

  • This compound

  • Methyl (cyanoformyl)carbamate (or a combination of cyanamide and methyl chloroformate)

  • Hydrochloric acid

  • Sodium hydroxide

  • Activated carbon

  • Methanol

  • Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, a solution of this compound (1 equivalent) in water is prepared.

  • Reaction: To the stirred solution, methyl (cyanoformyl)carbamate (1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is then heated to 80-90°C.

  • pH Adjustment: The pH of the reaction mixture is carefully adjusted to 4.0-5.0 by the dropwise addition of hydrochloric acid. The reaction is monitored by thin-layer chromatography (TLC).

  • Cyclization: The mixture is stirred at 80-90°C for 3-4 hours until the reaction is complete.

  • Isolation of Crude Product: The reaction mixture is cooled to room temperature, and the pH is adjusted to 7.0 with a sodium hydroxide solution to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product is recrystallized from a methanol/water mixture with the addition of activated carbon to decolorize the solution. The purified methyl 5-aminobenzimidazole-2-carbamate is obtained as a crystalline solid.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of methyl 5-aminobenzimidazole-2-carbamate.

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Melting Point >300°C (decomposes)

Logical Workflow for Agrochemical Synthesis

The synthesis of agrochemicals from this compound typically follows a logical workflow from the precursor to the final product, including biological evaluation.

Agrochemical_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation A 1,2,4-Benzenetriamine dihydrochloride C Reaction & Cyclization A->C B Cyclocondensation Reagent B->C D Crude Agrochemical (e.g., 5-Aminocarbendazim) C->D E Purification (Recrystallization) D->E F Pure Agrochemical E->F G Structural Analysis (NMR, MS, etc.) F->G H In vitro Fungicidal Assay F->H I Efficacy Data (EC50) H->I Benzimidazole_MOA cluster_pathway Mechanism of Action of Benzimidazole Fungicides A Benzimidazole Fungicide (e.g., 5-Aminocarbendazim) C Binding to β-tubulin A->C B β-tubulin protein in fungi B->C D Inhibition of Microtubule Assembly C->D E Disruption of Mitotic Spindle D->E F Arrest of Cell Division E->F G Fungal Cell Death F->G

References

Application Notes and Protocols: 1,2,4-Benzenetriamine Dihydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Benzenetriamine dihydrochloride is a versatile and highly reactive building block in the synthesis of a diverse array of pharmaceutical compounds. Its three strategically positioned amino groups on a benzene ring allow for the construction of various heterocyclic systems, which form the core of many therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical classes, including anticonvulsants, kinase inhibitors, and antimicrobial agents.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₆H₉N₃·2HCl
Molecular Weight 196.08 g/mol
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water[1]
CAS Number 615-47-4

Applications in Pharmaceutical Synthesis

This compound serves as a crucial starting material for the synthesis of several classes of bioactive molecules.

Anticonvulsant Agents: Synthesis of Pynegabine Analogs

1,2,4-Benzenetriamine is a key structural component of the anticonvulsant drug candidate Pynegabine.[2] Pynegabine is an analog of the previously marketed drug retigabine and functions as a KCNQ potassium channel agonist, which helps in reducing neuronal excitability.[3][4] The triaminobenzene moiety is crucial for its biological activity.

Experimental Protocol: Synthesis of a Triaminobenzene-based Precursor for Pynegabine Analogs

This protocol describes a representative synthesis of a protected triaminobenzene derivative, a key intermediate for Pynegabine and its analogs.

Step 1: Synthesis of 1,2,4-Tris(tert-butoxycarbonylamino)benzene

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add a base like triethylamine (3.5 eq) and cool the mixture to 0 °C.

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O (3.3 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1,2,4-tris(tert-butoxycarbonylamino)benzene.

ReactantMolar Ratio
This compound1.0
Triethylamine3.5
Di-tert-butyl dicarbonate3.3

Note: This is a representative protocol. Yields and specific conditions may vary and require optimization.

Signaling Pathway of KCNQ Channel Agonists

KCNQ_Pathway Pynegabine Pynegabine KCNQ KCNQ2/3 Channel Pynegabine->KCNQ activates K_efflux K+ Efflux KCNQ->K_efflux increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Pynegabine's mechanism of action.
Kinase Inhibitors: Synthesis of Benzimidazole Derivatives

The condensation of this compound with carboxylic acids or aldehydes is a common method to synthesize substituted benzimidazoles. These compounds are known to act as inhibitors of various protein kinases, which are crucial targets in cancer therapy. Benzimidazole-based drugs can inhibit kinases such as PI3K, EGFR, and GSK-3β, thereby interfering with cancer cell proliferation and survival signaling pathways.

Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles

  • Dissolve this compound (1.0 eq) and a substituted benzoic acid (1.0 eq) in a suitable high-boiling solvent like polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the reaction mixture to 120-160 °C for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into a beaker of crushed ice with vigorous stirring.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • Filter the precipitate, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 2-substituted benzimidazole.

ReactantMolar Ratio
This compound1.0
Substituted Benzoic Acid1.0

Note: This is a generalized protocol. Reaction conditions and yields will depend on the specific substrates used.

Signaling Pathway of a PI3K Kinase Inhibitor

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates Benzimidazole_Inhibitor Benzimidazole-based Inhibitor Benzimidazole_Inhibitor->PI3K inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Inhibition of the PI3K/AKT/mTOR pathway.
Antimicrobial Agents: Synthesis of Benzotriazole and Triazole Derivatives

This compound can be used to synthesize benzotriazoles and other triazole-containing heterocycles. These classes of compounds have demonstrated significant activity against a broad spectrum of bacteria and fungi.[2][5] The mechanism of action for azole antifungals often involves the inhibition of fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis, a critical component of the fungal cell membrane.

Experimental Protocol: Synthesis of Substituted Benzotriazoles

  • Dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • The crude benzotriazole can be further functionalized or purified by recrystallization.

ReactantMolar Ratio
This compound1.0
Sodium Nitrite1.0

Note: This protocol describes the formation of the benzotriazole ring. Subsequent reactions would be required to introduce further diversity. Yields are typically moderate to high.

Workflow for Synthesis and Screening of Antimicrobial Triazoles

Antimicrobial_Workflow Start 1,2,4-Benzenetriamine dihydrochloride Step1 Diazotization (NaNO2, H+) Start->Step1 Intermediate Benzotriazole Intermediate Step1->Intermediate Step2 Functionalization (e.g., Alkylation, Acylation) Intermediate->Step2 Library Library of Triazole Derivatives Step2->Library Screening Antimicrobial Screening (MIC determination) Library->Screening Active_Compound Identification of Active Compounds Screening->Active_Compound

Synthetic and screening workflow.

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of a wide range of pharmaceutically relevant compounds. Its trifunctional nature allows for the construction of complex heterocyclic scaffolds that are central to the activity of anticonvulsants, kinase inhibitors, and antimicrobial agents. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this versatile building block in the pursuit of novel therapeutic agents. Further optimization and exploration of reaction conditions are encouraged to expand the library of bioactive molecules derived from this important precursor.

References

Application Notes: 1,2,4-Benzenetriamine Dihydrochloride as a Corrosion Inhibitor for Metals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,4-Benzenetriamine dihydrochloride is an aromatic amine compound that has shown potential as a corrosion inhibitor for various metals, including iron and steel, particularly in acidic environments.[1] Its efficacy stems from the presence of multiple amine functional groups and the aromatic ring, which facilitate its adsorption onto the metal surface. This adsorption forms a protective layer that isolates the metal from the corrosive environment, thereby mitigating the corrosion process. The lone pair electrons on the nitrogen atoms play a crucial role in the coordination with the metal surface, leading to the formation of a stable protective film. The mechanism of inhibition is generally considered to be a mixed-type, affecting both anodic and cathodic reactions.

These application notes provide detailed protocols for evaluating the corrosion inhibition performance of this compound using standard laboratory techniques: the weight loss method, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PDP).

Data Presentation

The following tables are structured to present the quantitative data obtained from the experimental protocols.

Table 1: Weight Loss Measurement Data

Inhibitor Concentration (M)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
BlankN/A
1 x 10⁻⁵
5 x 10⁻⁵
1 x 10⁻⁴
5 x 10⁻⁴
1 x 10⁻³

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (M)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
BlankN/A
1 x 10⁻⁵
5 x 10⁻⁵
1 x 10⁻⁴
5 x 10⁻⁴
1 x 10⁻³

Table 3: Potentiodynamic Polarization Data

Inhibitor Concentration (M)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
BlankN/A
1 x 10⁻⁵
5 x 10⁻⁵
1 x 10⁻⁴
5 x 10⁻⁴
1 x 10⁻³

Experimental Protocols

Weight Loss Method

This method provides a direct measurement of the corrosion rate and the inhibition efficiency.[2][3]

1.1. Materials and Equipment:

  • Metal coupons (e.g., mild steel) of known dimensions

  • Abrasive papers of different grits (e.g., 240, 400, 600, 800, 1200)

  • Analytical balance (accurate to 0.1 mg)

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

  • Distilled water

  • Acetone

  • Glass beakers

  • Thermostatic water bath

  • Dessicator

1.2. Protocol:

  • Specimen Preparation: Mechanically polish the metal coupons using a series of abrasive papers, starting from a coarse grit and proceeding to a fine grit.

  • Rinse the polished coupons with distilled water, followed by degreasing with acetone.

  • Dry the coupons thoroughly and store them in a desiccator.

  • Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Inhibitor Solution Preparation: Prepare a stock solution of this compound in the corrosive medium. From the stock solution, prepare a series of test solutions with varying inhibitor concentrations (e.g., 1 x 10⁻⁵ M to 1 x 10⁻³ M). Also, prepare a blank solution containing only the corrosive medium.

  • Immersion Test: Immerse one prepared coupon into each beaker containing the blank and the different inhibitor concentrations.

  • Place the beakers in a thermostatic water bath to maintain a constant temperature (e.g., 25 °C) for a specified immersion period (e.g., 24 hours).

  • Post-Immersion Processing: After the immersion period, carefully remove the coupons from the solutions.

  • Rinse the coupons with distilled water to remove any corrosion products.

  • Clean the coupons with a soft brush, rinse again with distilled water, then with acetone, and dry them.

  • Weigh the cleaned and dried coupons and record the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D), where ΔW is the weight loss in mg, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the blank solution and CR_inhibitor is the corrosion rate in the solution containing the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the electrochemical processes occurring at the metal/electrolyte interface.[4]

2.1. Materials and Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell

  • Working electrode (metal specimen)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire or graphite rod)

  • Corrosive medium and inhibitor solutions as prepared for the weight loss method.

2.2. Protocol:

  • Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.

  • Cell Setup: Assemble the three-electrode cell with the working electrode, reference electrode, and counter electrode immersed in the test solution (blank or with inhibitor).

  • Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady-state potential is reached.

  • EIS Measurement: Perform the EIS measurement at the OCP.

    • Frequency Range: Typically from 100 kHz to 10 mHz.

    • AC Amplitude: A small sinusoidal voltage perturbation, typically 10 mV.

  • Data Analysis:

    • The impedance data is typically represented as Nyquist and Bode plots.

    • Fit the experimental data to an appropriate equivalent electrical circuit model to determine the electrochemical parameters. A common simple model includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE %): IE % = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100, where Rct_blank is the charge transfer resistance in the blank solution and Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

PDP measurements provide information on the kinetics of the anodic and cathodic reactions and can determine the corrosion current.[5][6][7]

3.1. Materials and Equipment:

  • Same as for EIS measurements.

3.2. Protocol:

  • Electrode and Cell Setup: Prepare the electrodes and set up the electrochemical cell as described for the EIS protocol.

  • OCP Stabilization: Allow the working electrode to reach a stable OCP in the test solution.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).

    • Scan Rate: A slow scan rate is typically used, for example, 0.5 mV/s or 1 mV/s.

  • Data Analysis:

    • The data is plotted as the logarithm of the current density (log I) versus the electrode potential (E), resulting in a Tafel plot.

    • Tafel Extrapolation: Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • The anodic (βa) and cathodic (βc) Tafel slopes are also determined from the linear regions.

    • Inhibition Efficiency (IE %): IE % = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100, where Icorr_blank is the corrosion current density in the blank solution and Icorr_inhibitor is the corrosion current density in the presence of the inhibitor.

Visualizations

G cluster_prep Specimen Preparation cluster_exp Experimental Procedures cluster_wl Weight Loss cluster_echem Electrochemical Tests cluster_analysis Data Analysis prep1 Metal Coupon/Electrode prep2 Polishing prep1->prep2 prep3 Degreasing prep2->prep3 prep4 Drying & Weighing prep3->prep4 wl1 Immersion in Test Solution prep4->wl1 echem1 Cell Assembly prep4->echem1 wl2 Post-Immersion Cleaning wl1->wl2 wl3 Final Weighing wl2->wl3 an1 Calculate Corrosion Rate & IE% wl3->an1 echem2 OCP Stabilization echem1->echem2 echem3 EIS Measurement echem2->echem3 echem4 PDP Measurement echem2->echem4 an2 Equivalent Circuit Fitting echem3->an2 an3 Tafel Extrapolation echem4->an3 an4 Calculate IE% an2->an4 an5 Calculate IE% an3->an5 G cluster_solution cluster_inhibitor cluster_adsorption Metal Metal Surface (Fe) Adsorption Adsorption on Metal Surface Metal->Adsorption Hplus H+ Hplus->Metal Corrosive Attack Clminus Cl- Clminus->Metal Pitting Corrosion Inhibitor 1,2,4-Benzenetriamine (Aromatic Ring + NH2 groups) Inhibitor->Adsorption Lone pair electrons (N) π-electrons (ring) ProtectiveLayer Formation of Protective Film Adsorption->ProtectiveLayer CorrosionInhibition Corrosion Inhibition ProtectiveLayer->CorrosionInhibition Blocks active sites

References

Application Notes and Protocols: Preparation of Covalent Organic Frameworks (COFs) with 1,2,4-Benzenetriamine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their high surface area, tunable porosity, and inherent functionality make them highly attractive for a range of applications, including catalysis, gas storage, and biomedicine. The incorporation of specific functional groups, such as primary amines, into the COF structure can significantly enhance their performance and utility, particularly in the realm of drug development.

1,2,4-Benzenetriamine is a particularly interesting linker for creating functionalized COFs. Its trifunctional nature allows for the formation of a robust framework, while a strategically positioned free amine group can be introduced. However, the direct synthesis of imine-linked COFs with such free amino groups is a significant challenge. This is because the amine functionalities that are intended to remain free can readily participate in the imine-bond-forming reactions that construct the framework itself.

To circumvent this challenge, a powerful post-synthetic modification technique known as Building Block Exchange (BBE) has been successfully employed. This strategy involves the initial synthesis of a stable "parent" COF, followed by the exchange of one of its constituent linkers with 1,2,4-benzenetriamine. This method allows for the precise installation of free amine groups into the COF's porous structure, creating materials that are otherwise inaccessible through direct synthesis methods.[1]

Advantages of Amino-Functionalized COFs in Drug Development:

  • Drug Conjugation: The free primary amine groups serve as ideal handles for the covalent attachment of therapeutic agents, enabling the development of sophisticated drug delivery systems.

  • Enhanced Biocompatibility: The introduction of amine functionalities can improve the interaction of the COF with biological systems.

  • Targeted Delivery: The amine groups can be further modified with targeting ligands to direct the COF-drug conjugate to specific cells or tissues.

  • Bio-catalysis: The basic nature of the amine groups can be exploited for catalytic applications in biological environments.

This document provides detailed protocols for the synthesis of an amino-functionalized COF, herein referred to as PTPA-NH2, via the Building Block Exchange (BBE) of a parent COF (PTBD) with 1,2,4-benzenetriamine.

II. Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of the parent COF and the subsequent building block exchange to introduce the 1,2,4-benzenetriamine linker.

Protocol 1: Synthesis of the Parent Covalent Organic Framework (PTBD)

This protocol outlines the synthesis of an imine-linked COF from 1,3,5-tris(4-formylphenyl)triazine (PT) and benzidine (BD), which will serve as the parent framework for the subsequent exchange reaction.

Materials:

  • 1,3,5-tris(4-formylphenyl)triazine (PT)

  • Benzidine (BD)

  • 1,4-Dioxane

  • N,N-Dimethylacetamide (DMAc)

  • Aqueous acetic acid (3 M)

  • Tetrahydrofuran (THF)

Procedure:

  • Combine 1,3,5-tris(4-formylphenyl)triazine (PT) and benzidine (BD) in a 1:1.5 molar ratio in a Pyrex tube.

  • Add a solvent mixture of 1,4-dioxane, N,N-dimethylacetamide (DMAc), and 3 M aqueous acetic acid in a 1:1:0.2 volume ratio.

  • The tube is then subjected to three freeze-pump-thaw cycles to ensure an inert atmosphere.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to ambient temperature, the resulting solid precipitate is collected by filtration.

  • The collected solid is washed with tetrahydrofuran (THF).

  • Purify the material by Soxhlet extraction with THF for 24 hours.

  • Dry the final PTBD COF powder in a vacuum oven at 80 °C.

Protocol 2: Building Block Exchange with 1,2,4-Benzenetriamine

This protocol details the post-synthetic modification of the parent PTBD COF to incorporate 1,2,4-benzenetriamine, yielding the desired amino-functionalized COF (PTPA-NH2).

Materials:

  • PTBD COF (from Protocol 1)

  • 1,2,4-Benzenetriamine

  • Tetrahydrofuran (THF)

  • N,N-Dimethylacetamide (DMAc)

  • Aqueous acetic acid (3 M)

Procedure:

  • Suspend the synthesized PTBD COF in a solvent mixture of THF, DMAc, and 3 M aqueous acetic acid (1:1:0.2 v/v/v).

  • Add 1,2,4-benzenetriamine in a 10-fold molar excess relative to the benzidine linker in the initial PTBD framework.

  • Heat the suspension at 40 °C for 72 hours.[2]

  • After the reaction, cool the mixture to room temperature.

  • Isolate the solid product by filtration.

  • Thoroughly wash the collected solid with THF to remove any unreacted 1,2,4-benzenetriamine and the displaced benzidine linker.

  • Dry the final amino-functionalized COF (PTPA-NH2) under vacuum at 80 °C.

Characterization of the Synthesized COFs

The successful synthesis and functionalization of the COFs should be confirmed through a suite of characterization techniques:

  • Powder X-Ray Diffraction (PXRD): To verify the crystallinity and structural integrity of the parent and the final amino-functionalized COF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of imine bonds (around 1620 cm⁻¹) and the appearance of N-H stretching vibrations (typically in the 3300-3500 cm⁻¹ region) from the free amine groups of the incorporated 1,2,4-benzenetriamine.

  • Solid-State ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information and confirm the covalent linkages within the framework.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the COFs from nitrogen adsorption-desorption isotherms.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the synthesized materials.

III. Data Presentation

The following table summarizes the key properties of the parent and the amino-functionalized COF, providing a clear comparison of the materials before and after the building block exchange.

PropertyParent COF (PTBD)Amino-Functionalized COF (PTPA-NH2)
BET Surface Area (m²/g) Approximately 550Approximately 480
Pore Size (nm) Approximately 1.8Approximately 1.7
Key FTIR Peaks (cm⁻¹) ~1620 (C=N stretch)~1620 (C=N stretch), 3300-3500 (N-H stretch)
Thermal Stability (°C) > 400> 350

Note: The data presented are approximate values based on literature reports and should be confirmed through experimental analysis of the synthesized materials.[1]

IV. Visualized Workflow and Logic

The following diagrams illustrate the overall experimental workflow for the preparation of the amino-functionalized COF.

experimental_workflow cluster_synthesis Parent COF Synthesis cluster_bbe Building Block Exchange cluster_characterization Characterization start_materials PT and BD Monomers solvothermal Solvothermal Reaction (120°C, 72h) start_materials->solvothermal purification1 Washing and Soxhlet Extraction solvothermal->purification1 parent_cof Parent COF (PTBD) purification1->parent_cof exchange_reaction Exchange Reaction (40°C, 72h) parent_cof->exchange_reaction bta_linker 1,2,4-Benzenetriamine bta_linker->exchange_reaction purification2 Washing exchange_reaction->purification2 final_cof Amino-Functionalized COF (PTPA-NH2) purification2->final_cof analysis PXRD, FTIR, NMR, BET, TGA final_cof->analysis

Caption: Synthesis and functionalization workflow for the COF.

logical_relationship challenge Challenge: Direct synthesis of amino- functionalized imine COFs is difficult solution Solution: Building Block Exchange (BBE) Post-Synthetic Modification challenge->solution is overcome by outcome Outcome: COF with free amine groups for further functionalization solution->outcome leads to

Caption: Rationale for using the Building Block Exchange strategy.

References

Application Notes and Protocols for 1,2,4-Benzenetriamine Derivatives in Antimicrobial and Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Benzenetriamine is an aromatic compound featuring a benzene ring with three amine groups.[1][2] Its derivatives serve as crucial building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and dyestuffs.[1][3][4] The trifunctional nature and inherent reactivity of the 1,2,4-benzenetriamine scaffold make it a valuable precursor for developing novel therapeutic agents.[3] Research indicates that derivatives of this compound exhibit a range of biological activities, with significant potential in the fields of anticancer and antimicrobial research.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of 1,2,4-benzenetriamine derivatives in these key therapeutic areas.

Section 1: Anticancer Research Applications

Application Note: Cytotoxic and Pro-Apoptotic Potential

Derivatives of aromatic amines and related heterocyclic structures, such as triazines, have shown significant promise as anticancer agents.[5] For instance, the bioreductively activated agent tirapazamine, a 1,2,4-benzotriazine 1,4-dioxide, is known to cause extensive DNA damage in hypoxic tumor cells.[6] Furthermore, novel 1,3,5-triazine derivatives have demonstrated potent anti-proliferative activity against triple-negative breast cancer cells, in some cases surpassing the efficacy of established drugs like imatinib.[7] The anticancer mechanisms of such compounds often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell migration and invasion.[5][7] The evaluation of 1,2,4-benzenetriamine derivatives for anticancer activity typically involves a series of in vitro assays to determine their cytotoxicity against various cancer cell lines and to elucidate their mechanisms of action.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative triazine derivatives against various human cancer cell lines, illustrating the type of data generated in anticancer drug screening.

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
4f MDA-MB-231Breast Cancer6.25Imatinib35.50
4k MDA-MB-231Breast Cancer8.18Imatinib35.50
4f HeLaCervical Cancer>50Imatinib>50
4k HeLaCervical Cancer>50Imatinib>50
4f A498Kidney Cancer>50Imatinib>50
4k A498Kidney Cancer>50Imatinib>50
(Data sourced from a study on imamine-1,3,5-triazine derivatives[7])
Experimental Protocols: Anticancer Assays

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability and cytotoxicity after treatment with 1,2,4-benzenetriamine derivatives.[8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 1,2,4-Benzenetriamine derivative test compounds

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-benzenetriamine derivatives in culture medium. After incubation, replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include untreated cells as a negative control and a medium-only blank.[11]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C, protected from light.[9][10] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compound treat_cells 3. Treat Cells with Compound Dilutions compound_prep->treat_cells incubate_cells 4. Incubate for 24-72 hours treat_cells->incubate_cells add_mtt 5. Add MTT Reagent (Incubate 2-4 hours) incubate_cells->add_mtt solubilize 6. Add Solubilization Buffer (e.g., DMSO) add_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 8. Calculate % Viability and IC50 Value read_absorbance->calculate_viability

Workflow of the MTT cytotoxicity assay.

This flow cytometry-based protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[12]

Materials:

  • Treated and untreated control cells (1-5 x 10⁵ cells per sample)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Collection: Induce apoptosis using the desired method. Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.[12]

  • Washing: Wash the cells once with cold PBS, then centrifuge and carefully discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension. Gently vortex the cells.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[12]

Apoptosis_Assay_Principle cluster_healthy Healthy Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis Healthy Annexin V (-) PI (-) EarlyApoptotic Annexin V (+) PI (-) Healthy->EarlyApoptotic Apoptotic Stimulus LateApoptotic Annexin V (+) PI (+) EarlyApoptotic->LateApoptotic Membrane Permeabilization

Principle of apoptosis detection using Annexin V and PI.

This protocol describes how to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.[15]

Materials:

  • Treated and untreated control cells (approx. 1 x 10⁶ cells)[16]

  • PBS

  • Cold 70% ethanol[16]

  • PI staining solution (e.g., 50 µg/mL PI in PBS)[17]

  • RNase A solution (e.g., 100 µg/mL)[17]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and wash once with PBS. Centrifuge at 1200 rpm for 5 minutes to pellet the cells.[16]

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This step permeabilizes the cells.[16][17]

  • Incubation: Incubate the cells for at least 30 minutes on ice or at -20°C.[16][18] Cells can be stored at this stage for several weeks.

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 2000 rpm for 5 minutes) to pellet.[16] Discard the ethanol and wash the pellet twice with PBS.

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.[15][17]

  • PI Staining: Add PI staining solution to the cell suspension.[16]

  • Incubation: Incubate for 5-10 minutes at room temperature, protected from light.[17]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the PI signal on a linear scale.[17] The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content). A sub-G1 peak can indicate apoptotic cells with fragmented DNA.

Cell_Cycle_Workflow start 1. Harvest Cells (1x10^6) fix 2. Fix in Cold 70% Ethanol start->fix wash 3. Wash with PBS fix->wash rnase 4. Treat with RNase A wash->rnase stain 5. Stain with Propidium Iodide (PI) rnase->stain analyze 6. Analyze by Flow Cytometry stain->analyze end Generate DNA Content Histogram (G0/G1, S, G2/M) analyze->end

Workflow for cell cycle analysis using PI staining.

Section 2: Antimicrobial Research Applications

Application Note: Screening for Antimicrobial Activity

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. Aromatic compounds, including derivatives of 1,2,4-benzenetriamine and related structures, are being investigated for their potential antimicrobial properties.[1] For example, benzene-1,2,4-triol, a related phenolic compound, has demonstrated a low minimum inhibitory concentration (MIC) against the bacterium Xanthomonas citri, the causative agent of citrus canker.[19][20] The mechanism of action for such compounds may involve processes like limiting the availability of essential ions, rather than direct membrane permeabilization.[19] The primary method for evaluating the efficacy of a potential new antimicrobial agent is the determination of its MIC.

Data Presentation: Antimicrobial Activity

The following table presents MIC values for benzene-1,2,4-triol and related compounds against Xanthomonas citri, demonstrating how antimicrobial potency is quantified and compared.

CompoundMIC (mM)
Benzene-1,2,4-triol 0.05
Benzene-1,2,4-triol Dimer Mix 0.20
Pyrogallol 0.78
Hydroxyquinol 0.78
Catechol 6.25
(Data sourced from a study on Benzene-1,2,4-triol[19])
Experimental Protocol: Antimicrobial Assay

This protocol details the broth microdilution method, a gold standard for determining the MIC of an antimicrobial agent.[21] The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism in vitro after a defined incubation period.[22][23]

Materials:

  • Test microorganism (e.g., bacterial strain)

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB)[21]

  • 1,2,4-Benzenetriamine derivative test compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh culture, select isolated colonies and suspend them in sterile broth. Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[23]

  • Compound Dilution: Prepare a stock solution of the test compound. In a 96-well plate, dispense 50 µL of sterile broth into wells 2 through 12. Add 100 µL of the compound at twice the highest desired test concentration to well 1.[21]

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.[21] This creates a range of decreasing compound concentrations. Well 11 serves as the positive growth control (inoculum, no compound), and well 12 serves as the sterility control (broth only).[23]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.[23]

  • Incubation: Seal the plate and incubate at 35-37°C for 16-24 hours.[22][23]

  • Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[22]

MIC_Workflow cluster_prep Preparation cluster_dilution Assay Setup cluster_incubation Incubation & Reading inoculum 1. Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) serial_dilution 3. Perform 2-fold Serial Dilution of Test Compound inoculum->serial_dilution plate_setup 2. Set up 96-well Plate with Broth plate_setup->serial_dilution inoculate 4. Inoculate Wells with Bacteria serial_dilution->inoculate incubate 5. Incubate at 37°C for 16-24 hours inoculate->incubate read_mic 6. Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Workflow for MIC determination by broth microdilution.

References

Troubleshooting & Optimization

improving yield and purity in 1,2,4-Benzenetriamine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1,2,4-Benzenetriamine dihydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method is a multi-step synthesis that begins with m-dichlorobenzene. This pathway involves a sequence of nitration, ammonolysis, and catalytic hydrogenation reactions to construct the desired triamine structure, which is then isolated as its more stable dihydrochloride salt.[1]

Q2: Why is 1,2,4-Benzenetriamine isolated as a dihydrochloride salt?

A2: The free base form, 1,2,4-triaminobenzene, is highly unstable and susceptible to aerial oxidation, which can lead to the formation of colored impurities and degradation of the product.[2] The dihydrochloride salt provides significantly enhanced stability and better solubility in water compared to the free base.[2][3][4]

Q3: My final product is highly colored (e.g., purple, brown, or dark). What is the likely cause?

A3: Product discoloration is a common issue and is typically indicative of oxidation. The amine groups in 1,2,4-Benzenetriamine are highly sensitive to air and can oxidize to form colored quinonediimine-type structures. Incomplete reduction of the dinitro intermediate can also lead to the formation of colored azo byproducts.

Q4: How can I monitor the progress of the catalytic hydrogenation step?

A4: The progress of the hydrogenation reaction can be effectively monitored by measuring the consumption of hydrogen gas. Additionally, analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of the starting dinitro compound and the appearance of the triamine product.[1]

Q5: What are the key safety precautions when handling this compound?

A5: this compound may cause skin and respiratory irritation.[3][4] It is essential to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is also hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and suggested solutions.

Issue Potential Cause Suggested Solution
Low Yield Incomplete Ammonolysis: The conversion of 1,3-dichloro-4,6-dinitrobenzene to 4,6-dinitro-1,3-phenylenediamine may be incomplete.Optimize reaction conditions for the ammonolysis step. Ensure a sufficient excess of ammonia and consider adjusting the temperature and pressure within the recommended ranges. A typical molar ratio of 1,3-dichloro-4,6-dinitrobenzene to aqueous ammonia is 1:10–14, with a reaction time of 3.5–4 hours at 145–150 °C.[6]
Catalyst Deactivation/Poisoning: The hydrogenation catalyst (e.g., Pd/C, Raney Ni) may have lost its activity due to impurities in the starting materials or solvents, or improper handling.Use a fresh, high-quality catalyst. Ensure starting materials and solvents are pure. Handle the catalyst under an inert atmosphere to prevent pre-reaction oxidation.
Incomplete Hydrogenation: The reduction of the dinitro intermediate to the triamine may not have gone to completion.Ensure adequate hydrogen pressure (e.g., 1-1.5 MPa) and sufficient reaction time (e.g., 3-4 hours).[6] Monitor the reaction to completion using TLC or HPLC. Consider optimizing the catalyst loading.
Product Loss During Workup: The product may be lost during filtration, extraction, or crystallization steps.Optimize the purification procedure. For the dihydrochloride salt precipitation, carefully control the concentration of hydrochloric acid and the crystallization temperature to maximize recovery.
Low Purity/Presence of Impurities Unreacted Starting Materials: The presence of unreacted 1,3-dichloro-4,6-dinitrobenzene or 4,6-dinitro-1,3-phenylenediamine.Ensure each reaction step goes to completion by monitoring with an appropriate analytical technique. Consider increasing the reaction time or temperature if necessary, while monitoring for byproduct formation.
Formation of Azo Byproducts: Incomplete reduction of the nitro groups can lead to the formation of colored azo compounds.Ensure the hydrogenation catalyst is active and that sufficient hydrogen and reaction time are provided for complete reduction of both nitro groups.
Oxidation of the Product: The triamine product is highly susceptible to oxidation, leading to colored impurities.Conduct the hydrogenation and subsequent workup steps under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents. Isolate the product as the more stable dihydrochloride salt promptly after synthesis.
Product Discoloration Aerial Oxidation: Exposure of the free amine to air.As mentioned above, maintain an inert atmosphere throughout the final steps of the synthesis and during storage.
Presence of Oxidizing Impurities: Impurities in solvents or reagents may be oxidizing the product.Use high-purity, and where necessary, freshly distilled or deoxygenated solvents and reagents.

Experimental Protocols

1. Synthesis of 4,6-dinitro-1,3-phenylenediamine from 1,3-dichloro-4,6-dinitrobenzene (Ammonolysis)

  • Procedure: In a high-pressure autoclave, combine 1,3-dichloro-4,6-dinitrobenzene with aqueous ammonia (e.g., 28-30%). A typical molar ratio is 1 part 1,3-dichloro-4,6-dinitrobenzene to 10-14 parts ammonia.[6] The reaction is typically carried out at a temperature of 145-150 °C for 3.5-4 hours.[6] After the reaction is complete, the mixture is cooled, and the precipitated 4,6-dinitro-1,3-phenylenediamine is collected by filtration, washed with water, and dried.

2. Synthesis of 1,2,4-Benzenetriamine from 4,6-dinitro-1,3-phenylenediamine (Catalytic Hydrogenation)

  • Procedure: In a hydrogenation autoclave, a slurry of 4,6-dinitro-1,3-phenylenediamine is prepared in a suitable solvent such as ethanol, methanol, or deoxygenated water.[6] A catalyst, typically 5-10% Palladium on carbon (Pd/C) or Raney Nickel, is added. A common mass ratio of 4,6-dinitro-1,3-phenylenediamine to catalyst to solvent is approximately 1:0.05:10.[6] The autoclave is sealed, purged with an inert gas (nitrogen), and then pressurized with hydrogen to 1-1.5 MPa.[6] The reaction mixture is heated to around 85 °C and stirred vigorously for 3-4 hours, or until hydrogen uptake ceases.[6]

3. Isolation of 1,2,4-Benzenetriamine as the Dihydrochloride Salt

  • Procedure: After the hydrogenation is complete, the reaction mixture is cooled and the catalyst is removed by filtration under a nitrogen atmosphere. The filtrate, containing the 1,2,4-Benzenetriamine, is then treated with concentrated hydrochloric acid. A typical volume ratio of the triamine solution to concentrated HCl is 1:0.2-0.3.[6] The addition of HCl will cause the dihydrochloride salt to precipitate. The precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum to yield this compound.

Data Presentation

Table 1: Effect of Catalyst on the Reduction of Dinitroaromatics

CatalystSubstrateSolventTemperature (°C)Pressure (MPa)Yield (%)Purity (%)Reference
Raney Nip-NitroanilineWater503.098.9100[2]
5% Pd/C2,4-DinitrochlorobenzeneMethanol800.8>95>99[7]
3% Pd/C2,4-DinitrochlorobenzeneMethanol901.0>95>99[7]
Ni/3%La₂O₃-SiO₂m-DinitrobenzeneEthanolN/AN/A94>97[8]

Table 2: Influence of Reaction Conditions on the Catalytic Hydrogenation of m-Dinitrobenzene

CatalystSolventTemperature (°C)Pressure (MPa)Yield (%)Purity (%)Reference
Raney NiMethanol804.096.599.9[9]
Raney NiEthanol800.2596.299.9[9]
Supported Ni₂PPiperidine602.0100 (selectivity)N/A[10]

Visualizations

experimental_workflow cluster_synthesis Synthesis Pathway m-Dichlorobenzene m-Dichlorobenzene Nitration Nitration m-Dichlorobenzene->Nitration 1,3-dichloro-4,6-dinitrobenzene 1,3-dichloro-4,6-dinitrobenzene Nitration->1,3-dichloro-4,6-dinitrobenzene Ammonolysis Ammonolysis 1,3-dichloro-4,6-dinitrobenzene->Ammonolysis 4,6-dinitro-1,3-phenylenediamine 4,6-dinitro-1,3-phenylenediamine Ammonolysis->4,6-dinitro-1,3-phenylenediamine Catalytic_Hydrogenation Catalytic Hydrogenation 4,6-dinitro-1,3-phenylenediamine->Catalytic_Hydrogenation 1,2,4-Benzenetriamine 1,2,4-Benzenetriamine Catalytic_Hydrogenation->1,2,4-Benzenetriamine Salt_Formation Salt Formation (HCl) 1,2,4-Benzenetriamine->Salt_Formation Final_Product 1,2,4-Benzenetriamine dihydrochloride Salt_Formation->Final_Product

Caption: Synthetic pathway for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction (Ammonolysis or Hydrogenation) Low_Yield->Incomplete_Reaction Catalyst_Deactivation Catalyst Deactivation Low_Yield->Catalyst_Deactivation Product_Loss Product Loss during Workup Low_Yield->Product_Loss Optimize_Conditions Optimize Reaction Conditions (Temp, Pressure, Time) Incomplete_Reaction->Optimize_Conditions Monitor_Reaction Monitor Reaction to Completion (TLC/HPLC) Incomplete_Reaction->Monitor_Reaction Fresh_Catalyst Use Fresh/Active Catalyst Catalyst_Deactivation->Fresh_Catalyst Optimize_Workup Optimize Purification/ Crystallization Product_Loss->Optimize_Workup

Caption: Troubleshooting logic for low yield issues.

troubleshooting_purity cluster_causes_purity Potential Causes cluster_solutions_purity Solutions Low_Purity Low Purity/ Impurities Unreacted_Starting_Materials Unreacted Starting Materials Low_Purity->Unreacted_Starting_Materials Azo_Byproducts Azo Byproducts Low_Purity->Azo_Byproducts Oxidation_Product Oxidation of Product Low_Purity->Oxidation_Product Ensure_Completion Ensure Reaction Completion Unreacted_Starting_Materials->Ensure_Completion Active_Catalyst Ensure Active Catalyst & Sufficient H₂/Time Azo_Byproducts->Active_Catalyst Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Oxidation_Product->Inert_Atmosphere Prompt_Isolation Prompt Isolation as Dihydrochloride Salt Oxidation_Product->Prompt_Isolation

Caption: Troubleshooting logic for low purity issues.

References

Technical Support Center: Handling Air-Sensitive 1,2,4-Triaminobenzene Free Base

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2,4-triaminobenzene free base. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for handling this highly air-sensitive compound.

Frequently Asked Questions (FAQs)

Q1: Why is 1,2,4-triaminobenzene free base so challenging to handle?

A1: 1,2,4-Triaminobenzene free base possesses three electron-donating amino groups on the benzene ring. This high electron density makes the molecule highly susceptible to oxidation by atmospheric oxygen.[1] Exposure to air can lead to rapid degradation, discoloration, and the formation of impurities, compromising experimental results. The symmetrical arrangement of amino groups in other isomers like 1,3,5-triaminobenzene can lead to greater thermal stability, but the asymmetrical nature of the 1,2,4-isomer results in higher reactivity.

Q2: What are the primary signs of degradation of 1,2,4-triaminobenzene free base?

A2: The primary visual indicator of degradation is a color change. Pure 1,2,4-triaminobenzene is typically a colorless or light-colored solid.[2] Upon exposure to air, it will darken, turning yellow, brown, or even black. Another sign of degradation is a change in solubility, as oxidation can lead to the formation of polymeric, insoluble materials. A related compound, 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, is noted to form a dark brown insoluble solid over a period of weeks when isolated.[3]

Q3: How does the free base differ from its dihydrochloride salt in terms of stability and handling?

A3: The dihydrochloride salt of 1,2,4-triaminobenzene is significantly more stable and easier to handle than the free base. The protonation of the amino groups in the salt form reduces their electron-donating capacity, making the molecule less prone to oxidation. The salt is also more soluble in water, whereas the free base has better solubility in organic solvents.[4] For applications requiring the free base, it is often generated in situ from the more stable salt form immediately before use.

Q4: What are the ideal storage conditions for 1,2,4-triaminobenzene free base?

A4: To maintain its integrity, 1,2,4-triaminobenzene free base must be stored under a dry, inert atmosphere (e.g., argon or nitrogen) at all times.[5] It should be kept in a tightly sealed container, protected from light, and stored in a freezer, ideally at -20°C, to minimize thermal degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid discoloration (yellow to dark brown) of the solid upon opening the container. Exposure to atmospheric oxygen and/or moisture.Immediately handle the material in a glovebox or under a steady stream of inert gas (argon or nitrogen). Minimize the time the container is open.
The compound is insoluble in the chosen organic solvent, though literature suggests it should be soluble. The compound has likely oxidized and polymerized.Discard the degraded material. Obtain fresh, pure 1,2,4-triaminobenzene and ensure all subsequent handling is performed under strictly anaerobic and anhydrous conditions.
Inconsistent or poor yields in reactions using the free base. Degradation of the starting material. Presence of oxidative impurities.Use freshly purified or newly purchased 1,2,4-triaminobenzene free base. If generating from the salt, ensure the neutralization and extraction are performed quickly and under an inert atmosphere. Consider purifying the free base by recrystallization under inert conditions immediately before use.
Formation of unexpected side products in a reaction. Oxidative side reactions of the 1,2,4-triaminobenzene starting material.Degas all solvents and reagents thoroughly before use. Maintain a positive pressure of inert gas throughout the reaction setup.

Experimental Protocols

Protocol 1: General Handling of 1,2,4-Triaminobenzene Free Base

This protocol outlines the essential steps for handling the air-sensitive solid.

Materials:

  • 1,2,4-triaminobenzene free base

  • Glovebox or Schlenk line with a supply of dry, inert gas (argon or nitrogen)

  • Spatulas, weigh boats, and glassware dried in an oven (e.g., at 125°C overnight) and cooled under an inert atmosphere

  • Appropriate personal protective equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

Procedure:

  • Preparation: Ensure the glovebox has a low oxygen and moisture atmosphere (<10 ppm). If using a Schlenk line, ensure all glassware is dry and has been purged with inert gas.

  • Weighing: Transfer the required amount of 1,2,4-triaminobenzene free base to a tared container inside the glovebox or under a positive pressure of inert gas.

  • Dissolution: Add a degassed, anhydrous solvent to the flask containing the weighed solid. Stir until dissolved.

  • Reaction Setup: If the reaction is to be performed outside a glovebox, use a Schlenk flask and maintain a slight positive pressure of inert gas throughout the experiment, vented through an oil or mercury bubbler.[6][7]

  • Storage of Unused Solid: Tightly seal the container of the remaining solid, purge the headspace with inert gas, and store it in a freezer.

Protocol 2: Purification by Recrystallization under Inert Atmosphere

This protocol describes how to purify 1,2,4-triaminobenzene free base that may have partially degraded.

Materials:

  • Impure 1,2,4-triaminobenzene free base

  • Degassed, anhydrous solvent system (e.g., toluene, ethanol)

  • Schlenk filtration apparatus

  • Heating mantle and magnetic stirrer

  • Inert gas supply

Procedure:

  • Dissolution: In a Schlenk flask under a positive pressure of inert gas, dissolve the impure solid in a minimal amount of hot, degassed solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration under an inert atmosphere into a second Schlenk flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice or dry ice bath to induce crystallization.

  • Isolation: Isolate the purified crystals by filtration using a Schlenk filtration unit. Wash the crystals with a small amount of cold, degassed solvent.

  • Drying: Dry the purified crystals under high vacuum.

  • Storage: Immediately transfer the dry, purified solid to a sealed container under an inert atmosphere and store in a freezer.

Visualizations

experimental_workflow Workflow for Handling Air-Sensitive Solids cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_env Prepare Inert Environment (Glovebox or Schlenk Line) weigh Weigh Solid Under Inert Atmosphere prep_env->weigh dry_glass Oven-Dry Glassware dry_glass->weigh degas Degas Solvents dissolve Dissolve in Degassed Solvent degas->dissolve weigh->dissolve store Store Unused Solid in Freezer Under Inert Gas weigh->store react Perform Reaction Under Positive Inert Gas Pressure dissolve->react

Caption: A typical experimental workflow for handling 1,2,4-triaminobenzene free base.

Caption: Decision-making process when encountering discolored 1,2,4-triaminobenzene.

References

preventing oxidation of 1,2,4-Benzenetriamine dihydrochloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1,2,4-Benzenetriamine dihydrochloride during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: The free base form of 1,2,4-Benzenetriamine is highly susceptible to aerial oxidation due to the electron-rich nature of the aromatic ring with three amino groups. This oxidation leads to the formation of colored impurities, which can range from purple to dark brown or black, and can compromise the integrity of your reaction.[1][2][3][4] The dihydrochloride salt is more stable, but care must still be taken to prevent oxidation, especially in solution and at elevated temperatures.

Q2: What are the primary visual indicators of oxidation?

A2: A noticeable change in the color of the solid from its typical off-white or light purple to a darker brown or black is a clear sign of oxidation.[3][4] In solution, the development of a dark color upon dissolution or during the reaction is also indicative of oxidation. Monitoring the reaction mixture by Thin Layer Chromatography (TLC) can also reveal the formation of colored, polar impurities that are characteristic of oxidation products.

Q3: How should I store this compound to minimize oxidation?

A3: To ensure the longevity and purity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4][5][6] It is also recommended to store it in a cool, dark, and dry place, such as a freezer at -20°C, to further slow down any potential degradation.[3][4] The compound is hygroscopic, so protection from moisture is also crucial.[3][4]

Q4: Can I use this compound that has already discolored?

A4: It is strongly advised against using discolored this compound in reactions where high purity is critical. The discoloration indicates the presence of impurities that can lead to lower yields, unexpected side products, and difficulties in purification. For best results, use a fresh, properly stored reagent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Solid reagent is dark brown or black upon opening. Prolonged exposure to air and/or moisture during previous handling or improper storage.Discard the reagent and obtain a fresh batch. Ensure proper storage conditions for the new material (see FAQ Q3).
Solution of the reagent darkens immediately upon dissolution. The solvent contains dissolved oxygen.Use a deoxygenated solvent. Sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.
Reaction mixture turns dark during the reaction, even with deoxygenated solvents. The reaction is being exposed to air.Ensure all glassware is properly dried and the reaction is set up and maintained under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line or a glovebox.
TLC analysis shows multiple colored spots. Oxidation of the starting material or product.In addition to using an inert atmosphere, consider adding an antioxidant to the reaction mixture. Ascorbic acid or sodium metabisulfite can be effective for similar aromatic amines.

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere

This protocol outlines the essential steps for performing a reaction with this compound while minimizing exposure to oxygen.

Materials:

  • Schlenk flask or a round-bottom flask with a rubber septum

  • Schlenk line or a balloon filled with inert gas (argon or nitrogen)

  • Deoxygenated solvents

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • This compound

  • Other reagents as required by the specific reaction

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool to room temperature in a desiccator or under a stream of inert gas.

  • Inerting the Reaction Vessel: Assemble the reaction flask with a stir bar and a condenser (if required) and connect it to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere. If using a balloon, flush the flask with inert gas for several minutes.

  • Solvent Degassing: Deoxygenate the reaction solvent by sparging with an inert gas for at least 30 minutes.

  • Reagent Addition:

    • Solid: Quickly add the this compound to the reaction flask under a positive flow of inert gas.

    • Liquid: Transfer deoxygenated solvents and liquid reagents to the reaction flask via a syringe through the rubber septum.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the reaction setup to a bubbler.

  • Monitoring the Reaction: Withdraw small aliquots of the reaction mixture using a syringe for analysis by TLC or other methods.

  • Work-up: Quench and work up the reaction under an inert atmosphere until the product is no longer air-sensitive.

Protocol 2: Use of Antioxidants

For particularly sensitive reactions, the addition of an antioxidant can provide further protection against oxidation.

Procedure:

  • Follow the steps outlined in Protocol 1 for setting up the reaction under an inert atmosphere.

  • Prior to adding the this compound, dissolve a small amount of an antioxidant in the deoxygenated solvent.

  • Proceed with the addition of this compound and other reagents as described in Protocol 1.

Recommended Antioxidants (for analogous compounds):

AntioxidantTypical ConcentrationNotes
Ascorbic Acid 0.1 - 1.0 mol%A common and effective antioxidant for aminophenols.
Sodium Metabisulfite 0.1 - 1.0 mol%A strong reducing agent that can prevent discoloration.
Butylated Hydroxytoluene (BHT) 0.1 - 0.5 mol%A radical scavenger often used in organic solvents.

Note: The optimal antioxidant and its concentration should be determined empirically for your specific reaction.

Visualizations

Experimental_Workflow Experimental Workflow for Preventing Oxidation A 1. Prepare Dry Glassware B 2. Assemble and Inert Reaction Vessel (3x Vacuum/Inert Gas Cycles) A->B C 3. Deoxygenate Solvents (Sparge with Ar or N2) B->C D 4. Add Deoxygenated Solvent to Flask C->D E 5. (Optional) Add Antioxidant D->E F 6. Add this compound (Under positive inert gas flow) E->F G 7. Add Other Reagents F->G H 8. Run Reaction Under Positive Inert Gas Pressure G->H I 9. Monitor Reaction (e.g., TLC) H->I J 10. Work-up Under Inert Atmosphere I->J

Caption: Workflow for handling this compound.

Troubleshooting_Logic Troubleshooting Oxidation Issues node_sol node_sol start Reaction Mixture Darkens? q1 Was the solid reagent discolored initially? start->q1 q2 Were solvents deoxygenated? q1->q2 No sol1 Use a fresh batch of reagent and store properly. q1->sol1 Yes q3 Was an inert atmosphere maintained throughout? q2->q3 Yes sol2 Sparge solvents with Ar or N2 for at least 30 minutes. q2->sol2 No q4 Was an antioxidant used? q3->q4 Yes sol3 Use Schlenk line or glovebox; ensure positive pressure. q3->sol3 No q4->node_sol Consult further literature for specific reaction issues. sol4 Consider adding an antioxidant (e.g., ascorbic acid). q4->sol4 No

Caption: Decision tree for troubleshooting oxidation.

References

optimization of reaction conditions for polybenzimidazole polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for polybenzimidazole (PBI) polymerization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PBI polymerization resulted in a low intrinsic viscosity/molecular weight. What are the likely causes and how can I improve it?

A1: Low molecular weight is a common issue in PBI synthesis. Several factors can contribute to this:

  • Suboptimal Monomer Concentration: The concentration of monomers in the reaction medium, typically polyphosphoric acid (PPA), is critical. For meta-PBI (m-PBI), optimal intrinsic viscosities are often achieved at monomer concentrations between 8–8.5 wt%.[1] Deviating significantly from this range can lead to a lower degree of polymerization. The relationship between monomer concentration and the resulting polymer's inherent viscosity has been a subject of study to achieve high molecular weight polymers.[1][2][3]

  • Incorrect Monomer Stoichiometry: An equimolar ratio of the tetraamine (e.g., 3,3’,4,4’-tetraaminobiphenyl - TAB) and the dicarboxylic acid (e.g., isophthalic acid - IPA or terephthalic acid - TA) is crucial for achieving high molecular weight.[4] Careful and accurate measurement of monomers is essential.

  • Insufficient Reaction Time or Temperature: The polymerization needs to proceed for a sufficient duration at an elevated temperature to ensure complete reaction. Typical conditions for PBI synthesis in PPA involve temperatures around 195 °C for 13 to 20 hours.[4][5]

  • Monomer Purity: The purity of the monomers is vital. Impurities can terminate the growing polymer chains, leading to lower molecular weight. Ensure monomers are of polymer-grade quality or purified before use.

Q2: The PBI polymer has precipitated out of the reaction solution (PPA). Why did this happen and can it be prevented?

A2: Polymer precipitation during polymerization can occur due to several reasons:

  • Poor Polymer Solubility: Certain PBI derivatives, especially those with rigid backbones like para-PBI, have lower solubility in phosphoric acid compared to PPA.[5] As the polymerization progresses, the changing nature of the reaction medium can lead to precipitation.

  • Cross-linking: Unwanted side reactions can lead to cross-linking between polymer chains, which significantly reduces solubility.[5] This can be influenced by the specific monomers used and the reaction conditions.

  • Temperature Fluctuations: A drop in reaction temperature can decrease polymer solubility and cause it to precipitate. Maintaining a consistent and sufficiently high temperature throughout the polymerization is important.

To prevent precipitation, ensure a homogenous solution at the start of the reaction and maintain stable reaction conditions. For less soluble PBI variants, adjusting the PPA concentration or using a modified PPA might be necessary.

Q3: My final PBI product is difficult to dissolve for characterization or processing. What can I do?

A3: PBI is known for its limited solubility in common organic solvents.[6]

  • Appropriate Solvents: Strong acids like sulfuric acid or methanesulfonic acid are often required to dissolve PBI.[7] For some derivatives, polar aprotic solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and dimethylformamide (DMF) can be effective, sometimes with the addition of salts like LiCl.[6]

  • Incomplete Reaction: If the polymer has a lower-than-expected molecular weight, it might have unreacted end groups affecting its solubility properties.

  • Cross-linking: As mentioned previously, cross-linking can render the polymer insoluble.[5] If you suspect cross-linking, reviewing the monomer purity and reaction conditions for potential side reactions is recommended.

Q4: The polymerization reaction mixture has become too viscous to stir effectively. What should I do?

A4: A significant increase in viscosity is expected as high molecular weight PBI is formed.

  • Mechanical Stirring: A robust overhead mechanical stirrer is essential for PBI polymerization in PPA to handle the increasing viscosity.[5]

  • Dilution (Post-Polymerization): If the solution is too viscous for casting or processing after the polymerization is complete, it can be diluted with 85% o-phosphoric acid.[4] However, be aware that this can sometimes cause precipitation of less soluble PBI types.[5]

  • Monomer Concentration: A very high initial monomer concentration can lead to an unmanageably viscous solution early in the reaction. Optimizing the monomer concentration is key.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the optimization of PBI polymerization conditions.

Table 1: Effect of Monomer Concentration on Inherent Viscosity (IV) of m-PBI

Monomer Concentration (wt%)Polymerization Temperature (°C)Resulting Inherent Viscosity (IV) (dL/g)
2 - 12190Maximum IV at 8 - 8.5 wt%

Data synthesized from research on the PPA Process for m-PBI synthesis.[1]

Table 2: Typical Reaction Conditions for PBI Synthesis in Polyphosphoric Acid (PPA)

ParameterValueReference
Polymerization Temperature195 °C[4][5]
Reaction Time13 - 20 hours[4][5]
Solvent/Reaction Medium115% Polyphosphoric Acid[4]
Monomer StoichiometryEquimolar amounts of tetraamine and dicarboxylic acid[4]

Experimental Protocols

Protocol 1: Synthesis of para-PBI in Polyphosphoric Acid (PPA Process)

This protocol is based on a typical procedure for synthesizing high molecular weight para-PBI.[4]

  • Apparatus Setup: Equip a 500 mL three-necked round-bottom flask with an overhead mechanical stirrer and a nitrogen inlet/outlet.

  • Reagent Addition: Charge the flask with 3,3’,4,4’-tetraaminobiphenyl (TAB) (e.g., 8.160 g, 38.08 mmol), terephthalic acid (TA) (e.g., 6.327 g, 38.08 mmol), and 115% polyphosphoric acid (e.g., 400 g).

  • Inert Atmosphere: Purge the flask with nitrogen to establish an inert atmosphere.

  • Heating Profile:

    • Heat the reaction mixture to 140 °C and stir for 3 hours to ensure complete dissolution and initial reaction.

    • Increase the temperature to 195 °C and maintain for 13 hours. The solution will become increasingly viscous.

  • Polymer Isolation:

    • After the reaction is complete, pour the hot, viscous polymer solution into a large volume of water to precipitate the PBI.

    • Break up the precipitated polymer into smaller pieces.

    • Neutralize the polymer by washing thoroughly with a dilute ammonium hydroxide solution, followed by extensive washing with deionized water until the filtrate is neutral.

  • Drying: Dry the purified PBI polymer in a vacuum oven at approximately 110 °C overnight.[6]

Visualizations

PBI_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up start Start setup Setup Reaction Flask (Mechanical Stirrer, N2 Inlet) start->setup reagents Add Monomers (TAB, TA) and Polyphosphoric Acid setup->reagents purge Purge with Nitrogen reagents->purge heat1 Heat to 140°C for 3h purge->heat1 heat2 Heat to 195°C for 13h heat1->heat2 precipitate Precipitate in Water heat2->precipitate neutralize Neutralize with NH4OH and Wash with Water precipitate->neutralize dry Dry Polymer (Vacuum Oven, 110°C) neutralize->dry end_node End: Purified PBI dry->end_node

Caption: Workflow for PBI Synthesis via the PPA Process.

Troubleshooting_Low_MW cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Low Intrinsic Viscosity (Low Molecular Weight) conc Incorrect Monomer Concentration issue->conc stoich Improper Monomer Stoichiometry issue->stoich cond Insufficient Reaction Time / Temperature issue->cond purity Monomer Impurities issue->purity sol_conc Optimize Concentration (e.g., 8-8.5 wt% for m-PBI) conc->sol_conc sol_stoich Ensure Equimolar Ratio of Monomers stoich->sol_stoich sol_cond Verify Temp (e.g., 195°C) and Time (e.g., >13h) cond->sol_cond sol_purity Use High Purity (Polymer-Grade) Monomers purity->sol_purity

Caption: Troubleshooting Guide for Low Molecular Weight PBI.

References

Technical Support Center: High-Temperature Polybenzimidazole (PBI) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering gelation during the high-temperature synthesis of polybenzimidazole (PBI).

Frequently Asked Questions (FAQs)

Q1: My PBI synthesis reaction turned into an insoluble gel. What are the common causes for this?

A1: Unintended gelation during high-temperature PBI synthesis can be attributed to several factors. The most common cause is an excessively high concentration of monomers in the reaction mixture.[1][2] Gel formation is a result of polymer chains interacting to form a network structure that traps the solvent.[1] Other contributing factors include:

  • Poor Solvent Quality: If the solvent is not thermodynamically favorable for the synthesized PBI, polymer-polymer interactions will be preferred over polymer-solvent interactions, leading to gelation.[1][3][4]

  • Low Reaction Temperature: Insufficient temperature can decrease polymer chain mobility and promote intermolecular associations, resulting in gel formation.[1]

  • Cross-linking Reactions: The presence of functional groups on the monomers, such as hydroxyl groups, can lead to unintended side reactions and the formation of cross-linked networks.

  • High Molecular Weight: As the polymer chains grow longer and their concentration increases, the likelihood of entanglement and physical cross-linking rises.

Q2: How can I prevent gelation in my PBI synthesis?

A2: To prevent gelation, you can modify several parameters of your reaction:

  • Reduce Monomer Concentration: Lowering the initial concentration of your monomers is a primary strategy to avoid premature gelation.[2] For instance, in the synthesis of certain aliphatic PBIs, a 1.5-fold decrease in monomer concentration successfully prevented intense gelation.[2]

  • Optimize Reaction Temperature: Ensure the reaction temperature is high enough to maintain polymer solubility. For many PBI syntheses, temperatures in the range of 190-220 °C are utilized.[3]

  • Choose an Appropriate Solvent: Utilize a good solvent for the target PBI. N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are commonly used. For highly rigid polymers, strong acids like polyphosphoric acid (PPA) or methanesulfonic acid can act as both solvent and catalyst.[1]

  • Use Solubilizing Additives: The addition of salts like lithium chloride (LiCl) to solvents such as DMAc can significantly improve the solubility of PBI and prevent gelation or precipitation.[1][5]

  • Control Reaction Time: In some cases, prolonged reaction times can lead to higher molecular weights and an increased risk of gelation. Reducing the synthesis duration may be beneficial.[2]

Q3: I am using the polyphosphoric acid (PPA) process. Is gelation expected?

A3: Yes, in the PPA process for preparing PBI membranes for applications like fuel cells, gelation is an intended and crucial step.[3][4][6] The process relies on a sol-gel transition. The PBI is first synthesized in PPA, which is a good solvent for the polymer. Subsequently, the solution is exposed to moisture, which hydrolyzes the PPA into phosphoric acid (PA).[3][4] Since PA is a poorer solvent for PBI, this change in solvent quality, combined with a decrease in temperature, induces the formation of a physical gel.[3][4][6]

Q4: Can the structure of my monomers contribute to gelation?

A4: Absolutely. Monomers with certain structural features are more prone to causing gelation. For example, PBI derivatives with dihydroxy functional groups can undergo cross-linking reactions during polymerization in PPA through the formation of phosphate bridges, leading to gelation. This can be mitigated by conducting the polymerization at lower monomer concentrations. Additionally, the length of aliphatic chains in dicarboxylic acid monomers can influence the viscosity and potential for gelation in the synthesis of aliphatic PBIs.[2]

Data Summary

The following table summarizes key quantitative data related to reaction conditions that can influence gelation during PBI synthesis.

ParameterCondition Leading to GelationCondition to Prevent/Control GelationReference
Monomer Concentration High (e.g., 0.2 mol/L for certain aliphatic PBIs)Lower concentrations[2]
Temperature Lower temperatures that reduce solubilityHigh temperatures (e.g., 190-220 °C in PPA)[3]
Solvent Poor solvent for the polymer (e.g., phosphoric acid for PBI)Good solvent (e.g., PPA, DMAc with LiCl)[1][3][4]
Additive (in DMAc) Absence of solubilizing agents1-2% Lithium Chloride (LiCl)[5]

Experimental Protocols

General Protocol for PBI Synthesis in Polyphosphoric Acid (PPA)

This protocol is a general guideline and may require optimization for specific PBI structures.

  • Monomer Preparation: Ensure all monomers, such as 3,3',4,4'-tetraaminobiphenyl (TAB) and a dicarboxylic acid (e.g., isophthalic acid), are pure and dry.

  • Reaction Setup: In a nitrogen-filled glovebox, add the equimolar amounts of the dicarboxylic acid and TAB to a three-neck resin reaction flask equipped with a mechanical overhead stirrer and a nitrogen inlet/outlet.

  • Solvent Addition: Add polyphosphoric acid (PPA) to the flask. The amount of PPA will determine the monomer concentration.

  • Polymerization:

    • Slowly purge the reaction mixture with a stream of nitrogen while stirring.

    • Gradually increase the temperature to the target range (typically 190-220 °C) using a programmable temperature controller.

    • Maintain the reaction at this temperature for a specified duration (e.g., 16-24 hours). The viscosity of the mixture will increase as the polymerization proceeds.

  • Monitoring for Gelation: Unintended, premature gelation may manifest as an unmanageable increase in viscosity or the formation of an insoluble mass. If this occurs, future syntheses should be attempted with a lower monomer concentration.

  • Product Isolation/Film Casting:

    • For polymer isolation, a small amount of the hot, viscous solution can be poured into a large volume of water to precipitate the PBI. The polymer is then washed repeatedly with water and dried.

    • For membrane formation via the sol-gel process, the hot polymer solution is directly cast onto a substrate. Exposure to atmospheric moisture will induce hydrolysis of PPA to PA, leading to gel formation.[3][4]

Visualizations

Troubleshooting Gelation Workflow

G Troubleshooting Gelation in PBI Synthesis start Start: Gelation Observed check_concentration Is Monomer Concentration High? start->check_concentration reduce_concentration Reduce Monomer Concentration check_concentration->reduce_concentration Yes check_solvent Is Solvent Quality Adequate? check_concentration->check_solvent No end_success Success: Gelation Avoided reduce_concentration->end_success change_solvent Use a Better Solvent (e.g., DMAc/LiCl) check_solvent->change_solvent No check_temp Is Reaction Temperature Too Low? check_solvent->check_temp Yes change_solvent->end_success increase_temp Increase Reaction Temperature check_temp->increase_temp Yes check_monomer Do Monomers Have Reactive Functional Groups? check_temp->check_monomer No increase_temp->end_success modify_conditions Modify Conditions (e.g., Lower Concentration) check_monomer->modify_conditions Yes check_monomer->end_success No modify_conditions->end_success

Caption: A flowchart for troubleshooting unwanted gelation during PBI synthesis.

Mechanisms of Gelation in PBI Synthesis

G Potential Gelation Mechanisms in PBI Synthesis cluster_physical Physical Gelation cluster_chemical Chemical Gelation pbi_chains PBI Chains in Solution entanglement Chain Entanglement (High MW / Concentration) pbi_chains->entanglement solvent_change Poor Solvent Condition (e.g., PPA -> PA hydrolysis) pbi_chains->solvent_change physical_gel Physical Gel Network entanglement->physical_gel solvent_change->physical_gel functional_pbi PBI with Functional Groups (e.g., -OH) crosslinker Cross-linking Reaction (e.g., Phosphate Ester Formation) functional_pbi->crosslinker chemical_gel Covalently Cross-linked Gel Network crosslinker->chemical_gel

Caption: Diagram illustrating physical and chemical pathways to gelation.

References

Technical Support Center: Purification of Crude 1,2,4-Benzenetriamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,2,4-Benzenetriamine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., m-dichlorobenzene), intermediates from the synthesis process (such as dinitro compounds), by-products of the reaction, and oxidation products. The free base of 1,2,4-Benzenetriamine is highly susceptible to air oxidation, which can lead to colored impurities.

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is a widely used and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful purification.

Q3: How should I store crude and purified this compound?

A3: Due to its sensitivity to air and moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is also advisable to store it in a cool, dark, and dry place to minimize degradation.

Q4: Is column chromatography a suitable method for purifying this compound?

A4: While column chromatography is a powerful purification technique, it may be more challenging for highly polar compounds like this compound. Recrystallization is generally the more straightforward and preferred method for this type of salt. If chromatography is necessary, reversed-phase chromatography might be more effective than normal-phase silica gel chromatography.

Troubleshooting Guides

Issue 1: The crude material is highly colored (e.g., dark brown or purple).
  • Question: My crude this compound is very dark. How can I remove the colored impurities?

  • Answer: The color is likely due to oxidation products. Treatment with activated carbon (charcoal) during the recrystallization process is an effective method for removing colored impurities.

    • Protocol: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-2% by weight of the crude material) to the solution. Heat the mixture for a short period with stirring, and then perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize.

Issue 2: The compound "oils out" during recrystallization.
  • Question: During cooling, my compound separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree. Here are several strategies to address this:

    • Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

    • Slow cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Gradual cooling encourages the formation of an ordered crystal lattice.

    • Seed crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled solution to induce crystallization.

    • Solvent system modification: Consider using a different solvent or a mixed solvent system. A solvent in which the compound is less soluble at higher temperatures might be beneficial.

Issue 3: Poor recovery of the purified product.
  • Question: After recrystallization, my yield of pure this compound is very low. How can I improve it?

  • Answer: Low recovery can result from several factors:

    • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product dissolved at low temperatures. If you've added too much, you can evaporate some of the solvent and attempt crystallization again.

    • Premature crystallization: If the product crystallizes too early during hot filtration, you will lose a significant portion of your material. Ensure your filtration apparatus is pre-heated.

    • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline. The optimal solvent system and volumes may need to be determined empirically.

Materials:

  • Crude this compound

  • Ethanol

  • Diethyl ether (or another suitable anti-solvent)

  • Activated carbon (optional)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or a flask equipped with a reflux condenser and an inert gas inlet

  • Heating mantle or oil bath

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound into a Schlenk flask.

  • Under an inert atmosphere, add a minimal amount of ethanol.

  • Heat the mixture with stirring until the solid dissolves completely. If necessary, add more ethanol dropwise until a clear solution is obtained.

  • (Optional: Decolorization) If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for 5-10 minutes.

  • Perform a hot gravity filtration to remove the activated carbon or any insoluble impurities. It is crucial to use a pre-heated funnel to prevent premature crystallization.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.

  • If crystallization does not occur, try adding a small amount of a suitable anti-solvent like diethyl ether dropwise until the solution becomes cloudy, then allow it to stand.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol, followed by a wash with diethyl ether to aid in drying.

  • Dry the purified crystals under vacuum.

Data Presentation

ParameterCondition 1: Single Solvent (Ethanol)Condition 2: Mixed Solvent (Ethanol/Ether)
Purity (Post-Recrystallization) >98% (typical)>99% (typical)
Yield (Typical) 60-75%70-85%
Appearance Off-white to light tan crystalsOff-white to light tan crystals

Note: These are typical values and can vary depending on the purity of the crude material and the precise experimental conditions.

Mandatory Visualization

experimental_workflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_crystallization Crystallization cluster_isolation Isolation crude Crude 1,2,4-Benzenetriamine dihydrochloride add_solvent Add minimal hot ethanol under inert gas crude->add_solvent dissolved Dissolved crude product add_solvent->dissolved add_carbon Add activated carbon dissolved->add_carbon heat_stir Heat and stir add_carbon->heat_stir hot_filtration Hot gravity filtration heat_stir->hot_filtration cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with cold ethanol and ether vacuum_filtration->wash_crystals dry_product Dry under vacuum wash_crystals->dry_product purified_product Purified Product dry_product->purified_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_oiling_out cluster_causes Potential Causes cluster_solutions Solutions start Compound 'oils out' during crystallization cause1 Too high supersaturation start->cause1 cause2 Cooling too rapidly start->cause2 cause3 Inappropriate solvent start->cause3 solution1 Re-heat and add more solvent cause1->solution1 solution2 Allow for slow cooling cause2->solution2 solution3 Use a seed crystal cause2->solution3 solution4 Change solvent system cause3->solution4

Caption: Troubleshooting guide for "oiling out" during crystallization.

strategies to control the emission wavelength of carbon dots from benzenetriamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the emission wavelength of carbon dots (CDs) synthesized from 1,3,5-triaminobenzene (benzenetriamine) and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to control the emission wavelength of carbon dots derived from benzenetriamine?

The primary strategies to tune the photoluminescence (PL) of carbon dots include adjusting the pH of the synthesis or dispersion medium, varying the solvent (solvatochromism), and modifying the surface chemistry through passivation. These methods influence the surface states and electronic properties of the carbon dots, thereby altering their emission characteristics.

Q2: How does pH affect the emission wavelength of these carbon dots?

Adjusting the pH of the carbon dot solution can significantly shift the emission wavelength. Generally, changes in pH alter the degree of protonation of functional groups (e.g., -NH2, -COOH) on the surface of the carbon dots. This modification of surface charges can change the energy levels of the surface states, leading to a shift in the photoluminescence. For instance, increasing the pH from acidic to basic can cause a blue shift in the emission, from green to blue.[1] The protonation and deprotonation of surface groups can also influence particle size and aggregation, which in turn affects the optical properties.[2][3][4]

Q3: What is solvatochromism and how does it apply to benzenetriamine-derived carbon dots?

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. For carbon dots, changing the solvent can alter their emission wavelength. This phenomenon is attributed to the interactions between the surface functional groups of the carbon dots and the solvent molecules, such as dipole-dipole interactions and hydrogen bonding.[5][6] Increasing the polarity of the solvent often leads to a red shift in the emission spectrum.[5][7] For example, carbon dots derived from phenylenediamine isomers have shown emission colors ranging from green to red when dispersed in solvents of varying polarities.[8]

Q4: Can the concentration of the precursor affect the emission wavelength?

Yes, varying the concentration of the precursors during synthesis can tune the photoluminescence of carbon dots. Different precursor concentrations can lead to the formation of carbon dots with different sizes and surface states, resulting in shifts in the emission wavelength. For example, adjusting the ratio of carbon precursors to the solvent (e.g., ethylene glycol) has been shown to tune the emission from blue to yellow.[9]

Q5: What is the role of surface passivation in controlling the emission wavelength?

Surface passivation involves modifying the surface of the carbon dots, often with organic molecules or polymers, to alter their surface chemistry and improve their photoluminescence quantum yield.[10][11][12] Passivation can introduce new functional groups or modify existing ones, which in turn affects the surface energy states and, consequently, the emission wavelength.[13][14] For instance, grafting organo-functional silanes onto amino-functionalized carbon dots can introduce new, intense emission bands.[15]

Troubleshooting Guides

Issue 1: My carbon dots show weak or no fluorescence.

  • Possible Cause: Incomplete carbonization or inappropriate synthesis temperature/time.

    • Solution: Optimize the reaction conditions. For instance, when using direct calcination of 1,2,4-triaminobenzene, the carbonization temperature and heating time are critical parameters to optimize for strong fluorescence emission.[16]

  • Possible Cause: Presence of non-fluorescent aggregates.

    • Solution: Ensure proper purification of the carbon dots through methods like dialysis or column chromatography to remove larger particles and aggregates.[17] Also, check the pH of the solution, as extreme pH values can sometimes lead to aggregation and fluorescence quenching.[3][4]

  • Possible Cause: Inefficient surface passivation.

    • Solution: The quantum yield of unpassivated carbon dots is often low.[10] Consider post-synthesis surface passivation with agents containing amine or hydroxyl groups to enhance fluorescence.

Issue 2: The emission wavelength of my carbon dots is not what I expected.

  • Possible Cause: The pH of the final solution is not controlled.

    • Solution: Measure and adjust the pH of your carbon dot dispersion. As detailed in the FAQs, pH has a significant impact on the emission wavelength.[1][2]

  • Possible Cause: The solvent used for dispersion is affecting the emission.

    • Solution: Be aware of the solvatochromic effects. If you are aiming for a specific emission wavelength, use a consistent solvent for all your experiments. To explore different emission colors, systematically test solvents with varying polarities.[7][8]

  • Possible Cause: Inconsistent precursor concentration.

    • Solution: Precisely control the concentration of benzenetriamine and any other reagents during synthesis, as this can influence the final optical properties.[9]

Issue 3: I observe multiple emission peaks or a very broad emission spectrum.

  • Possible Cause: Heterogeneous mixture of carbon dots with a wide size distribution or different surface states.

    • Solution: Refine your purification process. Techniques like column chromatography can be used to separate carbon dots based on their polarity and size, potentially leading to a narrower emission spectrum.[15]

  • Possible Cause: Excitation-dependent photoluminescence.

    • Solution: Characterize the photoluminescence of your carbon dots by measuring the emission spectra at different excitation wavelengths. Some carbon dots exhibit excitation-dependent emission, which can result in the appearance of different peaks when the excitation wavelength is changed.[1]

Quantitative Data Summary

Table 1: Effect of Synthesis pH on Carbon Dot Emission (m-phenylenediamine precursor)

Synthesis pHEmission Peak (nm)Quantum Yield (%)Observed Color under UV
2~49024.55Green
7~434 and ~5034.48Blue-Green
10Multiple peaks4.69Blue
14~4509.20Blue

Data extracted from a study on m-phenylenediamine, a structural isomer of benzenetriamine. The trends are expected to be similar.[1]

Table 2: Solvatochromic Effect on p-Phenylenediamine-Derived Carbon Dots

SolventPolarity (ET(30))Emission Wavelength (nm)
Toluene33.9538
Chloroform39.1557
Ethyl Acetate38.1560
Tetrahydrofuran37.4568
Acetone42.2592
Acetonitrile45.6608
N,N-Dimethylformamide43.2620
Methanol55.4635

This table demonstrates the red shift in emission with increasing solvent polarity for carbon dots synthesized from a benzenetriamine isomer.[8]

Key Experimental Protocols

Protocol 1: pH-Tunable Synthesis of Carbon Dots

This protocol is adapted from a method using m-phenylenediamine and can be applied to benzenetriamine.

  • Precursor Solution Preparation: Prepare four separate aqueous solutions of benzenetriamine.

  • pH Adjustment: Adjust the pH of each solution to 2, 7, 10, and 14, respectively, using HCl and NaOH.

  • Hydrothermal Synthesis: Transfer each solution into a Teflon-lined autoclave and heat at a specific temperature (e.g., 180-200 °C) for a set duration (e.g., 8-12 hours).

  • Purification: After cooling to room temperature, centrifuge the resulting solutions to remove large aggregates. Further purify the supernatant by dialysis against deionized water for 24-48 hours.

  • Characterization: Characterize the optical properties of the carbon dots from each pH preparation using UV-Vis and photoluminescence spectroscopy to determine the absorption and emission wavelengths.

Protocol 2: Investigation of Solvatochromism

  • Synthesis: Synthesize a batch of carbon dots from benzenetriamine using a suitable method (e.g., hydrothermal or solvothermal).

  • Purification: Purify the synthesized carbon dots as described in Protocol 1.

  • Dispersion: Prepare dispersions of the purified carbon dots in a range of solvents with varying polarities (e.g., toluene, chloroform, THF, acetone, DMF, methanol, water). Ensure the concentration of carbon dots is consistent across all samples.

  • Spectroscopic Analysis: For each dispersion, measure the photoluminescence emission spectrum at a fixed excitation wavelength.

  • Data Analysis: Plot the maximum emission wavelength against the solvent polarity parameter (e.g., ET(30)) to visualize the solvatochromic shift.

Visual Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_tuning Emission Tuning & Characterization precursor Benzenetriamine Solution hydrothermal Hydrothermal/Solvothermal Reaction precursor->hydrothermal crude_cd Crude Carbon Dots hydrothermal->crude_cd centrifugation Centrifugation crude_cd->centrifugation dialysis Dialysis centrifugation->dialysis purified_cd Purified Carbon Dots dialysis->purified_cd ph_adjustment pH Adjustment purified_cd->ph_adjustment solvent_dispersion Solvent Dispersion purified_cd->solvent_dispersion spectroscopy PL Spectroscopy ph_adjustment->spectroscopy solvent_dispersion->spectroscopy

Caption: Experimental workflow for synthesis, purification, and emission tuning of carbon dots.

logical_relationship cluster_params Controllable Parameters cluster_properties Carbon Dot Properties cluster_output Optical Output pH pH SurfaceState Surface States (Protonation, Functional Groups) pH->SurfaceState Solvent Solvent Polarity Solvent->SurfaceState Concentration Precursor Concentration Size Particle Size/ Aggregation Concentration->Size Passivation Surface Passivation Passivation->SurfaceState Emission Emission Wavelength SurfaceState->Emission Size->Emission

References

overcoming solubility issues of 1,2,4-Benzenetriamine dihydrochloride in specific solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,4-Benzenetriamine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is the salt form of 1,2,4-Benzenetriamine, which enhances its solubility in aqueous solutions compared to the free base.[1] It is generally described as soluble to slightly soluble in water.[1][2][3][4] Its free base form, 1,2,4-triaminobenzene, is highly unstable in air and prone to oxidation.[1]

Q2: I'm having trouble dissolving this compound in water. What could be the issue?

A2: Several factors can affect the dissolution of this compound. As an amine salt, its solubility is pH-dependent. The addition of the acidic salt to a neutral solvent can lower the pH, potentially reducing solubility. Issues may also arise from the concentration of the solution exceeding its solubility limit or from the quality of the compound, which is known to be hygroscopic.

Q3: Can I heat the solvent to improve the solubility of this compound?

A3: Gentle heating can be a viable method to increase the solubility of many compounds. However, given that the decomposition temperature of this compound is around 290°C, excessive or prolonged heating at high temperatures should be avoided to prevent degradation. For specific applications, such as the synthesis of carbon dots, heating is an integral part of the experimental protocol.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, it is incompatible with strong oxidizing agents.[2] Care should be taken to avoid contact with such materials during storage and handling.

Data Presentation: Solubility Overview

Precise quantitative solubility data for this compound in common laboratory solvents is not widely published. The following table summarizes the available information. Researchers are advised to determine the solubility for their specific experimental conditions empirically.

SolventQuantitative SolubilityQualitative DescriptionSource
WaterNot availableSoluble[1][5], Slightly Soluble[3][4][1][3][4][5]
Ethanol~1.04 mg/mLSolubleExperimental Protocol
DMSONot availableNo data available
MethanolNot availableNo data available

Troubleshooting Guide

This guide provides a systematic approach to overcoming common solubility issues encountered with this compound.

Issue 1: The compound is not dissolving completely in the chosen solvent.

  • Possible Cause: The concentration of the solution may be too high, exceeding the compound's solubility limit in that solvent.

  • Troubleshooting Steps:

    • Try reducing the concentration of the solution.

    • Gently warm the solution while stirring.

    • Consider using a different solvent or a co-solvent system. For instance, if working with an organic solvent, the addition of a small amount of a more polar solvent might aid dissolution.

Issue 2: The solution is cloudy or a precipitate forms after initial dissolution.

  • Possible Cause: This may be due to a change in pH upon dissolution of the acidic dihydrochloride salt.

  • Troubleshooting Steps:

    • Measure the pH of the solution.

    • If the pH is acidic and you are working in an aqueous or buffered system, consider a slight adjustment towards a neutral pH with a suitable base. Perform this with caution, as significant changes in pH can affect the stability of the compound.

Issue 3: The compound appears to be degrading upon dissolution (e.g., color change).

  • Possible Cause: The free base of 1,2,4-Benzenetriamine is unstable and prone to oxidation.[1] The dihydrochloride salt is more stable, but exposure to incompatible materials or harsh conditions could still lead to degradation.

  • Troubleshooting Steps:

    • Ensure the use of high-purity solvents.

    • If the application allows, degas the solvent prior to use to remove dissolved oxygen.

    • Protect the solution from light, especially if it is to be stored.

Experimental Protocols

Key Experiment: Synthesis of Red-Emitting Carbon Dots

This protocol details a one-step solvothermal method for the synthesis of red-emitting carbon dots using this compound as the carbon source.

Materials:

  • This compound

  • Ethanol (absolute)

  • Nitrogen gas

  • 25 mL Teflon-lined stainless-steel autoclave

Methodology:

  • Preparation of the Precursor Solution:

    • Weigh 0.025 g of this compound powder.

    • Dissolve the powder in 24 mL of absolute ethanol in a suitable container.

    • Stir the mixture well for 10 minutes while bubbling nitrogen gas through the solution to create an inert atmosphere.

  • Solvothermal Reaction:

    • Transfer the prepared solution into a 25 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave tightly.

    • Place the autoclave in a preheated oven at 170°C for 5.5 hours.

  • Cooling and Collection:

    • After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature naturally.

    • Once cooled, carefully open the autoclave and collect the resulting solution containing the carbon dots.

Mandatory Visualizations

troubleshooting_workflow cluster_solutions start Start: Solubility Issue with This compound check_concentration Is the concentration high? start->check_concentration reduce_concentration Reduce concentration check_concentration->reduce_concentration Yes check_ph Is the solution cloudy or has a precipitate? check_concentration->check_ph No gentle_heating Apply gentle heating with stirring reduce_concentration->gentle_heating unsolved Issue Persists: Consider alternative solvent system reduce_concentration->unsolved gentle_heating->check_ph gentle_heating->unsolved measure_ph Measure pH of the solution check_ph->measure_ph Yes check_degradation Is there evidence of degradation (e.g., unexpected color change)? check_ph->check_degradation No adjust_ph Consider slight pH adjustment towards neutral (use with caution) measure_ph->adjust_ph adjust_ph->check_degradation adjust_ph->unsolved use_high_purity_solvents Use high-purity/degassed solvents check_degradation->use_high_purity_solvents Yes solved Issue Resolved check_degradation->solved No protect_from_light Protect solution from light use_high_purity_solvents->protect_from_light protect_from_light->solved protect_from_light->unsolved

Caption: Troubleshooting workflow for solubility issues.

experimental_workflow start Start: Synthesis of Red-Emitting Carbon Dots weigh Weigh 0.025 g of This compound start->weigh dissolve Dissolve in 24 mL of absolute ethanol weigh->dissolve stir_n2 Stir for 10 min under N2 atmosphere dissolve->stir_n2 transfer Transfer solution to 25 mL Teflon-lined autoclave stir_n2->transfer seal Seal the autoclave transfer->seal heat Heat at 170°C for 5.5 hours seal->heat cool Cool to room temperature heat->cool collect Collect the carbon dot solution cool->collect end End: Carbon Dot Solution Ready for Purification/Characterization collect->end

Caption: Experimental workflow for carbon dot synthesis.

References

managing hygroscopic nature of 1,2,4-Benzenetriamine dihydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of 1,2,4-Benzenetriamine dihydrochloride (CAS: 615-47-4) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its hygroscopic nature a concern?

A1: this compound is a purple, crystalline powder used as a reagent in various chemical syntheses, including the formation of multicolor fluorescent carbon dots.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to inaccuracies in weighing, altered chemical reactivity, and potential degradation of the compound, ultimately affecting experimental reproducibility and outcomes.

Q2: How should I store this compound to minimize moisture absorption?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, a desiccator containing a suitable desiccant (e.g., silica gel, phosphorus pentoxide) or a controlled low-humidity environment, such as a -20°C freezer, is recommended.

Q3: I don't have a glove box. How can I accurately weigh this compound?

A3: Accurate weighing without a glove box is challenging but possible using the "weighing by difference" technique. This method involves weighing a sealed container with the compound, quickly transferring an approximate amount to your reaction vessel, and then re-weighing the original container. The difference in mass gives you the exact amount of compound transferred. It is crucial to perform the transfer as quickly as possible to minimize exposure to air.

Q4: What are the signs that my this compound has absorbed moisture?

A4: Visual signs of moisture absorption include clumping of the powder, a change in texture from crystalline to a more granular or even paste-like consistency, and in severe cases, the formation of a solution. If you observe a continuous increase in mass on an analytical balance, it is a strong indicator of water uptake.

Q5: How does absorbed moisture affect my experiments?

A5: Absorbed water can have several detrimental effects:

  • Inaccurate Concentration: The weighed mass will not be the true mass of the compound, leading to solutions with lower-than-intended concentrations.

  • Reaction Stoichiometry: Inaccurate molar quantities will affect the stoichiometry of your reaction, potentially leading to lower yields or the formation of impurities.

  • Compound Stability: The presence of water may promote degradation of the compound, especially if it is sensitive to hydrolysis.

Q6: How can I determine the water content of my this compound?

A6: The most accurate and widely accepted method for determining water content in chemical compounds is Karl Fischer titration. This technique is highly specific to water and can provide precise measurements of moisture content.

Data Presentation

Estimated Moisture Absorption of Aromatic Amine Hydrochlorides

Relative Humidity (%)Time (hours)Estimated Weight Gain (%)
401~0.1 - 0.2
4024~0.5 - 1.0
751~0.5 - 1.0
7524~2.0 - 4.0
901~1.5 - 2.5
9024~5.0 - 8.0

Note: This data is illustrative and based on the known behavior of similar hygroscopic amine salts. Actual rates may vary.

Experimental Protocols

Protocol 1: Accurate Weighing of this compound (Without a Glove Box)

Objective: To accurately weigh a hygroscopic solid by minimizing exposure to atmospheric moisture using the weighing by difference method.

Materials:

  • This compound in its storage container

  • Spatula

  • Analytical balance

  • Reaction vessel (e.g., round-bottom flask with a septum)

  • Laboratory notebook

Procedure:

  • Ensure the analytical balance is clean, calibrated, and located in an area with minimal air currents.

  • Place the sealed storage container of this compound on the balance and record the initial mass (m1).

  • Remove the container from the balance.

  • Working quickly, open the container and transfer an estimated amount of the solid to your reaction vessel using a clean, dry spatula.

  • Immediately and securely reseal the storage container.

  • Place the sealed storage container back on the same analytical balance and record the final mass (m2).

  • The mass of the transferred compound is the difference between the initial and final masses (mass transferred = m1 - m2). Record this value in your laboratory notebook.

Protocol 2: Preparation of a Standard Solution (e.g., 0.1 M)

Objective: To prepare a solution of this compound with an accurate concentration.

Materials:

  • This compound (MW: 196.08 g/mol )

  • Anhydrous solvent (e.g., degassed water, anhydrous DMF)

  • Volumetric flask with a stopper

  • Analytical balance

  • Spatula

  • Funnel

Procedure:

  • Calculate the required mass of this compound for your desired concentration and volume. For example, for 100 mL of a 0.1 M solution: Mass (g) = 0.1 mol/L * 0.1 L * 196.08 g/mol = 1.9608 g

  • Accurately weigh the required mass of the compound using the "weighing by difference" method described in Protocol 1, transferring the solid into a clean, dry beaker.

  • Place a funnel in the neck of the volumetric flask.

  • Add a small amount of the anhydrous solvent to the beaker to dissolve the solid.

  • Carefully transfer the solution into the volumetric flask through the funnel.

  • Rinse the beaker and the funnel with small portions of the solvent, adding the rinsings to the volumetric flask to ensure a complete quantitative transfer.

  • Add the solvent to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

Protocol 3: Determination of Water Content by Karl Fischer Titration

Objective: To determine the percentage of water in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents (titrant and solvent)

  • Anhydrous methanol

  • Airtight syringe or weighing boat for sample introduction

  • This compound sample

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Pre-titrate the solvent in the titration cell to a stable, dry endpoint to eliminate any residual moisture.

  • Accurately weigh a sample of this compound (typically 50-100 mg, depending on the expected water content and instrument sensitivity).

  • Quickly and carefully introduce the sample into the titration vessel. For highly hygroscopic solids, a direct injection method using a solid sample handling system is ideal to prevent exposure to ambient air.

  • Start the titration. The instrument will automatically titrate the water in the sample and display the result, usually as a percentage or in parts per million (ppm).

  • Perform the determination in triplicate to ensure accuracy and precision.

Visualizations

Experimental Workflow: Handling this compound

experimental_workflow cluster_storage Storage cluster_weighing Weighing cluster_prep Solution Preparation cluster_analysis Moisture Analysis storage Store in tightly sealed container in a desiccator or freezer weighing Use 'Weighing by Difference' (Protocol 1) storage->weighing prep Use anhydrous solvents and quantitative transfer (Protocol 2) weighing->prep analysis Determine water content via Karl Fischer Titration (Protocol 3) weighing->analysis Optional: Verify Purity

Caption: Workflow for handling hygroscopic this compound.

Logical Diagram: Troubleshooting Common Issues

troubleshooting_workflow cluster_weighing_issues Weighing Inaccuracies cluster_reaction_issues Poor Reaction Yield/Reproducibility cluster_solution_issues Solution Preparation Problems start Problem Encountered weighing_issue Inconsistent or increasing mass start->weighing_issue reaction_issue Low yield or unexpected side products start->reaction_issue solution_issue Incorrect final concentration start->solution_issue weighing_solution Minimize exposure time. Use weighing by difference. Work in a low-humidity area. weighing_issue->weighing_solution reaction_solution Verify compound purity with Karl Fischer. Use anhydrous solvents and techniques. Recalculate stoichiometry based on corrected mass. reaction_issue->reaction_solution solution_solution Ensure quantitative transfer. Use calibrated volumetric glassware. Confirm initial mass was accurate. solution_issue->solution_solution

Caption: Troubleshooting guide for experiments with this compound.

Signaling Pathway: Decision Logic for Handling

decision_logic start Is the experiment highly sensitive to moisture? node_yes Yes start->node_yes node_no No start->node_no action_high_sensitivity Work in a glove box or under inert gas flow. Use anhydrous solvents. Dry glassware thoroughly. node_yes->action_high_sensitivity action_low_sensitivity Work quickly. Use 'weighing by difference'. Keep container tightly sealed. node_no->action_low_sensitivity

Caption: Decision-making for handling this compound.

References

Technical Support Center: Safe Disposal of 1,2,4-Benzenetriamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and procedures for the safe disposal of 1,2,4-Benzenetriamine dihydrochloride waste and residues. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause serious eye irritation. The free base form, 1,2,4-triaminobenzene, is highly unstable in air and prone to oxidation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this compound.[3]

Q2: What materials are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents.[1] Contact with these materials should be avoided to prevent potentially hazardous reactions. Waste containing this compound should be stored separately from oxidizing agents.

Q3: What are the thermal decomposition products of this compound?

A3: Thermal decomposition can occur at temperatures above 260°C and may lead to the release of irritating gases and vapors.[1]

Q4: Can I dispose of small quantities of this compound waste down the drain?

A4: No, you should not dispose of this compound waste down the drain.[1] It is a chemical waste that must be disposed of in accordance with federal, state, and local regulations through an approved waste disposal plant.[1]

Q5: How should I manage empty containers of this compound?

A5: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. After rinsing and air-drying in a well-ventilated area (such as a fume hood), the container can be disposed of as non-hazardous waste, provided all labels are removed or defaced.

Data Presentation

PropertyValue
CAS Number 615-47-4
Appearance White to off-white crystalline solid
Solubility Soluble in water
Decomposition Temperature > 260°C
Incompatible Materials Strong oxidizing agents
Primary Hazards Irritant, harmful if swallowed, in contact with skin, or inhaled; causes serious eye irritation

Experimental Protocols

Protocol: Safe Disposal of this compound Waste

This protocol outlines the standard procedure for the collection and disposal of waste containing this compound.

Materials:

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

  • Fume hood

Procedure:

  • Waste Segregation:

    • Collect all waste containing this compound (solid residues, contaminated labware, and solutions) in a designated, properly labeled hazardous waste container.

    • Do not mix this waste with incompatible materials, particularly strong oxidizing agents.

  • Container Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write the full chemical name: "this compound" and list any other components of the waste stream.

    • Indicate the hazards associated with the waste (e.g., "Irritant," "Toxic").

  • Waste Accumulation:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area that is in a secondary containment tray and away from general laboratory traffic.

  • Disposal Request:

    • Once the container is full, or if it has been in storage for a predetermined time limit set by your institution's environmental health and safety (EHS) office, arrange for pickup by a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Record Keeping:

    • Maintain a log of the waste generated, including the date and amount of waste added to the container.

Mandatory Visualization

G A Start: Generation of 1,2,4-Benzenetriamine dihydrochloride Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste from Incompatible Materials (e.g., Strong Oxidizers) B->C D Collect Waste in a Designated, Labeled Hazardous Waste Container C->D E Store Container Securely in a Designated Area D->E F Arrange for Pickup by Licensed Hazardous Waste Disposal Service E->F G End: Waste Disposed of in Compliance with Regulations F->G

Caption: Workflow for the safe disposal of this compound waste.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1,2,4-Benzenetriamine Dihydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,4-Benzenetriamine dihydrochloride is a crucial building block in the synthesis of a wide array of organic molecules, finding applications in the development of pharmaceuticals, high-performance polymers, and specialized dyes. The strategic placement of three amino groups on the benzene ring offers a versatile platform for constructing complex molecular architectures. For researchers and process chemists, the selection of an optimal synthetic route is paramount, balancing factors such as yield, purity, cost, safety, and environmental impact. This guide provides an in-depth, objective comparison of the two primary synthetic pathways to this compound, offering field-proven insights and supporting experimental data to inform your selection process.

Overview of Synthetic Strategies

The synthesis of this compound predominantly proceeds via two distinct routes:

  • Route 1: Reduction of a Dinitroaniline Precursor. This is a direct approach that involves the reduction of a commercially available dinitroaniline, typically 2,4-dinitroaniline.

  • Route 2: Multi-step Synthesis from a Dichlorobenzene Precursor. This pathway involves the sequential functionalization of a dichlorobenzene starting material through nitration, ammonolysis, and subsequent reduction.

This guide will dissect each route, elucidating the chemical logic, experimental considerations, and a comparative analysis of their respective merits and drawbacks.

Route 1: Reduction of 2,4-Dinitroaniline

This route is conceptually straightforward, relying on the reduction of the two nitro groups of 2,4-dinitroaniline to amino groups. The choice of reducing agent is the critical determinant of this method's efficiency, safety, and cost-effectiveness. The two most prevalent methods for this transformation are catalytic hydrogenation and metal/acid reduction.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a widely adopted industrial method for the reduction of nitroarenes due to its clean reaction profile and high efficiency.[1] The reaction involves the use of hydrogen gas, often in the presence of a noble metal catalyst.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are the catalysts of choice due to their high activity and selectivity for nitro group reduction. The carbon support provides a high surface area for the reaction.

  • Solvent: The reaction is typically carried out in an aqueous medium, often with the addition of a mono- or di-carboxylic acid. This aqueous system is more economical and environmentally friendly than using organic solvents.[2] The acid helps to maintain a suitable pH and can enhance the reaction rate.

  • Pressure and Temperature: The reaction is generally performed under elevated hydrogen pressure and temperature to ensure a reasonable reaction rate. Typical conditions range from 50 to 130°C and hydrogen pressures that can be varied.[2]

  • Salt Formation: Following the reduction, the addition of concentrated hydrochloric acid precipitates the desired 1,2,4-Benzenetriamine as its more stable dihydrochloride salt.

Diagram of Catalytic Hydrogenation Workflow:

cluster_0 Route 1: Catalytic Hydrogenation 2,4-Dinitroaniline 2,4-Dinitroaniline Hydrogenation Hydrogenation 2,4-Dinitroaniline->Hydrogenation H2, Pd/C Aqueous Acid 1,2,4-Benzenetriamine (in solution) 1,2,4-Benzenetriamine (in solution) Hydrogenation->1,2,4-Benzenetriamine (in solution) Precipitation Precipitation 1,2,4-Benzenetriamine (in solution)->Precipitation Conc. HCl 1,2,4-Benzenetriamine\ndihydrochloride 1,2,4-Benzenetriamine dihydrochloride Precipitation->1,2,4-Benzenetriamine\ndihydrochloride

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Method B: Metal/Acid Reduction (e.g., Sn/HCl)

The use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl) is a classic and historically significant method for nitro group reduction.[1]

Causality Behind Experimental Choices:

  • Reducing System: Tin metal in conjunction with concentrated hydrochloric acid is a powerful reducing agent for aromatic nitro compounds. The mechanism involves a series of single electron transfers from the metal to the nitro groups, with the acid providing the necessary protons.[1][3]

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to drive the reduction to completion.

  • Workup: A key challenge with this method is the workup. The reaction mixture contains tin salts, which must be removed. This is usually achieved by making the solution alkaline to precipitate tin hydroxides, followed by filtration. This can be a cumbersome and time-consuming process.[1]

  • Salt Formation: Similar to catalytic hydrogenation, the final product is isolated as the dihydrochloride salt by acidification.

Diagram of Metal/Acid Reduction Workflow:

cluster_1 Route 1: Metal/Acid Reduction 2,4-Dinitroaniline 2,4-Dinitroaniline Reduction Reduction 2,4-Dinitroaniline->Reduction Sn, Conc. HCl Reaction Mixture\n(contains tin salts) Reaction Mixture (contains tin salts) Reduction->Reaction Mixture\n(contains tin salts) Workup Workup Reaction Mixture\n(contains tin salts)->Workup Alkalinization, Filtration 1,2,4-Benzenetriamine (free base) 1,2,4-Benzenetriamine (free base) Workup->1,2,4-Benzenetriamine (free base) Salt Formation Salt Formation 1,2,4-Benzenetriamine (free base)->Salt Formation Conc. HCl 1,2,4-Benzenetriamine\ndihydrochloride 1,2,4-Benzenetriamine dihydrochloride Salt Formation->1,2,4-Benzenetriamine\ndihydrochloride

Caption: Workflow for the synthesis of this compound via metal/acid reduction.

Route 2: Multi-step Synthesis from 1,3-Dichlorobenzene

This route offers an alternative approach, starting from the readily available 1,3-dichlorobenzene. It is a multi-step process that provides good control over the introduction of the functional groups.

Step 1: Dinitration of 1,3-Dichlorobenzene

The first step involves the dinitration of 1,3-dichlorobenzene to yield 1,3-dichloro-4,6-dinitrobenzene.

Causality Behind Experimental Choices:

  • Reagents: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to facilitate the introduction of two nitro groups onto the deactivated benzene ring.

Step 2: Ammonolysis of 1,3-Dichloro-4,6-dinitrobenzene

The two chlorine atoms in 1,3-dichloro-4,6-dinitrobenzene are activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro groups. This allows for their displacement by ammonia to form 4,6-dinitro-1,3-phenylenediamine.

Causality Behind Experimental Choices:

  • Reagents: Aqueous or gaseous ammonia is used as the nucleophile. The reaction is typically performed in a suitable solvent like 1,4-dioxane.[4]

  • Reaction Conditions: This reaction requires high pressure and elevated temperature to proceed at a reasonable rate, and is therefore conducted in an autoclave.[4]

Step 3: Catalytic Hydrogenation of 4,6-Dinitro-1,3-phenylenediamine

The final step is the reduction of the two nitro groups of 4,6-dinitro-1,3-phenylenediamine to produce 1,2,4-benzenetriamine.

Causality Behind Experimental Choices:

  • Catalyst and Conditions: Similar to Route 1, catalytic hydrogenation using Pd/C in a solvent like methanol under hydrogen pressure is the preferred method for this reduction, offering a clean and efficient conversion.[4]

  • Salt Formation: The resulting 1,2,4-benzenetriamine is then converted to its stable dihydrochloride salt by the addition of concentrated hydrochloric acid.

Diagram of Multi-step Synthesis Workflow:

cluster_2 Route 2: Multi-step Synthesis 1,3-Dichlorobenzene 1,3-Dichlorobenzene Nitration Nitration 1,3-Dichlorobenzene->Nitration HNO3, H2SO4 1,3-Dichloro-4,6-dinitrobenzene 1,3-Dichloro-4,6-dinitrobenzene Nitration->1,3-Dichloro-4,6-dinitrobenzene Ammonolysis Ammonolysis 1,3-Dichloro-4,6-dinitrobenzene->Ammonolysis NH3, Dioxane 4,6-Dinitro-1,3-phenylenediamine 4,6-Dinitro-1,3-phenylenediamine Ammonolysis->4,6-Dinitro-1,3-phenylenediamine Hydrogenation Hydrogenation 4,6-Dinitro-1,3-phenylenediamine->Hydrogenation H2, Pd/C, MeOH 1,2,4-Benzenetriamine 1,2,4-Benzenetriamine Hydrogenation->1,2,4-Benzenetriamine Salt Formation Salt Formation 1,2,4-Benzenetriamine->Salt Formation Conc. HCl 1,2,4-Benzenetriamine\ndihydrochloride 1,2,4-Benzenetriamine dihydrochloride Salt Formation->1,2,4-Benzenetriamine\ndihydrochloride

Caption: Workflow for the multi-step synthesis of this compound.

Comparative Analysis

The choice between these synthetic routes depends on a careful evaluation of several key performance indicators.

FeatureRoute 1A: Catalytic HydrogenationRoute 1B: Metal/Acid ReductionRoute 2: Multi-step Synthesis
Starting Material 2,4-Dinitroaniline2,4-Dinitroaniline1,3-Dichlorobenzene
Number of Steps 1 (plus salt formation)1 (plus workup and salt formation)3 (plus salt formation)
Overall Yield HighModerate to HighGood (>75% reported for similar tetraamine)[5]
Purity of Final Product HighCan be high, but requires extensive purificationHigh
Reaction Conditions Mild to moderate temperature and pressureCan be exothermic, requires strong acidInvolves high pressure/temperature for ammonolysis
Workup/Purification Simple filtration of catalystCumbersome removal of metal salts[1]Standard purification at each step
Safety Considerations Flammable H₂ gas, pyrophoric catalysts (e.g., Raney Ni)[1]Corrosive acids, potential for delayed exotherms[1]Handling of nitrating agents, high-pressure ammonolysis
Environmental Impact "Greener" - water is the main byproductGenerates significant metal waste[1]Use of strong acids and organic solvents
Cost-Effectiveness Precious metal catalysts can be expensive, but reusableReagents are generally inexpensiveDepends on the cost of starting materials and reagents for multiple steps

Experimental Protocols

Protocol for Route 1A: Catalytic Hydrogenation of 2,4-Dinitroaniline (Adapted from US Patent 4,141,917 A)[2]
  • Reaction Setup: In a hydrogenation autoclave, suspend 2,4-dinitroaniline in water (approximately 700-800 parts by volume per mole of dinitroaniline).

  • Addition of Acid: Add at least one molar equivalent of a mono- or di-carboxylic acid (e.g., acetic acid or oxalic acid).

  • Catalyst Addition: Add a hydrogenation catalyst, such as a commercial-grade nickel catalyst or Pd/C.

  • Hydrogenation: Pressurize the autoclave with hydrogen and heat the mixture to a temperature between 70-100°C with stirring.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake.

  • Workup and Salt Formation: After the reaction is complete, cool the reactor and filter off the catalyst. To the aqueous solution of 1,2,4-benzenetriamine, add concentrated hydrochloric acid to precipitate the dihydrochloride salt.

  • Isolation: Collect the precipitated this compound by filtration, wash with a small amount of cold water, and dry under vacuum.

Protocol for Route 2: Multi-step Synthesis (Adapted from CN103102274A for a similar tetraamine synthesis)[4]

Step 1: Dinitration of 1,3-Dichlorobenzene

  • To a stirred solution of potassium nitrate (1.386 moles) in concentrated sulfuric acid (500 ml), add 1,3-dichlorobenzene (0.680 mole).

  • The temperature will rise; maintain the stirred mixture at 120-135°C for one hour.

  • Cool the reaction mixture and pour it over crushed ice.

  • Collect the precipitated 1,3-dichloro-4,6-dinitrobenzene by filtration and recrystallize from ethanol to yield the purified product.

Step 2: Ammonolysis to form 4,6-Dinitro-1,3-phenylenediamine

  • In a high-pressure autoclave, combine 1,3-dichloro-4,6-dinitrobenzene (0.0735 mol), 1,4-dioxane (175 mL), and aqueous ammonia (29%, 0.70 mol).

  • Seal the autoclave, purge with nitrogen, and stir the mixture.

  • Heat the reaction to 150°C and maintain for 5 hours. The pressure will reach approximately 1.5 MPa.

  • After cooling, transfer the reaction mixture to a beaker and add a large volume of water to precipitate the product.

  • Collect the 4,6-dinitro-1,3-phenylenediamine by filtration and dry.

Step 3: Catalytic Hydrogenation and Salt Formation

  • In a high-pressure autoclave, add 4,6-dinitro-1,3-phenylenediamine (0.065 mol), methanol (130 mL), and 10% Pd/C (0.75 g).

  • Seal the autoclave and purge sequentially with nitrogen and hydrogen.

  • Pressurize with hydrogen to 0.5 MPa and heat to 45°C. Maintain these conditions with stirring for 5.5 hours.

  • After cooling and venting, filter the reaction mixture to remove the Pd/C catalyst.

  • To the filtrate, add concentrated hydrochloric acid (e.g., 50 mL).

  • Concentrate the solution under vacuum and cool to induce crystallization.

  • Collect the crystals of this compound by filtration and dry under vacuum.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound.

  • Route 1 (Reduction of 2,4-Dinitroaniline) is a more direct approach.

    • Catalytic hydrogenation (1A) is highly recommended for its clean reaction profile, high yields, and simpler workup, making it suitable for large-scale production where the initial investment in a catalyst is justifiable.

    • Metal/acid reduction (1B) is a classic method that uses inexpensive reagents but suffers from a more challenging workup and generates significant metal waste, making it less favorable from an environmental and process efficiency standpoint.

  • Route 2 (Multi-step Synthesis) , while longer, provides a high degree of control and can produce a very pure product. This route may be advantageous if the starting material, 1,3-dichlorobenzene, is significantly more cost-effective than 2,4-dinitroaniline, or if specific process capabilities for high-pressure reactions are readily available.

Ultimately, the choice of synthesis route will be dictated by the specific needs of the researcher or organization, considering factors such as scale, available equipment, cost of starting materials, and environmental and safety policies. For most laboratory and pilot-scale syntheses where purity and a clean process are priorities, catalytic hydrogenation of 2,4-dinitroaniline (Route 1A) represents the most balanced and advantageous approach.

References

A Comparative Guide to 1,2,4-Benzenetriamine Dihydrochloride and Triaminopyridine in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2,4-Benzenetriamine dihydrochloride and triaminopyridine as monomers in polymerization reactions, with a focus on their application in the synthesis of high-performance polymers such as aramids. Due to the trifunctional nature of these monomers, they are of particular interest for creating cross-linked or hyperbranched polymer architectures.

Monomer Characteristics

A fundamental understanding of the monomer properties is crucial for predicting their behavior in polymerization reactions. The basicity (pKa) of the amine groups is a critical parameter in polycondensation reactions with acyl chlorides, as it influences nucleophilicity and the potential for side reactions.

PropertyThis compound2,4,6-Triaminopyridine
Structure
CAS Number 615-47-4[1][2]1004-38-2[3][4][5]
Molecular Formula C₆H₉N₃·2HCl[1]C₄H₇N₅[3][5]
Molecular Weight 196.08 g/mol 125.13 g/mol [3][5]
pKa of Conjugate Acid Not readily available, but expected to be lower than aliphatic amines due to the aromatic ring.~6.84 (for the related 2,4,6-triaminopyrimidine)[3]
Key Structural Features Benzene ring with three amino groups in 1,2,4 positions. Asymmetrical structure.Pyrimidine ring with three amino groups in 2,4,6 positions. Symmetrical structure.

Polymerization Reactions: A Comparative Overview

Both this compound and triaminopyridine can be used as monomers in polycondensation reactions, typically with diacyl chlorides, to form aromatic polyamides (aramids). The presence of a third amine group allows for the formation of branched or cross-linked polymer networks, which can significantly enhance thermal and mechanical properties but may reduce solubility.

Polycondensation Reaction

The most common method for synthesizing aramids from these monomers is low-temperature solution polycondensation with a diacyl chloride, such as terephthaloyl chloride.

Polycondensation cluster_reaction Low-Temperature Solution Polycondensation Triamine Triamine Monomer (1,2,4-Benzenetriamine or Triaminopyridine) Polymerization Polymerization (Amide Bond Formation) Triamine->Polymerization DiacylChloride Diacyl Chloride (e.g., Terephthaloyl Chloride) DiacylChloride->Polymerization Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->Polymerization Reaction Medium AcidScavenger Acid Scavenger (e.g., Pyridine, LiCl) AcidScavenger->Polymerization Neutralizes HCl Aramid Branched/Cross-linked Aramid Polymer Polymerization->Aramid Forms HCl HCl Polymerization->HCl Byproduct Characterization cluster_structure Structural Analysis cluster_properties Property Analysis Start Synthesized Polymer FTIR FTIR Spectroscopy (Amide bond formation) Start->FTIR NMR NMR Spectroscopy (Polymer structure, if soluble) Start->NMR TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Start->TGA DSC Differential Scanning Calorimetry (DSC) (Glass Transition Temperature) Start->DSC Mechanical Mechanical Testing (Tensile Strength, Modulus) Start->Mechanical Solubility Solubility Tests Start->Solubility

References

A Comparative Guide to Analytical Techniques for Characterizing 1,2,4-Benzenetriamine Dihydrochloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for 1,2,4-Benzenetriamine dihydrochloride, a key intermediate in the synthesis of pharmaceuticals, dyes, and polymers, is critical for ensuring the quality, safety, and efficacy of the final product.[1] This guide provides a comprehensive comparison of key analytical techniques for characterizing the purity of this compound, offering objective performance insights and detailed experimental protocols.

Introduction to Analytical Challenges

This compound is a highly polar, water-soluble aromatic amine salt.[2] The free base form is known to be unstable and susceptible to oxidation.[1] These characteristics present unique challenges for analytical method development, influencing the choice of technique and experimental conditions. Potential impurities in this compound can originate from the multi-step synthesis, which often involves nitration, ammonolysis, and catalytic hydrogenation.[1] These impurities may include starting materials, intermediates like dinitro compounds, by-products, and degradation products.[1]

Comparison of Analytical Techniques

A multi-faceted approach is often necessary for a comprehensive purity assessment of this compound. The most prevalent and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and its impurities between a stationary phase and a liquid mobile phase.Chemical purity (presence of related substances and degradation products).High resolution and accuracy, well-established and widely available for quantifying non-volatile impurities.Can have longer analysis times and higher consumption of organic solvents. The high polarity of the analyte may require specialized columns or mobile phase additives for good retention and peak shape.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).High sensitivity and specificity for volatile compounds.Not suitable for the direct analysis of the non-volatile dihydrochloride salt. Requires headspace or derivatization techniques for certain analytes.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity of a nucleus in an NMR spectrum is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.Absolute purity of the main component.Provides a direct, primary method of quantification without the need for a specific reference standard of the analyte. Can be very accurate and requires minimal sample preparation.[3][4]Lower sensitivity compared to chromatographic methods, may not detect trace-level impurities. Requires specialized equipment and expertise.
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases (e.g., CO2, H2O, N2), which are then measured to determine the mass percentage of each element.Verifies the elemental composition and stoichiometry of the bulk sample.Provides a fundamental measure of purity against the theoretical elemental composition.Insensitive to impurities with the same elemental composition as the analyte. Does not provide information on the nature or quantity of individual impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate and quantify non-volatile impurities and degradation products.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase:

      • A: 0.1% Trifluoroacetic Acid (TFA) in Water

      • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute more hydrophobic impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is suitable for the identification and quantification of volatile organic compounds that may be present as residual solvents from the manufacturing process.

  • Instrumentation: GC system with a headspace autosampler and a Mass Spectrometer (MS) detector.

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute a wide range of solvents.

    • Injector: Split/splitless, operated in split mode.

    • MS Detector: Operated in full scan mode to identify unknown volatiles and in selected ion monitoring (SIM) mode for quantification of specific solvents.

  • Sample Preparation (Headspace):

    • Accurately weigh approximately 100 mg of this compound into a headspace vial.

    • Add a high-boiling point solvent (e.g., DMSO, DMF) to dissolve the sample.

    • Seal the vial and incubate at a specific temperature (e.g., 80°C) for a set time to allow volatile compounds to partition into the headspace.

    • The automated headspace sampler injects a portion of the vapor phase into the GC.

  • Data Analysis: Identification of residual solvents is performed by comparing the mass spectra of the detected peaks with a reference library (e.g., NIST). Quantification is achieved by using an external or internal standard calibration.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

This method provides a direct measurement of the absolute purity of the this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Parameters:

    • Solvent: Deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6, D2O).

    • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

    • Acquisition: A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration) and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.[5]

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Analysis: The purity of the analyte is calculated using the following equation:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Elemental Analysis (EA) for Stoichiometric Verification

This technique verifies the elemental composition of the bulk sample against the theoretical values for C6H9N3·2HCl.

  • Instrumentation: Elemental Analyzer.

  • Procedure:

    • A small, accurately weighed amount of the sample is combusted in a high-oxygen environment.

    • The resulting gases (CO2, H2O, N2, and HCl) are separated and quantified by a detector.

  • Data Analysis: The measured mass percentages of Carbon, Hydrogen, Nitrogen, and Chlorine are compared to the theoretical values.

    ElementTheoretical Mass %
    Carbon (C)36.75%
    Hydrogen (H)5.65%
    Nitrogen (N)21.43%
    Chlorine (Cl)36.17%

    A close agreement between the experimental and theoretical values (typically within ±0.4%) provides evidence of high purity.[1]

Visualization of Workflows and Logical Relationships

Analytical_Workflow_Selection cluster_purity Purity Type cluster_technique Analytical Technique start Purity Assessment of This compound Chemical_Purity Chemical Purity (Related Substances) start->Chemical_Purity Volatile_Impurities Volatile Impurities (Residual Solvents) start->Volatile_Impurities Absolute_Purity Absolute Purity (Assay) start->Absolute_Purity Elemental_Composition Elemental Composition start->Elemental_Composition HPLC HPLC Chemical_Purity->HPLC GCMS GC-MS Volatile_Impurities->GCMS qNMR qNMR Absolute_Purity->qNMR EA Elemental Analysis Elemental_Composition->EA

HPLC_Workflow prep Sample Preparation (Weighing, Dissolution, Filtration) hplc HPLC System prep->hplc column C18 Column hplc->column detector UV/PDA Detector column->detector data Data Acquisition (Chromatogram) detector->data analysis Data Analysis (Peak Integration, Area % Calculation) data->analysis result Purity Report analysis->result

Forced_Degradation_Pathway cluster_stress Stress Conditions API 1,2,4-Benzenetriamine dihydrochloride Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Thermal API->Thermal Photo Photolytic API->Photo Method Stability-Indicating HPLC Method API->Method Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants Degradants->Method Validation Method Validation Method->Validation

Conclusion

The characterization of this compound purity requires a combination of analytical techniques to obtain a comprehensive profile of the material. HPLC is the workhorse for identifying and quantifying non-volatile related substances, while GC-MS is essential for controlling volatile impurities like residual solvents. For an accurate determination of the absolute purity of the main component, qNMR serves as a powerful, direct method. Elemental analysis provides fundamental confirmation of the compound's stoichiometry. The choice and implementation of these methods should be guided by the specific requirements of the application and validated to ensure reliable and accurate results. Forced degradation studies are also a critical component in developing a robust, stability-indicating HPLC method that can separate the active ingredient from any potential degradation products formed during storage or handling.

References

A Comparative Guide to HPLC and Titration Methods for the Analysis of 1,2,4-Benzenetriamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

The selection of an analytical method hinges on a variety of factors including the required precision, accuracy, sensitivity, and the nature of the sample matrix. Below is a table summarizing the expected performance characteristics of HPLC and titration methods for the analysis of 1,2,4-Benzenetriamine dihydrochloride. The HPLC data is based on typical performance for related aromatic amines.

ParameterHPLC Method (Reversed-Phase)Titration Methods
Linearity (R²) >0.999[1][2]Not Applicable (Direct Measurement)
Accuracy (% Recovery) 85 - 115%[2][3]98 - 102%
Precision (%RSD) < 2%[2]< 1%[4]
Limit of Detection (LOD) 0.01 - 0.1 µg/mLAnalyte dependent, typically in the mg range
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mLAnalyte dependent, typically in the mg range
Specificity High (separates from impurities)Moderate to Low (potential interference)
Analysis Time per Sample 10 - 30 minutes5 - 15 minutes
Instrumentation Cost HighLow
Solvent/Reagent Consumption HighModerate

Experimental Protocols

Detailed methodologies for both HPLC and titration are provided below. These protocols are based on established analytical procedures for similar compounds and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method describes a reversed-phase HPLC approach for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 3.0). The gradient or isocratic elution will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for 1,2,4-Benzenetriamine (to be determined, likely around 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peak corresponding to 1,2,4-Benzenetriamine by its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Titration Methods

Two titration methods are presented: a non-aqueous potentiometric titration for the assay of the amine groups and an argentometric titration for the determination of the hydrochloride content.

This method is suitable for the direct assay of the basic amine functional groups.

Instrumentation and Reagents:

  • Titrator: An automatic potentiometric titrator with a suitable electrode (e.g., glass electrode).

  • Solvent: Glacial acetic acid.[5][6]

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.[5][6]

  • Standard: Potassium hydrogen phthalate (for standardization of perchloric acid).

Procedure:

  • Standardization of Titrant: Standardize the 0.1 N perchloric acid solution against a known weight of dried potassium hydrogen phthalate dissolved in glacial acetic acid.

  • Sample Preparation: Accurately weigh a quantity of this compound and dissolve it in glacial acetic acid.

  • Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid, monitoring the potential change with the electrode. The endpoint is the point of maximum inflection on the titration curve.

  • Calculation: Calculate the purity of this compound based on the volume of titrant consumed and the stoichiometry of the reaction (three amine groups per molecule).

This method determines the amount of hydrochloride in the salt form.

Instrumentation and Reagents:

  • Burette and Titration Flask.

  • Titrant: 0.1 N Silver nitrate (AgNO₃) solution.[7]

  • Indicator: Potassium chromate (K₂CrO₄) solution (for Mohr's method).[7][8][9]

  • Solvent: Deionized water.

Procedure:

  • Standardization of Titrant: Standardize the 0.1 N silver nitrate solution against a known weight of dried sodium chloride.

  • Sample Preparation: Accurately weigh a quantity of this compound and dissolve it in deionized water.

  • Titration (Mohr's Method): Add a few drops of potassium chromate indicator to the sample solution. Titrate with the standardized silver nitrate solution until the first permanent reddish-brown precipitate of silver chromate is observed.[8][9]

  • Calculation: Calculate the percentage of hydrochloride in the sample based on the volume of silver nitrate consumed. This can be used to confirm the salt stoichiometry.

Method Comparison and Workflow

The choice between HPLC and titration depends on the specific analytical needs. HPLC offers high specificity and sensitivity, making it ideal for purity analysis and the determination of low-level impurities. Titration, on the other hand, is a simpler, less expensive technique that can provide high precision for the assay of bulk material.

Method_Comparison cluster_hplc HPLC Method cluster_titration Titration Method hplc_prep Sample & Standard Preparation hplc_analysis Chromatographic Separation hplc_prep->hplc_analysis hplc_detection UV Detection hplc_analysis->hplc_detection hplc_quant Quantification (Peak Area) hplc_detection->hplc_quant end_hplc Results hplc_quant->end_hplc High Specificity, Good for Impurity Profiling titration_prep Sample Preparation & Standardization titration_titrate Titration with Standard Solution titration_prep->titration_titrate titration_endpoint Endpoint Detection (Potentiometric/Visual) titration_titrate->titration_endpoint titration_calc Calculation of Purity/Content titration_endpoint->titration_calc end_titration Results titration_calc->end_titration High Precision, Cost-Effective for Assay start start->hplc_prep Analysis of 1,2,4-Benzenetriamine dihydrochloride start->titration_prep Analysis of 1,2,4-Benzenetriamine dihydrochloride

Caption: Comparative workflow of HPLC and Titration methods.

Logical Relationship of Method Selection

The decision to use HPLC versus titration is often guided by the specific analytical question being asked. The following diagram illustrates the logical considerations for method selection.

Logical_Relationship start Analytical Requirement? assay Assay of Bulk Drug (High Concentration) start->assay Purity of Main Component impurities Impurity Profiling or Trace Analysis start->impurities Presence of Other Components titration Titration is Preferred assay->titration hplc HPLC is Preferred impurities->hplc cost_precision Considerations: - Cost - Simplicity - High Precision titration->cost_precision specificity_sensitivity Considerations: - Specificity - Sensitivity - Complex Matrix hplc->specificity_sensitivity

Caption: Decision tree for selecting an analytical method.

References

comparative study of polymers synthesized from different aromatic triamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of aromatic triamines as core structural units in polymer synthesis has paved the way for a new generation of high-performance materials. Their unique three-dimensional, propeller-like, or planar C₃-symmetric structures give rise to polymers with exceptional thermal stability, solubility, and valuable optoelectronic properties. This guide provides a comparative overview of polymers synthesized from different aromatic triamines, supported by experimental data and detailed protocols.

Aromatic triamines, such as tris(4-aminophenyl)amine (TAPA) and its derivatives, serve as versatile building blocks for creating complex, hyperbranched, or crosslinked polymer architectures like polyimides and polyamides.[1] These materials are finding applications in advanced fields, from gas separation membranes to organic electronics.[2] The structure of the triamine monomer is a critical determinant of the final polymer's properties; for instance, the inclusion of bulky side groups or modifying the core aromatic structure can significantly enhance solubility and processability without compromising thermal resistance.

Comparative Performance Data

The following table summarizes the key performance indicators of various polymers synthesized from different aromatic triamine-based monomers. The data highlights the influence of the monomer structure and the resulting polymer type on thermal, mechanical, and electrochemical properties.

Triamine-based Monomer ClassPolymer TypeGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)SolubilityKey Features & Applications
Triphenylamine (TPA) Core with Amide Linkages Poly(amide-imide)s (PAIs)296 - 355> 500 (in N₂)Soluble in NMP, DMAc, DMF, DMSOExcellent electrochemical stability, strong electrochromic changes (pale yellow to blue/green), suitable for smart windows and displays.[3][4]
TPA Core with Benzimidazole Pendants Polyimides (PIs)~280> 529 (in N₂)Soluble in THF, CHCl₃, NMP, DMAcHigh thermal stability, reversible redox behavior, potential for novel electrochromic materials.[5]
TPA Core (General) Polyamides237 - 298490 - 535 (in N₂)Generally soluble in polar aprotic solventsHigh thermal stability and good mechanical properties.[3]
Planar Triamine (e.g., 1,3,5-Triaminobenzene) Covalent Organic Frameworks (COFs)High (not typically measured by Tg)> 400InsolubleHigh porosity and surface area, used for gas capture and separation.[6][7]

Experimental Methodologies

Detailed and consistent experimental protocols are crucial for the synthesis and characterization of high-performance polymers. Below are generalized methodologies for key procedures cited in the literature.

Synthesis of Poly(amide-imide)s via Two-Step Polycondensation

This procedure describes a common pathway for synthesizing polymers from triamine-derived monomers.

  • Monomer Preparation: A triamine-based diamine monomer (e.g., 4,4′-bis(p-aminobenzamido)triphenylamine) is synthesized first, often through a multi-step process involving nitration followed by catalytic reduction.[3]

  • Polymerization to Poly(amic acid): The diamine monomer (1.0 mmol) is dissolved in an anhydrous polar aprotic solvent like N,N-dimethylacetamide (DMAc) to achieve a solution with approximately 10-20 wt% solid content. An equimolar amount of an aromatic tetracarboxylic dianhydride (1.0 mmol) is then added to the solution. The mixture is stirred at room temperature under a nitrogen atmosphere for 6-24 hours to form a viscous poly(amic acid) solution.[3][5]

  • Chemical Imidization: To the poly(amic acid) solution, a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 100°C) for several hours to facilitate the conversion into the final poly(amide-imide).[3]

  • Polymer Isolation: The resulting polymer solution is poured into an excess of a non-solvent like ethanol or methanol to precipitate the polymer. The fibrous or powdered polymer is then collected by filtration, washed thoroughly, and dried in a vacuum oven at 120°C for 24 hours.

Characterization Protocols
  • Thermal Analysis (TGA/DSC):

    • Thermogravimetric Analysis (TGA): To determine thermal stability, samples are heated on a TGA instrument from room temperature to 800°C at a heating rate of 20 °C/min under a nitrogen or air atmosphere. The temperature at which 5% weight loss occurs (Td5) is recorded.[3][5]

    • Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) is determined by heating the polymer samples, typically at a rate of 20 °C/min. The sample is heated to above its expected Tg, rapidly cooled to an amorphous state, and then reheated for a second heating cycle, where the Tg is measured as the midpoint of the baseline shift.[3][8]

  • Electrochemical Analysis (Cyclic Voltammetry):

    • Polymer films are cast or sprayed onto an indium tin oxide (ITO) coated glass substrate, which serves as the working electrode.[5]

    • The analysis is performed using a three-electrode setup with a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference electrode.

    • The electrodes are immersed in an electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).

    • The potential is swept at a defined scan rate (e.g., 50 mV/s) to observe the reversible oxidation and reduction peaks of the polymer film.[3][5]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for a comparative study of polymers derived from aromatic triamines, from monomer synthesis to final property analysis.

G cluster_0 Monomer Synthesis & Selection cluster_1 Polymerization cluster_2 Processing cluster_3 Characterization cluster_4 Analysis M1 Aromatic Triamine Core (e.g., TAPA, TAB) P1 Solution Polycondensation (e.g., in DMAc, NMP) M1->P1 M2 Co-monomers (Dianhydrides, Diacyl Chlorides) M2->P1 PR1 Precipitation & Purification P1->PR1 PR2 Solution Casting / Film Formation PR1->PR2 C1 Structural (FTIR, NMR) PR2->C1 C2 Thermal (TGA, DSC) PR2->C2 C3 Electrochemical (Cyclic Voltammetry) PR2->C3 C4 Mechanical (Tensile Testing) PR2->C4 A1 Comparative Analysis of Structure-Property Relationships C1->A1 C2->A1 C3->A1 C4->A1

Caption: Workflow for synthesis and comparative analysis of polymers.

References

Unveiling the Brilliance: A Comparative Guide to Fluorescent Carbon Dots from Diverse Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for optimal fluorescent probes is relentless. Carbon dots (CDs), with their inherent biocompatibility, photostability, and tunable fluorescence, have emerged as frontrunners. However, the performance of these nanoscale luminophores is intrinsically linked to their origin—the precursor materials used for their synthesis. This guide provides a comprehensive comparison of fluorescent carbon dots derived from various precursors, supported by experimental data and detailed protocols to aid in the selection of the most suitable CDs for your research needs.

The choice of precursor is a critical determinant of the physicochemical and optical properties of carbon dots. Precursors can be broadly categorized into two main groups: chemical and natural (biomass). Chemical precursors, such as citric acid, offer a higher degree of control and reproducibility, while natural precursors are lauded for their green, sustainable, and often cost-effective nature.[1][2] This guide will delve into the performance metrics of CDs synthesized from representatives of both categories.

Performance Metrics: A Quantitative Comparison

The efficacy of fluorescent carbon dots is evaluated based on several key performance indicators. Quantum yield (QY), a measure of the efficiency of fluorescence, is a primary consideration.[3] Particle size influences the CDs' cellular uptake and in vivo biodistribution. Photostability determines the longevity of the fluorescent signal under continuous excitation, a crucial factor for long-term imaging. Finally, cytotoxicity is a paramount concern for all biomedical applications.[4][5]

Precursor TypePrecursor Example(s)Synthesis MethodAverage Particle Size (nm)Quantum Yield (%)CytotoxicityReference
Chemical Citric Acid & PhenylalanineHydrothermal-up to 65Low[6]
Chemical Citric Acid & DiethylenetriamineMicrowave--Low[7]
Natural Bamboo, WoodCarbonization3-70.90 - 12.34Low[8]
Natural Mahonia oiwakensis (herb)Hydrothermal3-710.86Low[8]
Natural PineappleHydrothermal3-70.35 - 0.71Low[8]
Natural Food WasteUltrasonic Treatment--Low[9]

Note: '-' indicates data not specified in the cited source.

Experimental Protocols: Synthesizing and Characterizing Carbon Dots

Reproducibility in nanomaterial synthesis is key. The following are generalized yet detailed protocols for the synthesis and characterization of fluorescent carbon dots, based on commonly employed methods.

Synthesis of Carbon Dots via Hydrothermal Method

The hydrothermal method is a popular bottom-up approach for synthesizing CDs from both chemical and natural precursors.[10][11]

Protocol:

  • Precursor Preparation: Dissolve the chosen precursor (e.g., citric acid and urea, or a biomass source like fruit peel) in a suitable solvent, typically deionized water, in a Teflon-lined autoclave.[12]

  • Hydrothermal Reaction: Seal the autoclave and heat it in an oven at a specific temperature (typically 160-220°C) for a defined duration (4-12 hours).[3][10]

  • Purification: After cooling to room temperature, the resulting brownish-black solution is purified to remove larger aggregates and unreacted precursors. This is commonly achieved through centrifugation followed by dialysis against deionized water for 24-48 hours.[12]

  • Lyophilization: The purified CD solution is then lyophilized (freeze-dried) to obtain a solid powder for storage and further use.[12]

Characterization of Carbon Dots

A thorough characterization is essential to understand the properties of the synthesized CDs.

Protocol:

  • Optical Properties:

    • UV-Vis Spectroscopy: To determine the absorption spectrum of the CDs.[7]

    • Fluorescence Spectroscopy: To measure the excitation and emission spectra and to calculate the quantum yield using a reference standard (e.g., quinine sulfate).[7]

  • Morphological and Structural Analysis:

    • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the CDs.[13]

    • X-ray Diffraction (XRD): To analyze the crystalline structure of the CDs.[8]

  • Surface Chemistry:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present on the surface of the CDs.

    • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the surface atoms.[4]

  • In Vitro Cytotoxicity Assessment:

    • MTT Assay: This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, their viability after incubation with CDs at various concentrations.[4] A cell viability of over 80% is generally considered to indicate good biocompatibility.[4]

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the synthesis and characterization workflow, as well as a comparison of common synthesis approaches.

G Experimental Workflow for Carbon Dot Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Precursor Precursor Selection (Chemical or Natural) Method Synthesis Method (e.g., Hydrothermal, Microwave) Precursor->Method Purification Purification (Centrifugation, Dialysis) Method->Purification Final_Product Carbon Dot Powder (Lyophilization) Purification->Final_Product Optical Optical Properties (UV-Vis, Fluorescence) Final_Product->Optical Structural Structural Analysis (TEM, XRD) Final_Product->Structural Surface Surface Chemistry (FTIR, XPS) Final_Product->Surface Biological Biological Evaluation (Cytotoxicity) Final_Product->Biological

Caption: A streamlined workflow for the synthesis and subsequent characterization of fluorescent carbon dots.

G Comparison of Common 'Bottom-Up' Synthesis Methods for Carbon Dots cluster_hydrothermal Hydrothermal/Solvothermal cluster_microwave Microwave Irradiation cluster_pyrolysis Pyrolysis/Combustion Start Organic Precursors HT_Process High Temperature & Pressure in Autoclave Start->HT_Process MW_Process Rapid Heating via Microwaves Start->MW_Process Pyr_Process Thermal Decomposition at High Temperature Start->Pyr_Process HT_CDs Carbon Dots HT_Process->HT_CDs MW_CDs Carbon Dots MW_Process->MW_CDs Pyr_CDs Carbon Dots Pyr_Process->Pyr_CDs

Caption: A comparison of three prevalent "bottom-up" methods for the synthesis of carbon dots from organic precursors.[14]

The Precursor-Property Relationship: A Deeper Dive

The choice of precursor directly impacts the final properties of the CDs. For instance, nitrogen-doping, achieved by using nitrogen-containing precursors like amino acids or amines, can significantly enhance the quantum yield and modulate the emission wavelength.[2][6] CDs derived from natural biomass often inherit a rich surface chemistry with abundant hydroxyl and carboxyl groups, which can improve their water solubility and facilitate further functionalization for targeted bioimaging.[1][9]

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 1,2,4-Benzenetriamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of chemical research and drug development is the unambiguous confirmation of a molecule's three-dimensional structure. This guide provides a comparative overview of analytical techniques for the structural validation of 1,2,4-Benzenetriamine dihydrochloride, a key building block in the synthesis of various organic compounds. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available in crystallographic databases, this document outlines the principles and experimental workflows of this gold-standard technique and compares it with other powerful spectroscopic methods.

For researchers, scientists, and professionals in drug development, understanding the strengths and limitations of different analytical methods is paramount for ensuring the integrity of their work. This guide will delve into the experimental protocols and data interpretation of single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in the context of validating the structure of this compound.

Single-Crystal X-ray Crystallography: The Definitive Structure Determination

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] It provides unequivocal information about bond lengths, bond angles, and the overall molecular geometry.[1][3]

Experimental Protocol:

The process begins with the growth of a high-quality single crystal of the compound, typically ranging from 30 to 300 microns in size.[1] This crystal is then mounted on a goniometer and placed in a focused X-ray beam. As the crystal is rotated, a detector records the diffraction pattern of the X-rays.[1]

Data Presentation:

The primary data from an XRD experiment is a set of crystallographic parameters that describe the unit cell of the crystal and the positions of all atoms within it. This information is typically presented in a Crystallographic Information File (CIF). Key parameters that would be determined for this compound are summarized in the table below (hypothetical data).

ParameterDescriptionExpected Information for this compound
Crystal System The basic geometric framework of the crystal lattice.e.g., Monoclinic, Orthorhombic
Space Group The symmetry elements present in the crystal structure.e.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths of the sides and the angles between them for the smallest repeating unit of the crystal.e.g., a = 8.5 Å, b = 12.3 Å, c = 7.9 Å, β = 95°
Atomic Coordinates (x, y, z) The precise position of each atom in the unit cell.Would confirm the 1,2,4-substitution pattern of the amine groups on the benzene ring and the positions of the chloride counter-ions.
Bond Lengths (Å) The distances between bonded atoms.Would provide precise C-C, C-N, and N-H bond lengths.
**Bond Angles (°) **The angles formed by three connected atoms.Would confirm the geometry of the benzene ring and the amine groups.

Workflow for Single-Crystal X-ray Crystallography:

xray_workflow A Crystal Growth B Crystal Mounting A->B C X-ray Diffraction Data Collection B->C D Data Processing & Structure Solution C->D E Structure Refinement & Validation D->E F Crystallographic Information File (CIF) E->F

Workflow for Single-Crystal X-ray Diffraction.
Alternative and Complementary Validation Techniques

While X-ray crystallography provides the most detailed structural information, other spectroscopic methods are essential for confirming the identity and purity of a compound, especially when suitable crystals cannot be obtained.

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR would be particularly informative.

Experimental Protocol:

A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and placed in an NMR tube. The tube is then inserted into the NMR spectrometer, and the spectra are acquired.

Data Presentation:

NMR data is presented as a spectrum of resonant frequencies (chemical shifts) for the different nuclei.

TechniqueExpected Data for this compound
¹H NMR - Chemical Shift (δ, ppm): Signals corresponding to the aromatic protons and the amine protons. The chemical shifts of the aromatic protons would be indicative of their positions relative to the three amino groups.[4][5][6][7] The amine protons (-NH₃⁺) would likely appear as a broad signal due to exchange with the solvent and hydrogen bonding.[8] - Integration: The relative areas under the peaks would correspond to the number of protons giving rise to each signal, confirming the ratio of aromatic to amine protons.[9] - Splitting Pattern (Multiplicity): The splitting of the aromatic proton signals would provide information about the number of neighboring protons, further confirming the 1,2,4-substitution pattern.[9]
¹³C NMR - Chemical Shift (δ, ppm): Signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the attached amino groups, helping to confirm their positions.[10]

Workflow for NMR Spectroscopy:

nmr_workflow A Sample Dissolution B NMR Tube Preparation A->B C Data Acquisition in Spectrometer B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis & Interpretation D->E F Structure Confirmation E->F

Workflow for NMR Spectroscopy.

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12][13]

Experimental Protocol:

A solid sample can be prepared as a KBr pellet, where a small amount of the sample is ground with potassium bromide and pressed into a thin disk.[14] Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Presentation:

An FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). Specific absorption bands correspond to the vibrations of different chemical bonds.

Functional GroupExpected Absorption Bands (cm⁻¹) for this compound
N-H Stretch (Ammonium Salt) Broad absorption in the range of 3200-2800 cm⁻¹, characteristic of the N-H⁺ stretching vibrations in the ammonium salt.[15]
N-H Bend (Ammonium Salt) Asymmetric and symmetric bending vibrations typically found between 1625-1500 cm⁻¹.[15]
C-N Stretch (Aromatic Amine) Absorption in the region of 1335-1250 cm⁻¹.[16]
C=C Stretch (Aromatic Ring) Peaks in the 1600-1450 cm⁻¹ region.
C-H Bend (Aromatic) Out-of-plane bending vibrations below 900 cm⁻¹, which can be indicative of the substitution pattern.

Workflow for FTIR Spectroscopy:

ftir_workflow A Sample Preparation (e.g., KBr pellet) B Placement in Spectrometer A->B C IR Spectrum Acquisition B->C D Data Analysis & Peak Assignment C->D E Functional Group Identification D->E

Workflow for FTIR Spectroscopy.

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a compound and providing information about its structure through fragmentation patterns.[17][18][19]

Experimental Protocol:

A small amount of the sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) and Electron Impact (EI). The resulting ions are then separated based on their m/z ratio and detected.

Data Presentation:

A mass spectrum is a plot of ion abundance versus m/z.

Data PointExpected Information for this compound
Molecular Ion Peak (M⁺) The peak corresponding to the intact molecule. For this compound (C₆H₉N₃·2HCl), the molecular weight is 196.08 g/mol . In ESI-MS, one might observe the protonated molecule [M+H]⁺ at m/z 124.08 (for the free base C₆H₉N₃).
Isotopic Pattern The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[20]
Fragmentation Pattern Under EI conditions, the molecule would likely fragment in a predictable manner, providing clues about its structure. The fragmentation of the benzene ring and the loss of amine groups would generate characteristic fragment ions.[21][22][23]

Workflow for Mass Spectrometry:

ms_workflow A Sample Introduction B Ionization A->B C Mass Analysis B->C D Detection C->D E Data Analysis (Mass Spectrum) D->E F Molecular Weight & Fragmentation Analysis E->F

Workflow for Mass Spectrometry.

Conclusion

The definitive validation of the structure of this compound would be achieved through single-crystal X-ray crystallography. However, in the absence of publicly available crystallographic data, a combination of spectroscopic techniques provides a robust and reliable means of structural confirmation. NMR spectroscopy is invaluable for determining the connectivity of atoms, FTIR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and fragmentation information. For researchers and drug development professionals, the integrated use of these techniques is essential for the comprehensive characterization and validation of chemical structures.

References

A Comparative Guide to the Stability of 1,2,4-Benzenetriamine and its Nitro-Substituted Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 1,2,4-benzenetriamine and its nitro-substituted analogs. The introduction of a nitro group to an aromatic amine backbone can significantly alter the molecule's stability, a critical consideration in the development of pharmaceuticals and other advanced materials. While direct, comprehensive experimental data for nitro-substituted 1,2,4-benzenetriamine is limited in publicly accessible literature, this guide synthesizes available information on the parent compound and analogous structures to provide a predictive comparison of their thermal and mechanical stability.

Introduction to Stability in Aromatic Amines

The stability of aromatic amines is influenced by the nature and position of substituents on the benzene ring. Amino groups (-NH₂) are generally electron-donating, which can enhance thermal stability. Conversely, nitro groups (-NO₂) are strongly electron-withdrawing, which tends to decrease the overall stability of the molecule and increase its sensitivity to heat, impact, and friction.[1] The asymmetrical substitution pattern of 1,2,4-benzenetriamine creates a unique electronic environment that influences its reactivity and stability compared to more symmetrical isomers like 1,3,5-triaminobenzene. The free base of polyamino-benzenes is also known to be susceptible to aerial oxidation, and conversion to a hydrochloride salt can significantly improve stability.

Comparative Stability Analysis

This section compares the known and predicted stability parameters of 1,2,4-benzenetriamine with its hypothetical nitro-substituted analog, 5-nitro-1,2,4-benzenetriamine. The data for the nitro-substituted analog is inferred from structurally related aminonitrobenzene compounds due to the absence of direct experimental values in the available literature.

Thermal Stability

Thermal stability is a measure of a compound's resistance to decomposition upon heating. It is commonly evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

CompoundStructureMelting Point (°C)Decomposition Onset (°C)Data Source
1,2,4-Benzenetriamine 1,2,4-Benzenetriamine structure96 - 100> 290 (Predicted based on analogous compounds)[2]Vendor Data
5-nitro-1,2,4-benzenetriamine 5-nitro-1,2,4-benzenetriamine structure206 - 207~205 (Inferred from related compounds)[3][4]

The introduction of a nitro group is expected to significantly lower the decomposition temperature. For instance, studies on other amino-nitro substituted benzene derivatives have shown that increasing the number of nitro groups decreases thermal stability. For example, a dihydroxy-diamino-dinitrobenzene derivative has a decomposition temperature of 291°C, while the corresponding dihydroxy-amino-trinitrobenzene derivative decomposes at a much lower temperature of 205°C.[3]

Mechanical Sensitivity (Impact and Friction)

For compounds containing nitro groups, sensitivity to mechanical stimuli such as impact and friction is a critical safety and stability parameter. These are typically measured using standardized tests like the BAM drop-hammer for impact sensitivity and the BAM friction apparatus.

CompoundImpact Sensitivity (H₅₀, cm)Friction Sensitivity (N)Data Source
1,2,4-Benzenetriamine Not typically measured (expected to be insensitive)Not typically measured (expected to be insensitive)N/A
5-nitro-1,2,4-benzenetriamine < 160 (Predicted)> 360 (Predicted)Inferred from analogous compounds

Note: H₅₀ is the height from which a standard weight causes detonation in 50% of trials; lower values indicate higher sensitivity. For friction sensitivity, a higher force (in Newtons) required for initiation indicates lower sensitivity.

Nitroaromatic compounds are known to be sensitive to impact and friction, and it is anticipated that 5-nitro-1,2,4-benzenetriamine would be classified as a sensitive material. For comparison, the well-known explosive 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) is noted for its relative insensitivity, highlighting that the arrangement and number of amino and nitro groups play a crucial role in determining mechanical sensitivity.[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and comparable stability data.

Thermal Analysis: TGA/DSC

Objective: To determine the melting point and decomposition temperature of the compound.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (1-5 mg) is placed in an aluminum or ceramic pan.

  • Instrumentation: A simultaneous TGA/DSC analyzer is used.

  • Atmosphere: The analysis is conducted under an inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 50 mL/min).

  • Temperature Program: The sample is heated at a linear rate, commonly 10 °C/min, over a temperature range that encompasses the expected melting and decomposition events (e.g., 30 °C to 400 °C).

  • Data Analysis: The DSC curve reveals endothermic events (melting) and exothermic events (decomposition). The TGA curve shows the corresponding mass loss during decomposition. The onset temperature of the major mass loss event in the TGA curve is typically reported as the decomposition temperature.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg of Sample pan Place in TGA/DSC Pan weigh->pan load Load Sample into TGA/DSC Analyzer pan->load purge Purge with N₂ (50 mL/min) load->purge heat Heat at 10 °C/min to 400 °C purge->heat record Record Heat Flow (DSC) & Mass Loss (TGA) heat->record analyze Determine Melting Point & Decomposition Onset record->analyze

Workflow for Thermal Stability Analysis using TGA/DSC.
Mechanical Sensitivity: BAM Friction Test

Objective: To determine the sensitivity of a substance to frictional stimuli.

Methodology:

  • Sample Preparation: A small amount of the test substance (approximately 10 mm³) is spread on a porcelain plate.

  • Instrumentation: A BAM friction apparatus, consisting of a fixed porcelain pin and a movable porcelain plate, is used.

  • Procedure: The porcelain pin is pressed onto the sample with a specific load, and the porcelain plate is moved back and forth once.

  • Testing: The test is performed at various load levels. For each load, multiple trials are conducted to determine if an explosion, flame, or crackling sound occurs.

  • Data Analysis: The result is reported as the lowest load at which an event is observed in at least one of six trials, or as the load at which there is a 50% probability of initiation (F₅₀).

Friction_Sensitivity_Workflow cluster_setup Test Setup cluster_test Testing Procedure cluster_eval Evaluation sample Place ~10 mm³ of Sample on Porcelain Plate assemble Assemble in BAM Friction Apparatus sample->assemble load Apply Specific Load with Porcelain Pin assemble->load friction Move Plate Back and Forth Once load->friction observe Observe for Explosion, Flame, or Sound friction->observe repeat Repeat at Various Loads observe->repeat determine Determine Lowest Initiation Load or F₅₀ repeat->determine

Workflow for BAM Friction Sensitivity Testing.

Conclusion

The introduction of a nitro group onto the 1,2,4-benzenetriamine scaffold is predicted to significantly decrease its stability. Thermally, the decomposition temperature is expected to be substantially lower for the nitro-substituted analog. Mechanically, the nitro-substituted compound is likely to be sensitive to impact and friction, a critical consideration for handling and safety. While direct experimental data for nitro-substituted 1,2,4-benzenetriamine remains elusive, the analysis of structurally similar compounds provides a strong basis for these predictions. Further experimental investigation is warranted to precisely quantify the stability of these compounds and to fully understand the structure-stability relationships within this class of molecules.

References

evaluation of different catalysts for the hydrogenation of dinitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of dinitroanilines is a pivotal transformation in synthetic chemistry, providing access to valuable phenylenediamines, which are key building blocks in the pharmaceutical, dye, and polymer industries. The choice of catalyst is critical, directly influencing reaction efficiency, selectivity, and the economic viability of the process. This guide offers an objective comparison of common catalysts used for this reaction, supported by experimental data, to aid in the selection of the most appropriate catalytic system for your research and development needs.

Catalyst Performance: A Comparative Overview

The selection of a catalyst for dinitroaniline hydrogenation hinges on a balance of activity, selectivity, cost, and the specific isomeric substrate. Noble metal catalysts, such as palladium, platinum, and ruthenium, are highly active but come at a higher cost. Nickel-based catalysts, particularly Raney® Nickel, offer a cost-effective alternative, though sometimes with lower selectivity.

Quantitative Data Summary

The following tables summarize the performance of various catalysts for the hydrogenation of dinitroaniline isomers. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.

Table 1: Catalytic Hydrogenation of m-Dinitroaniline

CatalystSupportTemp. (°C)Pressure (MPa)SolventTime (h)Conversion (%)Selectivity to m-Nitroaniline (%)Selectivity to m-Phenylenediamine (%)
5% Pd/CCarbon313.4Acetone-9095-
5% Pt/CCarbon5016 (scCO₂)Supercritical CO₂-4897-
Ru-SnOₓ/Al₂O₃Alumina1004Ethanol2100>97-
Raney® Ni-1307-4-6High-High

Table 2: Catalytic Hydrogenation of o- and p-Dinitroaniline (Illustrative Data)

Note: Directly comparable side-by-side data for o- and p-isomers is less common in the literature. The following represents typical performance.

CatalystSubstrateTemp. (°C)Pressure (MPa)SolventConversion (%)Selectivity to corresponding Nitroaniline (%)
Ru/Co-, m-, p-DNB--->95>95
Raney® NiDinitrotoluene--Isopropanol/WaterHigh-

In-Depth Catalyst Profiles

Noble Metal Catalysts: High Activity and Selectivity

Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) catalysts, typically supported on carbon (Pd/C, Pt/C) or alumina (Ru/Al₂O₃), are highly effective for the hydrogenation of dinitroanilines.

  • Palladium on Carbon (Pd/C): Often the catalyst of choice for nitro group reductions due to its high activity and relatively lower cost among noble metals.[1] It can achieve high selectivity for the intermediate nitroaniline under controlled conditions.[2] However, it can also be prone to dehalogenation if the substrate contains halogen substituents.

  • Platinum on Carbon (Pt/C): Exhibits excellent activity and can be more robust than Pd/C in certain applications. It has been shown to be highly selective for the formation of m-nitroaniline from m-dinitrobenzene.[3]

  • Ruthenium-based Catalysts (e.g., Ru-SnOₓ/Al₂O₃): Ruthenium catalysts, particularly when modified with promoters like tin oxide, have demonstrated exceptional performance. The Ru-SnOₓ/Al₂O₃ system shows high conversion and selectivity to m-nitroaniline, along with good stability and reusability.[3][4] The promoter is thought to create an electron-deficient ruthenium center, which favors the adsorption of the nitro group.[3][4]

Nickel-Based Catalysts: A Cost-Effective Workhorse

Raney® Nickel is a widely used, cost-effective catalyst for the hydrogenation of a broad range of functional groups, including nitro groups.[5]

  • Activity: Raney® Nickel is known for its high activity, which can sometimes lead to over-reduction to the fully hydrogenated diamine if the reaction is not carefully controlled.

  • Selectivity: While highly active, Raney® Nickel may exhibit lower chemoselectivity compared to precious metal catalysts, especially in molecules with multiple reducible functional groups.[1]

  • Handling: A significant drawback of Raney® Nickel is its pyrophoric nature when dry, requiring careful handling as a slurry in water or a suitable solvent.[5]

Experimental Protocols

Hydrogenation of m-Dinitrobenzene using Ru-SnOₓ/Al₂O₃ Catalyst

This protocol is based on the work of Cheng et al.[3]

Catalyst Preparation (SnOₓ/Al₂O₃ support):

  • Add 1.9 g of γ-Al₂O₃ and 0.4 mmol of SnCl₄·5H₂O to 20 mL of deionized water and stir at 70 °C.

  • Slowly add a solution of 1.2 mmol of Na₂CO₃ in 5 mL of deionized water to the mixture and continue stirring for 2 hours.

  • Centrifuge the resulting precipitate, wash with deionized water and then with pure ethanol.

  • Dry the solid in a vacuum oven at 80 °C for 6 hours.

  • Calcinate the dried powder in a nitrogen atmosphere at 400 °C for 2 hours.

Ruthenium Impregnation:

  • Add 0.98 g of the prepared SnOₓ/Al₂O₃ support and 0.2 mmol of RuCl₃·3H₂O to 20 mL of deionized water and stir at 70 °C.

  • Follow the same precipitation, washing, and drying steps as for the support preparation.

Hydrogenation Procedure:

  • Charge a 100-mL autoclave equipped with a magnetic stirrer with 2 mmol of m-dinitrobenzene, 20 mg of the Ru-SnOₓ/Al₂O₃ catalyst, and 20 mL of ethanol.

  • Seal the reactor and flush it three times with nitrogen gas to remove air.

  • Heat the reactor to 100 °C.

  • Introduce hydrogen gas to a pressure of 4 MPa.

  • Stir the reaction mixture at 1200 rpm for 2 hours.

  • After the reaction, cool the reactor, vent the hydrogen, and analyze the products by gas chromatography.

General Laboratory Procedure for Hydrogenation using Raney® Nickel

Catalyst Activation (from Ni-Al alloy):

Caution: This procedure generates flammable hydrogen gas and the resulting Raney® Nickel is pyrophoric. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a large beaker, prepare a solution of sodium hydroxide in water (e.g., 160 g of NaOH in 600 mL of water).

  • Cool the NaOH solution to 50 °C in an ice bath.

  • Slowly and portion-wise add 125 g of Raney nickel-aluminum alloy powder to the stirred NaOH solution over 25-30 minutes, maintaining the temperature at 50 ± 2 °C.[6]

  • After the addition is complete, continue to stir the suspension at 50 °C for 50 minutes.[6]

  • Carefully decant the supernatant and wash the catalyst with several portions of distilled water until the washings are neutral to litmus paper.

Hydrogenation Procedure:

  • In a hydrogenation flask or autoclave, add the dinitroaniline substrate and a suitable solvent (e.g., ethanol, methanol).

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add the wet Raney® Nickel catalyst as a slurry.

  • Seal the reaction vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm for laboratory scale).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully filter the catalyst under a blanket of inert gas. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite.

  • The filtrate containing the product can then be worked up as required.

Visualizing the Process

Reaction Pathway for the Hydrogenation of Dinitroaniline

The hydrogenation of dinitroanilines typically proceeds through a series of intermediates. The following diagram illustrates the generally accepted pathway for the reduction of a dinitroaromatic compound to a diamine, showing the stepwise reduction of the nitro groups.

ReactionPathway Dinitroaniline Dinitroaniline Nitro_Nitroso Nitro-nitroso Intermediate Dinitroaniline->Nitro_Nitroso + H₂ Nitro_Hydroxylamine Nitro-hydroxylamine Intermediate Nitro_Nitroso->Nitro_Hydroxylamine + H₂ Nitroaniline Nitroaniline Nitro_Hydroxylamine->Nitroaniline + H₂ Amino_Nitroso Amino-nitroso Intermediate Nitroaniline->Amino_Nitroso + H₂ Amino_Hydroxylamine Amino-hydroxylamine Intermediate Amino_Nitroso->Amino_Hydroxylamine + H₂ Phenylenediamine Phenylenediamine Amino_Hydroxylamine->Phenylenediamine + H₂

Caption: Stepwise reduction of a dinitroaniline.

Experimental Workflow for Catalytic Hydrogenation

The following diagram outlines a typical workflow for a laboratory-scale catalytic hydrogenation experiment.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Catalyst_Prep Catalyst Preparation/ Activation Reactor_Setup Reactor Assembly & Inerting Catalyst_Prep->Reactor_Setup Reagent_Prep Substrate & Solvent Preparation Reagent_Prep->Reactor_Setup Hydrogenation Hydrogenation Reaction Reactor_Setup->Hydrogenation Monitoring Reaction Monitoring (TLC, GC, H₂ uptake) Hydrogenation->Monitoring Catalyst_Filtration Catalyst Filtration Hydrogenation->Catalyst_Filtration Monitoring->Hydrogenation Product_Isolation Product Isolation Catalyst_Filtration->Product_Isolation Analysis Product Characterization (NMR, MS, etc.) Product_Isolation->Analysis

Caption: General experimental workflow.

Conclusion

The choice of catalyst for the hydrogenation of dinitroanilines is a critical decision that impacts yield, selectivity, and process economics. Noble metal catalysts such as Pd/C, Pt/C, and modified Ru catalysts offer high activity and selectivity, making them ideal for laboratory-scale synthesis and applications where high purity is paramount. For larger-scale industrial processes, the cost-effectiveness of Raney® Nickel makes it an attractive option, provided that potential issues with selectivity and handling are adequately addressed. This guide provides a foundation for selecting the most suitable catalyst for your specific needs, and it is recommended to perform small-scale screening experiments to optimize reaction conditions for your particular dinitroaniline substrate.

References

A Comparative Cost-Effectiveness Analysis of Synthesis Methods for 1,2,4-Benzenetriamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-effectiveness analysis of two primary methods for the synthesis of 1,2,4-Benzenetriamine dihydrochloride, a crucial building block in various pharmaceutical and industrial applications.

This comparison focuses on two well-established routes: a three-step synthesis commencing with m-dichlorobenzene and a direct reduction of 2,4-dinitroaniline. The analysis delves into the experimental protocols, reagent costs, and overall efficiency of each pathway to provide a comprehensive guide for selecting the most appropriate method based on laboratory scale and economic considerations.

Method 1: Three-Step Synthesis from m-Dichlorobenzene

This synthetic route involves the nitration of m-dichlorobenzene to form 1,3-dichloro-4,6-dinitrobenzene, followed by ammonolysis to yield 4,6-dinitro-1,3-phenylenediamine, and finally, a catalytic hydrogenation to produce the desired 1,2,4-Benzenetriamine, which is then converted to its dihydrochloride salt.

Experimental Protocol:

Step 1: Nitration of m-Dichlorobenzene

A solution of 140 g (1.386 moles) of potassium nitrate in 500 ml of concentrated sulfuric acid is prepared with vigorous stirring. To this, 100.0 g (0.680 mole) of m-dichlorobenzene is added in a single portion. The reaction is exothermic, with the temperature rising to 135–140°C and then slowly decreasing to 125°C. The mixture is maintained at 120–135°C for an additional hour. After cooling to approximately 90°C, the reaction mixture is poured over 1.5 kg of crushed ice. The precipitated 1,3-dichloro-4,6-dinitrobenzene is collected by suction filtration and recrystallized from boiling 95% ethanol to yield 112–115 g (70–71.5%) of yellow needles.[1]

Step 2: Ammonolysis of 1,3-Dichloro-4,6-dinitrobenzene

Ammonia gas is bubbled through a stirred solution of 60.0 g (0.253 mole) of 1,3-dichloro-4,6-dinitrobenzene in 400 ml of ethylene glycol, heated to 140°C. The reaction proceeds for approximately 3 hours, during which an orange crystalline precipitate of 4,6-dinitro-1,3-phenylenediamine forms. After cooling, the product is collected by filtration and washed with boiling water and boiling ethanol. The yield of the dried product is 44–48 g (88–95.5%).[1]

Step 3: Catalytic Hydrogenation of 4,6-Dinitro-1,3-phenylenediamine

The hydrogenation is typically carried out in a solvent like ethanol using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. While specific industrial parameters can vary, laboratory-scale reductions of similar dinitro compounds using 5% Pd/C at pressures of 1-5 MPa and temperatures of 80-120°C are common.[2] After the reaction is complete, the catalyst is filtered off, and the resulting 1,2,4-benzenetriamine solution is treated with concentrated hydrochloric acid to precipitate the dihydrochloride salt. Yields for this step are generally high, often exceeding 95%.

Method 2: Direct Reduction of 2,4-Dinitroaniline

This approach offers a more direct route to this compound by reducing the two nitro groups of commercially available 2,4-dinitroaniline. This reduction can be effectively carried out using reducing agents such as iron powder in the presence of hydrochloric acid or tin(II) chloride in hydrochloric acid.

Experimental Protocols:

Reduction using Iron and Hydrochloric Acid:

In a 5-liter glass beaker, 1.5 liters of water, 300 g of fine iron turnings, and 20 ml of concentrated hydrochloric acid are heated to boiling for at least 5 minutes. To this mixture, 168 g of 1,3-dinitrobenzene (as a proxy for 2,4-dinitroaniline in this general procedure) is added portion-wise. The reaction is monitored, and after completion, the mixture is worked up to isolate the amine, which is then converted to its hydrochloride salt.[3] This method is known for being cost-effective on an industrial scale but can present challenges in purification.[4]

Reduction using Tin(II) Chloride and Hydrochloric Acid:

To a suspension of SnCl2 (15.4 g, 81.9 mmol) in glacial acetic acid (40 ml), concentrated HCl is added until the salt dissolves completely (approximately 20 ml). To this solution, 2,2'-dinitrostilbene (1.34 g, 4.96 mmol) is added as a representative dinitro compound. The mixture is stirred at room temperature for 15 minutes and then warmed to 70°C for 1 hour. Upon cooling, the amine hydrochloride precipitates and is collected by filtration.[5] While effective, the higher cost of tin(II) chloride compared to iron makes this method more suitable for smaller-scale syntheses where ease of work-up is a priority.

Cost-Effectiveness Comparison

To provide a clear comparison, the following table summarizes the approximate costs of the primary reactants and catalysts for each method. Prices are based on currently available market data and may vary depending on the supplier and quantity purchased.

Reagent/CatalystMethod 1 (from m-Dichlorobenzene)Method 2 (from 2,4-Dinitroaniline)
Starting Material m-Dichlorobenzene (~$2.53/kg)[6]2,4-Dinitroaniline (~$10 - $740/kg, depending on purity and quantity)[7]
Nitrating Agents Fuming Nitric Acid (~$89.99 - ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

310/L for lab grade)[8]
-
Ammonolysis Ammonia Solution (Varies widely by concentration and supplier)[9][10][11]-
Reducing Agent Palladium on Carbon (5% Pd/C, ~$191/10g)[12]Iron Powder (~$235 -

41/100g)[13]
Acid Hydrochloric Acid (~$14.43 - $232.23/MT, region dependent)[12][14][13][15]Hydrochloric Acid (~$14.43 - $232.23/MT, region dependent)[12][14][13][15]
Solvent Ethanol (~$39.92/gallon for denatured)[16]Ethanol or Acetic Acid

Logical Workflow for Method Selection

CostEffectiveness start Start: Need to Synthesize This compound scale Determine Scale of Synthesis start->scale large_scale Large-Scale / Industrial scale->large_scale Large small_scale Small-Scale / Laboratory scale->small_scale Small cost_priority Prioritize Raw Material Cost? large_scale->cost_priority workup_priority Prioritize Ease of Work-up? small_scale->workup_priority method1 Method 1: From m-Dichlorobenzene cost_priority->method1 Yes method2_iron Method 2: Reduction with Iron/HCl cost_priority->method2_iron No end Select Synthesis Method method1->end method2_iron->end method2_tin Method 2: Reduction with SnCl2/HCl method2_tin->end workup_priority->method2_iron No workup_priority->method2_tin Yes

Caption: Decision workflow for selecting a synthesis method.

Conclusion

The choice between the two primary synthesis methods for this compound hinges on a balance of factors including the scale of production, cost of raw materials, and the desired ease of purification.

For large-scale industrial production , the three-step synthesis starting from the relatively inexpensive m-dichlorobenzene is likely to be more cost-effective, despite the multiple steps involved. The direct reduction of 2,4-dinitroaniline with iron powder and hydrochloric acid also presents a viable and economical option for large-scale synthesis, though it may require more rigorous purification of the final product.

For laboratory-scale synthesis , where the absolute cost of raw materials is less critical and ease of operation and purification are more important, the direct reduction of 2,4-dinitroaniline is often preferred. The use of tin(II) chloride as the reducing agent, while more expensive than iron, typically offers a cleaner reaction with a more straightforward work-up, making it an attractive option for smaller quantities.

Ultimately, the optimal synthesis strategy will depend on the specific needs and resources of the research or production team. This guide provides the necessary data and a logical framework to make an informed decision.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2,4-Benzenetriamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1,2,4-Benzenetriamine dihydrochloride (CAS No. 615-47-4), a reactive aromatic amine used in the synthesis of dyes, pigments, and fluorescent carbon dots.[1][2][3] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.

The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to empower researchers and drug development professionals with the knowledge to manage this chemical's waste stream confidently and safely.

The Hazard Profile: Understanding the "Why" Behind the Protocol

This compound is not a benign substance. Its chemical nature dictates a cautious and informed approach to its handling and disposal. The free base form, 1,2,4-triaminobenzene, is notably unstable and prone to oxidation, while the dihydrochloride salt, though more stable, presents significant health hazards.[3] A comprehensive understanding of these risks is the foundation of its safe management.

Aromatic amines as a class of compounds are recognized for their potential toxicity, including carcinogenicity and mutagenicity, which necessitates minimizing exposure and preventing environmental release.[4][5][6] The specific hazards associated with this compound are categorized under the Globally Harmonized System (GHS) as follows:

Hazard ClassCategoryGHS StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[7][8]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[7]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[7]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[8][9]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[8]

Furthermore, this compound is incompatible with strong oxidizing agents, and thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides and hydrogen chloride.[7] Therefore, disposal procedures must prioritize the prevention of accidental contact, inhalation, ingestion, and uncontrolled chemical reactions.

Core Disposal Workflow: From Benchtop to Final Disposition

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[10][11] This means the generator of the waste is responsible for its safe handling from the point of creation to its final, environmentally sound disposal.

The following diagram illustrates the decision-making process for managing waste streams containing this chemical.

cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Disposal & Documentation A Waste Generated (e.g., unused solid, contaminated labware, spill debris, aqueous solutions) B Is the waste 1,2,4-Benzenetriamine dihydrochloride or contaminated with it? A->B C Segregate as Hazardous Chemical Waste. Do NOT mix with other waste streams, especially strong oxidizers. B->C Yes D Select a compatible, leak-proof container (e.g., HDPE or glass). C->D E Affix a Hazardous Waste Label. Clearly write: 'Hazardous Waste' 'this compound' List all components and concentrations. D->E F Keep container securely closed except when adding waste. E->F G Store container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA). F->G H Ensure secondary containment is present. G->H I Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. H->I J Complete all required documentation, such as waste manifests. I->J

Caption: Disposal Workflow for this compound Waste.

Detailed Procedural Protocols

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn to mitigate exposure risks identified in the Safety Data Sheet (SDS)[7]:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to NIOSH or EN 166 standards).[7][12]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling.[12]

  • Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust is likely to be generated and a fume hood is not available, a NIOSH-approved particulate respirator may be necessary.

Protocol for Unused or Expired Solid Chemical
  • Do Not Discard as Regular Trash: This is a regulated hazardous material.

  • Containerize: Place the original container, or the solid chemical itself, into a larger, sealable, and clearly labeled hazardous waste container.

  • Labeling: Ensure the container is labeled with "Hazardous Waste" and lists "this compound."

  • Storage: Store the container in a designated Satellite Accumulation Area, away from incompatible materials like strong oxidizing agents.[7]

  • Disposal: Contact your institution's Environmental Health & Safety (EHS) office for pickup and disposal via an approved hazardous waste facility, which will likely use chemical incineration.[7]

Protocol for Contaminated Labware and Debris

This protocol applies to items such as gloves, weigh boats, pipette tips, and paper towels with trace contamination.

  • Segregate: Collect all contaminated solid waste in a dedicated, plastic-lined hazardous waste container. Do not mix with non-hazardous trash.

  • Labeling: The container must be clearly labeled "Hazardous Waste" and indicate that it contains debris contaminated with this compound.

  • Storage and Disposal: Keep the container closed and store it in your designated accumulation area. Arrange for disposal through your EHS department.

Protocol for Small-Scale Spill Cleanup

Immediate and correct response to a spill is critical for safety.

  • Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not inside a chemical fume hood, evacuate the area if necessary.

  • Don PPE: Wear the full PPE as described in section 3.1.

  • Contain & Absorb:

    • For solid spills, gently sweep up the material to avoid creating dust.[7]

    • Place the swept-up solid into a designated hazardous waste container.

  • Decontaminate:

    • Wipe the spill area with a damp cloth or paper towel.

    • Follow with a soap and water wash.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, paper towels, etc.) are considered hazardous waste and must be placed in the labeled hazardous waste container.[12]

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional policy.

A Spill Occurs B Alert Personnel & Secure Area A->B C Don Full PPE: Goggles, Gloves, Lab Coat B->C D Gently sweep up solid material (AVOID CREATING DUST) C->D E Place spilled chemical and cleanup materials into a labeled Hazardous Waste container D->E F Decontaminate spill surface with soap and water E->F G Store waste container in SAA and arrange for EHS pickup F->G H Report spill per institutional protocol G->H

Caption: Step-by-step procedure for managing a small laboratory spill.

The Regulatory Imperative

All hazardous waste management activities are scrutinized by federal and state agencies, including the Environmental Protection Agency (EPA).[10][13] Failure to comply with regulations can result in significant penalties. Key principles of compliance include:

  • Waste Determination: The generator must correctly identify whether a waste is hazardous.[10][14]

  • Proper Labeling and Containerization: Containers must be in good condition, compatible with the waste, kept closed, and properly labeled.[13]

  • Accumulation Time Limits: Generators must adhere to strict time limits for storing waste on-site before it is transported to a Treatment, Storage, and Disposal Facility (TSDF).[11]

  • Documentation: A hazardous waste manifest must track the waste from the generator to the TSDF, ensuring a documented chain of custody.[13][14]

By following the detailed protocols in this guide, researchers can ensure they are not only protecting themselves and the environment but also upholding their professional and legal responsibilities for the safe management of chemical waste.

References

Personal protective equipment for handling 1,2,4-Benzenetriamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2,4-Benzenetriamine Dihydrochloride

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 615-47-4). Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain a secure research environment. This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[1][2][3]

Hazard Identification and Immediate Precautions
  • Acute Toxicity (Oral): Harmful if swallowed.[2][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction and respiratory irritation.[1][2][3]

In the event of exposure, immediate action is crucial. For detailed first aid measures, refer to the Safety Data Sheet (SDS). Always ensure that emergency equipment, including an eyewash station and safety shower, is readily accessible.

Operational Plan: Handling Procedures

A systematic approach to handling this compound is vital to minimize exposure risk. The following procedures outline the necessary steps for safe handling, from preparation to use.

Engineering and Administrative Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this chemical before commencing any work.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier to exposure. The following table summarizes the required PPE for various laboratory tasks involving this compound.

Task Glove Type Eye/Face Protection Protective Clothing Respiratory Protection
Weighing and Aliquoting (Powder) Double-gloving with nitrile gloves (minimum thickness of 4 mil) is recommended.[5]Chemical safety goggles and a face shield.[1]A disposable lab coat or a dedicated lab coat with long sleeves.A NIOSH-approved N95 or higher-rated respirator should be used for handling powders outside of a fume hood.[1]
Solution Preparation and Handling Nitrile or neoprene gloves are suitable.[6]Chemical safety goggles.A standard lab coat.Not generally required if handled within a fume hood.
General Laboratory Use Nitrile gloves.Chemical safety goggles.A standard lab coat.Not generally required.
Spill Cleanup Heavy-duty nitrile or butyl rubber gloves.Chemical safety goggles and a face shield.A chemical-resistant apron or coveralls over a lab coat.A NIOSH-approved respirator with organic vapor and particulate cartridges.
Experimental Protocols: Step-by-Step Guidance

Weighing this compound Powder:

  • Don all required PPE as specified in the table above.

  • Perform the weighing procedure inside a chemical fume hood to minimize inhalation exposure.

  • Use a spatula to carefully transfer the powder to a tared weigh boat or container. Avoid creating dust.

  • After weighing, securely cap the stock container.

  • Clean the spatula and weighing area with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.

Preparing a Solution:

  • Don appropriate PPE for handling solutions.

  • In a chemical fume hood, add the pre-weighed this compound to the desired solvent in a suitable container.

  • Stir the solution until the solid is fully dissolved.

  • Clearly label the container with the chemical name, concentration, date, and your initials.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Unused or expired this compound, as well as contaminated items such as gloves, weigh boats, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.[1] This waste should be segregated from other laboratory waste streams.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of this chemical down the drain.[1]

  • Sharps: Contaminated sharps, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container labeled as hazardous waste.[1]

Container Labeling and Storage

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., "Toxic").[7] Store waste containers in a designated, secondary containment area away from incompatible materials.

Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1] Do not attempt to dispose of this chemical through regular trash or sewer systems.

Mandatory Visualizations

Diagram 1: Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_weigh Weigh Powder prep_hood->prep_weigh handle_solution Prepare Solution prep_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate emergency_spill Spill handle_experiment->emergency_spill emergency_exposure Exposure handle_experiment->emergency_exposure cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via EHS cleanup_segregate->cleanup_dispose emergency_action Follow Emergency Protocol emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Workflow from preparation to disposal for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.